Somatuline Autogel
Description
Properties
Molecular Formula |
C118H158N22O30S4 |
|---|---|
Molecular Weight |
2492.9 g/mol |
IUPAC Name |
acetic acid;(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
InChI |
InChI=1S/2C54H69N11O10S2.5C2H4O2/c2*1-29(2)45-54(75)63-44(53(74)65-46(30(3)66)47(57)68)28-77-76-27-43(62-48(69)38(56)23-32-15-18-33-10-4-5-11-34(33)22-32)52(73)60-41(24-31-16-19-36(67)20-17-31)50(71)61-42(25-35-26-58-39-13-7-6-12-37(35)39)51(72)59-40(49(70)64-45)14-8-9-21-55;5*1-2(3)4/h2*4-7,10-13,15-20,22,26,29-30,38,40-46,58,66-67H,8-9,14,21,23-25,27-28,55-56H2,1-3H3,(H2,57,68)(H,59,72)(H,60,73)(H,61,71)(H,62,69)(H,63,75)(H,64,70)(H,65,74);5*1H3,(H,3,4)/t2*30-,38-,40+,41+,42-,43+,44+,45+,46+;;;;;/m11...../s1 |
InChI Key |
RUGAHXUZHWYHNG-NLGNTGLNSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N)NC(=O)[C@@H]1CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)N)O.C[C@H]([C@@H](C(=O)N)NC(=O)[C@@H]1CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)N)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O |
Canonical SMILES |
CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(C(C)O)C(=O)N.CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(C(C)O)C(=O)N.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Somatuline Autogel® (Lanreotide): A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Somatuline Autogel® (lanreotide) is a long-acting, synthetic octapeptide analog of the natural hormone somatostatin (B550006).[1][2] It is a cornerstone in the therapeutic management of acromegaly and neuroendocrine tumors (NETs).[3][4] Its clinical efficacy is rooted in its targeted interaction with somatostatin receptors (SSTRs), initiating a cascade of intracellular events that lead to potent anti-secretory and anti-proliferative effects.[5] This technical guide provides a comprehensive exploration of the core mechanism of action of Somatuline Autogel®, detailing its receptor binding profile, downstream signaling pathways, and the experimental methodologies used to elucidate these actions.
Core Mechanism of Action: Receptor Binding and Selectivity
Lanreotide (B11836) exerts its physiological effects by binding to the family of five G-protein coupled somatostatin receptors (SSTRs), with a marked preference for subtypes SSTR2 and SSTR5.[2][6] This high-affinity binding is the primary determinant of its therapeutic action.[2]
Quantitative Data: Binding Affinity
The binding affinity of lanreotide for the five human SSTR subtypes has been quantified through in vitro radioligand binding assays. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key metrics, with lower values indicating higher affinity. The following table summarizes the binding affinities of lanreotide for each SSTR subtype, compiled from various studies.
| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| SSTR1 | >1000 | [2][6] |
| SSTR2 | 0.25 ± 0.05 | [2] |
| SSTR3 | 14.1 ± 2.1 | [2] |
| SSTR4 | >1000 | [2][6] |
| SSTR5 | 1.3 ± 0.1 | [2] |
Signaling Pathways
Upon binding to SSTR2 and SSTR5, lanreotide acts as an agonist, triggering a conformational change in the receptor and activating intracellular signaling cascades.[6] These receptors are primarily coupled to inhibitory G-proteins (Gi/o).[6]
Primary Signaling Pathway: Inhibition of Adenylyl Cyclase
The canonical signaling pathway initiated by lanreotide is the inhibition of adenylyl cyclase.[5] This leads to a significant reduction in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[5] The decrease in cAMP levels has several downstream consequences, including the modulation of ion channel activity and a reduction in the secretion of various hormones such as growth hormone (GH), insulin, and glucagon.[5]
Modulation of Ion Channels
Lanreotide also influences the activity of various ion channels, a critical mechanism for regulating cellular excitability and secretion.[5] Activation of specific potassium (K+) channels leads to hyperpolarization of the cell membrane, making it more difficult to reach the threshold for an action potential and subsequent hormone release.[5] Furthermore, lanreotide can inhibit voltage-gated calcium (Ca2+) channels, directly reducing the influx of calcium that is essential for the exocytosis of secretory vesicles.[5]
Antiproliferative Signaling
Beyond its antisecretory effects, Somatuline Autogel® exhibits direct and indirect antiproliferative actions, particularly relevant in the context of neuroendocrine tumors.[7] These effects are mediated through the modulation of signaling pathways that control cell growth, survival, and apoptosis, including the MAPK/ERK and PI3K/Akt pathways.[5]
Experimental Protocols
The elucidation of Somatuline Autogel's® mechanism of action relies on a suite of well-established in vitro and in vivo experimental techniques.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity of lanreotide to SSTR subtypes.
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing a single human SSTR subtype (e.g., CHO-K1 or HEK293 cells).[2]
-
Harvest the cells and homogenize them in an ice-cold lysis buffer containing protease inhibitors.[2]
-
Centrifuge the homogenate to pellet the cell membranes.[8]
-
Wash the membrane pellet and resuspend it in a binding buffer.[8]
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).[8]
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a fixed concentration of a radiolabeled ligand with known high affinity for the SSTR subtype of interest.[8]
-
Add increasing concentrations of unlabeled lanreotide to competitor wells.[8]
-
Add the membrane preparation to each well to initiate the binding reaction.[8]
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[8]
-
-
Separation and Quantification:
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the lanreotide concentration to generate a sigmoidal competition curve.[6]
-
Determine the IC50 value from the curve.[6]
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
-
cAMP Assay
This functional assay measures the ability of lanreotide to inhibit adenylyl cyclase activity.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells stably expressing the target SSTR subtype.[2]
-
Pre-incubate the cells with various concentrations of lanreotide.[10]
-
Stimulate the cells with forskolin (B1673556) to activate adenylyl cyclase and induce cAMP production.[11]
-
-
Cell Lysis and cAMP Measurement:
-
Data Analysis:
Western Blot Analysis for Signaling Pathway Components
This technique is used to detect changes in the phosphorylation status and expression levels of key proteins in signaling pathways.
Methodology:
-
Cell Treatment and Lysis:
-
Protein Quantification and Electrophoresis:
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]
-
Block the membrane to prevent non-specific antibody binding.[8]
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-ERK, total ERK, phospho-Akt, total Akt).[1]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[1]
-
-
Detection and Analysis:
Conclusion
The mechanism of action of Somatuline Autogel® is a well-defined process initiated by its high-affinity and selective binding to somatostatin receptors SSTR2 and SSTR5. This primary interaction triggers a cascade of intracellular signaling events, predominantly the inhibition of the adenylyl cyclase-cAMP pathway, leading to its potent antisecretory and antiproliferative effects. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation and understanding of the nuanced pharmacology of this important therapeutic agent. This in-depth knowledge is crucial for the ongoing development of novel somatostatin analogs and the optimization of treatment strategies for patients with acromegaly and neuroendocrine tumors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. High-throughput receptor-binding methods for somatostatin receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Internalization of somatostatin receptors in brain and periphery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. Structural insights into the binding modes of lanreotide and pasireotide with somatostatin receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cAMP Assay Kit (Competitive ELISA, Fluorometric) (ab138880) | Abcam [abcam.com]
Lanreotide Signaling in Cancer Cells: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanreotide (B11836) is a long-acting synthetic somatostatin (B550006) analog with established therapeutic efficacy in the management of neuroendocrine tumors (NETs) and acromegaly.[1] Its primary mechanism of action is mediated through high-affinity binding to somatostatin receptors (SSTRs), particularly subtypes SSTR2 and SSTR5, which are frequently overexpressed on the surface of various tumor cells.[2][3] This interaction initiates a cascade of intracellular signaling events that culminate in both antisecretory and antiproliferative effects.[4][5] This technical guide provides a comprehensive overview of the core signaling pathways of lanreotide in cancer cells, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development in this area.
Core Signaling Pathways of Lanreotide
Lanreotide's multifaceted effects on cancer cells are primarily driven by its interaction with SSTR2 and SSTR5, which are G-protein coupled receptors (GPCRs). Upon binding, lanreotide triggers a conformational change in the receptor, leading to the activation of several downstream signaling cascades.
Inhibition of Adenylyl Cyclase and cAMP Reduction
The canonical signaling pathway activated by lanreotide involves the coupling of SSTR2 and SSTR5 to inhibitory G-proteins (Gαi). This activation leads to the inhibition of adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP). The resultant decrease in intracellular cAMP levels has profound effects on cellular function, including the reduced secretion of hormones and growth factors that can promote tumor growth.[6]
Modulation of MAPK and PI3K/Akt Pathways
Lanreotide also exerts its antiproliferative effects by modulating key signaling pathways involved in cell growth and survival, namely the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways. The activation of SSTRs by lanreotide can lead to the recruitment of phosphotyrosine phosphatases (PTPs), such as SHP-1, which can dephosphorylate and inactivate components of these pathways, thereby inhibiting cell proliferation and inducing apoptosis.[7] While lanreotide monotherapy shows modest activity in some cancer cell lines, its efficacy is significantly enhanced when combined with inhibitors of the PI3K/mTOR pathway.[4]
Anti-Angiogenic Effects
In addition to its direct effects on tumor cells, lanreotide can also inhibit angiogenesis, the formation of new blood vessels that are crucial for tumor growth and metastasis. This is achieved in part by reducing the levels of pro-angiogenic factors like vascular endothelial growth factor (VEGF).[7]
Quantitative Data on Lanreotide's Effects
The following tables summarize key quantitative data regarding lanreotide's binding affinity and its antiproliferative effects from in vitro and clinical studies.
Table 1: Somatostatin Receptor Binding Affinity of Lanreotide
| Receptor Subtype | IC50 (nM) | Binding Affinity |
| SSTR1 | >1000 | Very Low |
| SSTR2 | 2.5 | High |
| SSTR3 | >1000 | Very Low |
| SSTR4 | >1000 | Very Low |
| SSTR5 | 16 | High |
Data represents the concentration of lanreotide required to inhibit 50% of radiolabeled ligand binding.[8]
Table 2: In Vitro Antiproliferative Effects of Lanreotide Monotherapy
| Cell Line | Cancer Type | Assay | Concentration | Incubation Time | Observed Effect | Reference |
| NCI-H727 | Bronchial NET | MTT | 25 µM | 16 hours | 17% reduction in viability | [9] |
| NCI-H727 | Bronchial NET | MTT | 100 µM | 16 hours | 23% reduction in viability | [9] |
| BON-1 | Pancreatic NET | MTT | 100 µM | 16 hours | 21% reduction in viability | [9] |
| BON-1 (Everolimus-resistant) | Pancreatic NET | MTT | 25 µM | 72 hours | IC50 (50% proliferative inhibition) | [9] |
| QGP-1 | Pancreatic NET | Cell Counting | 1 µM | 72 hours | Cell numbers reduced to 89.05% of control | [10] |
| BON-1 | Pancreatic NET | Cell Counting | 1 µM | 72 hours | Increased cell numbers to 126.9% of control | [10][11] |
Table 3: Clinical Efficacy of Lanreotide in Gastroenteropancreatic Neuroendocrine Tumors (GEP-NETs) - CLARINET Trial
| Endpoint | Lanreotide (n=101) | Placebo (n=103) | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival | Not Reached | 18.0 months | 0.47 (0.30-0.73) | <0.001 |
| 24-Month Progression-Free Survival Rate | 65.1% | 33.0% |
[4]
Experimental Protocols
Detailed methodologies for key experiments cited in the study of lanreotide's signaling pathway are provided below.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of viable cells, which is an indicator of cell number.
Materials:
-
96-well plates
-
Appropriate cell culture medium
-
Lanreotide stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with a range of concentrations of lanreotide. Include a vehicle-treated control group.
-
Incubate for a specified period (e.g., 72-120 hours).[9]
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.[7][12]
Western Blot Analysis of Downstream Signaling
This technique is used to quantify the expression and phosphorylation status of key proteins in signaling pathways.
Materials:
-
Cells treated with lanreotide
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-ERK, ERK, p-Akt, Akt, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Lyse treated and control cells in lysis buffer.
-
Determine protein concentration using a protein assay.
-
Denature equal amounts of protein and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane and add the chemiluminescent substrate to visualize the protein bands.
-
Quantify band intensities and normalize to a loading control.[7]
cAMP Measurement Assay
This assay quantifies the inhibition of adenylyl cyclase activity by lanreotide.
Materials:
-
96-well plate
-
Cells expressing SSTR2 or SSTR5
-
Lanreotide
-
Forskolin (B1673556) (adenylyl cyclase activator)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
Procedure:
-
Seed cells in a 96-well plate and culture overnight.
-
Pre-treat cells with varying concentrations of lanreotide.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Lyse the cells and perform the cAMP measurement according to the kit's instructions.
-
Generate a standard curve and calculate the cAMP concentration in each sample.
-
Plot the percentage of forskolin-stimulated cAMP production as a function of lanreotide concentration to determine the EC50 value.[9]
Somatostatin Receptor Binding Assay
This assay determines the binding affinity of lanreotide to its target receptors.
Materials:
-
Cell membranes from cells expressing the somatostatin receptor of interest
-
Radiolabeled somatostatin analog (e.g., ¹²⁵I-[Tyr¹¹]-somatostatin-14)
-
Unlabeled lanreotide
-
Binding buffer
-
Glass fiber filters
-
Cell harvester
-
Gamma counter
Procedure:
-
In a 96-well plate, add a fixed concentration of the radiolabeled ligand.
-
Add increasing concentrations of unlabeled lanreotide to competitor wells.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters.
-
Plot the percentage of specific binding of the radioligand as a function of the logarithm of the lanreotide concentration to determine the IC50 value.[5][13]
Visualizations of Signaling Pathways and Workflows
Caption: Core signaling pathways of lanreotide in cancer cells.
Caption: Experimental workflow for a cell viability (MTT) assay.
Caption: Experimental workflow for Western Blot analysis.
References
- 1. The Antiproliferative Role of Lanreotide in Controlling Growth of Neuroendocrine Tumors: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. zora.uzh.ch [zora.uzh.ch]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Lanreotide Induces Cytokine Modulation in Intestinal Neuroendocrine Tumors and Overcomes Resistance to Everolimus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Differential Effects of Somatostatin, Octreotide, and Lanreotide on Neuroendocrine Differentiation and Proliferation in Established and Primary NET Cell Lines: Possible Crosstalk with TGF-β Signaling [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Technical Guide to the Somatostatin Receptor Binding Affinity of Lanreotide Autogel
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed examination of the binding affinity of lanreotide (B11836), the active pharmaceutical ingredient in Somatuline® Autogel®, to the five human somatostatin (B550006) receptor subtypes (SSTRs). It includes quantitative binding data, comprehensive experimental methodologies, and visualizations of key biological and experimental processes.
Quantitative Binding Affinity Profile
Lanreotide acetate (B1210297) exhibits a distinct binding profile, showing high affinity for SSTR2, moderate to high affinity for SSTR5, and significantly lower affinity for SSTR1, SSTR3, and SSTR4.[1][2] This selectivity for SSTR2 and SSTR5 is the primary driver of its therapeutic effects, which include the inhibition of hormone secretion and cell proliferation.[1][3][4] The binding affinity, typically expressed by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), quantifies the drug's potency at each receptor subtype. Lower values denote a higher binding affinity.[1]
The data presented in the following table are collated from various in vitro radioligand binding assays. It is important to note that absolute values may vary between different experimental setups.[5]
| Receptor Subtype | Binding Affinity (Kᵢ, nM) | Reference |
| SSTR1 | >1000 | [5] |
| SSTR2 | 0.25 - 0.8 | [1][5] |
| SSTR3 | 14.1 - 100 | [1][5] |
| SSTR4 | >1000 | [1][5] |
| SSTR5 | 1.3 - 5.2 | [1][5] |
Experimental Protocols: Radioligand Binding Assay
The binding affinity of lanreotide is predominantly determined using competitive radioligand binding assays.[1][6] This method quantifies the ability of unlabeled lanreotide to compete with and displace a radiolabeled ligand that has a known high affinity for a specific SSTR subtype.[1][6]
Key Methodologies:
-
Cell Line and Membrane Preparation:
-
Cell Culture: Assays utilize cell lines, such as Chinese Hamster Ovary (CHO) or HEK293 cells, which are stably transfected to express a single human somatostatin receptor subtype (e.g., hSSTR2 or hSSTR5).[1][3][5]
-
Harvesting and Homogenization: Cells are cultured to a high density, harvested, and then homogenized in a cold buffer solution.[3][5]
-
Membrane Isolation: The homogenate undergoes differential centrifugation. A low-speed spin removes nuclei and debris, followed by a high-speed centrifugation of the supernatant to pellet the cell membranes containing the receptors.[3]
-
Storage: The final membrane pellet is resuspended in a suitable buffer and stored at -80°C until use.[3]
-
-
Competitive Binding Assay:
-
Incubation: A constant concentration of the prepared cell membranes and a specific radioligand (e.g., ¹²⁵I-[Tyr¹¹]-SRIF-14 or ¹²⁵I-[Tyr³]-octreotide) are incubated together in a multi-well plate.[1][3]
-
Competition: Increasing concentrations of unlabeled lanreotide are added to the wells.[1][3] This allows lanreotide to compete with the radioligand for binding to the target SSTR.
-
Equilibrium: The mixture is incubated for a predetermined time at a specific temperature (e.g., 25°C) to allow the binding reaction to reach equilibrium.[3][5]
-
-
Separation and Quantification:
-
Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This step efficiently separates the membrane-bound radioligand from the free, unbound radioligand.[3][5][6]
-
Washing: Filters are washed with cold buffer to minimize non-specific binding.[3]
-
Detection: The amount of radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a gamma counter.[1][3]
-
-
Data Analysis:
-
Competition Curve: The data are plotted as the percentage of specific radioligand binding versus the logarithm of the unlabeled lanreotide concentration. This generates a sigmoidal dose-response curve.[1]
-
IC50 Determination: From this curve, the IC50 value is determined. The IC50 is the concentration of lanreotide that inhibits 50% of the specific binding of the radioligand.[1]
-
Ki Calculation: The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[5]
-
Signaling Pathways
Upon binding, lanreotide acts as an agonist at SSTR2 and SSTR5.[6] These receptors are G protein-coupled receptors (GPCRs) that are primarily linked to inhibitory G proteins (Gi/o).[1][3][6] Activation of these receptors by lanreotide initiates a cascade of intracellular signaling events that mediate its therapeutic effects.[4][7]
Primary Signaling Cascade:
-
G-Protein Activation: Lanreotide binding induces a conformational change in the receptor, promoting the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated Gi protein.[1]
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase.[3][4][6]
-
Reduction of cAMP: This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[3][4][6] The reduction in cAMP affects the activity of Protein Kinase A (PKA), thereby modulating cellular functions like hormone secretion.[3]
Downstream Effects:
Beyond the primary pathway, SSTR2 and SSTR5 activation by lanreotide leads to:
-
Modulation of Ion Channels: It influences the activity of potassium (K+) and calcium (Ca2+) channels, which alters cellular excitability and is crucial for inhibiting hormone secretion.[3][8]
-
Activation of Phosphotyrosine Phosphatases (PTPs): SSTR2 activation, in particular, stimulates PTPs like SHP-1.[3][4] These enzymes can dephosphorylate growth factor receptors, thereby inhibiting mitogenic signaling pathways (e.g., MAPK and PI3K/AKT) and contributing to the anti-proliferative effects of lanreotide.[3][4][8][9]
-
Induction of Cell Cycle Arrest: The anti-proliferative effects are also achieved through the induction of cell cycle arrest, partly by upregulating inhibitors like p21 and p27.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Novel Somatostatin Receptor Ligands Therapies for Acromegaly [frontiersin.org]
- 9. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. grokipedia.com [grokipedia.com]
Lanreotide's Dichotomous Signaling: An In-depth Technical Guide to Downstream Effects at SSTR2 vs. SSTR5
For Researchers, Scientists, and Drug Development Professionals
Published: December 15, 2025
Abstract
Lanreotide (B11836), a synthetic somatostatin (B550006) analog, is a cornerstone therapeutic for acromegaly and neuroendocrine tumors, exerting its effects primarily through the somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5). While both receptors are G protein-coupled and share the commonality of inhibiting adenylyl cyclase, their downstream signaling cascades diverge significantly, leading to nuanced and distinct cellular outcomes. This technical guide provides a comprehensive examination of the differential downstream effects of lanreotide at SSTR2 and SSTR5, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways and workflows to empower researchers and drug development professionals in the field of somatostatin receptor-targeted therapies.
Introduction
Lanreotide is an octapeptide analog of somatostatin with a longer half-life, making it clinically effective for chronic conditions characterized by hormonal over-secretion and cellular proliferation.[1] Its therapeutic efficacy is intrinsically linked to its binding profile, exhibiting a high affinity for SSTR2 and a comparatively lower, yet significant, affinity for SSTR5.[2] Both SSTR2 and SSTR5 are coupled to inhibitory G proteins (Gi/o), and their activation by lanreotide initiates a cascade of intracellular events that collectively contribute to its anti-secretory and anti-proliferative actions.[2] However, the subtleties in their downstream signaling pathways are critical for understanding the full spectrum of lanreotide's activity and for the development of next-generation, receptor-selective somatostatin analogs.
Quantitative Data Presentation
The following tables summarize the binding affinities and functional potencies of lanreotide at human SSTR2 and SSTR5. These values have been compiled from various in vitro studies and represent the current understanding of lanreotide's receptor interaction.
Table 1: Lanreotide Binding Affinity at Human SSTR2 and SSTR5
| Receptor Subtype | Binding Affinity (IC50, nM) |
| SSTR2 | ~0.5 - 1.0[2] |
| SSTR5 | Moderate to low affinity[2] |
IC50 (Inhibitory Concentration 50%) values represent the concentration of lanreotide required to displace 50% of a specific radioligand, with lower values indicating higher binding affinity.
Table 2: Lanreotide Functional Activity at SSTR2 and SSTR5
| Assay | Receptor Subtype | Parameter | Value (nM) |
| cAMP Accumulation Inhibition | SSTR2 | IC50 | ~1-10 |
| cAMP Accumulation Inhibition | SSTR5 | IC50 | >100 |
| Cell Proliferation Inhibition (CCK-stimulated) | SSTR5 | EC50 | 1.1[3] |
| Intracellular Ca2+ Mobilization Inhibition (CCK-stimulated) | SSTR5 | EC50 | 0.35[3] |
IC50 values in cAMP assays represent the concentration of lanreotide that inhibits 50% of forskolin-stimulated cAMP production. EC50 (Effective Concentration 50%) values represent the concentration that produces 50% of the maximal response.
Differential Signaling Pathways
Upon lanreotide binding, both SSTR2 and SSTR5 initiate signaling through the dissociation of the Gi/o protein into its Gαi/o and Gβγ subunits. While the inhibition of adenylyl cyclase by Gαi/o is a shared primary event, the subsequent and parallel signaling cascades diverge significantly between the two receptor subtypes.
SSTR2-Mediated Signaling
Activation of SSTR2 by lanreotide triggers a robust and multifaceted signaling cascade that potently inhibits cell proliferation and hormone secretion.
-
Adenylyl Cyclase Inhibition: The activated Gαi subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.[2]
-
Activation of Phosphotyrosine Phosphatases (PTPs): A hallmark of SSTR2 signaling is the recruitment and activation of Src homology region 2 domain-containing phosphatases, SHP-1 and SHP-2.[4] These PTPs play a crucial role in the anti-proliferative effects of lanreotide by dephosphorylating and inactivating key components of mitogenic pathways, such as receptor tyrosine kinases.[2]
-
Modulation of the MAPK/ERK Pathway: The activation of PTPs by SSTR2 can lead to the inhibition of the Ras-Raf-MEK-ERK signaling cascade, a central regulator of cell proliferation.[2]
-
Ion Channel Regulation: SSTR2 activation leads to the opening of inwardly rectifying potassium (K+) channels, causing membrane hyperpolarization, and the inhibition of voltage-gated calcium (Ca2+) channels, which reduces calcium influx.[1][5] These actions decrease cellular excitability and hormone secretion.
-
Receptor Internalization and Recycling: SSTR2 undergoes agonist-induced internalization, a mechanism for signal desensitization. Following internalization, SSTR2 is often rapidly recycled back to the cell surface, allowing for the resensitization of the cellular response.[1]
SSTR5-Mediated Signaling
While also coupled to Gi/o proteins, the downstream effects of lanreotide binding to SSTR5 show distinct features, particularly concerning its anti-proliferative mechanisms.
-
Adenylyl Cyclase Inhibition: Similar to SSTR2, the Gαi subunit activated by SSTR5 inhibits adenylyl cyclase, leading to a reduction in cAMP levels.[6]
-
PTP-Independent Anti-proliferative Effects: In contrast to SSTR2, the anti-proliferative effects of SSTR5 are considered to be largely independent of phosphotyrosine phosphatase activity.[1] The precise mechanisms are still under investigation but may involve other signaling intermediates.
-
Modulation of Intracellular Calcium: SSTR5 activation can modulate intracellular calcium levels, though the exact mechanisms are not as well-defined as for SSTR2.[3] Studies have shown that lanreotide can inhibit CCK-stimulated intracellular calcium mobilization through SSTR5.[3]
-
Ion Channel Regulation: SSTR5 has also been shown to couple to and inhibit L-type Ca2+ channels.[5]
-
Receptor Internalization and Degradation: SSTR5 also undergoes agonist-induced internalization. However, unlike SSTR2, internalized SSTR5 is more likely to be targeted for lysosomal degradation rather than being rapidly recycled to the cell surface.[1] This can lead to a more prolonged desensitization of the receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition of cell proliferation by the somatostatin analogue RC-160 is mediated by somatostatin receptor subtypes SSTR2 and SSTR5 through different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural insights into the binding modes of lanreotide and pasireotide with somatostatin receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Somatostatin receptor subtypes SSTR2 and SSTR5 couple negatively to an L-type Ca2+ current in the pituitary cell line AtT-20 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are SSTR5 agonists and how do they work? [synapse.patsnap.com]
The Architecture of a Self-Assembling Peptide Depot: A Technical Guide to the Molecular Structure of Lanreotide Autogel
For Immediate Release
This technical whitepaper provides an in-depth examination of the molecular and supramolecular structure of Lanreotide (B11836) Autogel, a long-acting, sustained-release formulation of the synthetic octapeptide lanreotide. This document is intended for researchers, scientists, and drug development professionals interested in the principles of peptide self-assembly and its application in advanced drug delivery systems.
Introduction: From Peptide Monomer to Supramolecular Nanotube
Lanreotide is a synthetic analogue of the natural hormone somatostatin (B550006), with a high binding affinity for somatostatin receptors 2 and 5 (SSTR2 and SSTR5).[1][2] Its therapeutic efficacy in conditions such as acromegaly and neuroendocrine tumors is significantly enhanced by its formulation as Lanreotide Autogel.[3][4] This formulation leverages the intrinsic property of lanreotide to self-assemble in an aqueous environment into a highly ordered, gel-like matrix of nanotubes, forming a depot upon subcutaneous injection that provides sustained drug release.[5][6]
The molecular structure of the lanreotide peptide is the cornerstone of this self-assembly process. It is a cyclic octapeptide with the sequence D-2-Nal-Cys-Tyr-D-Trp-Lys-Val-Cys-Thr-NH2, where the two cysteine residues form a disulfide bridge, creating a constrained cyclic structure.[7][8] This unique primary and secondary structure, particularly the spatial arrangement of hydrophobic and hydrophilic residues, drives the hierarchical self-assembly in the presence of water and acetate (B1210297).[8][9]
The Hierarchical Self-Assembly of Lanreotide Nanotubes
The formation of the Autogel is a multi-step, hierarchical process that begins with the lanreotide monomer and culminates in a dense, liquid-crystalline phase of nanotubes.[9][10] This process is initiated by noncovalent interactions, including hydrophobic effects, π-π stacking between aromatic residues, and hydrogen bonding.[8][9]
The key stages of self-assembly are:
-
Dimerization: Two lanreotide monomers associate to form a dimer. This is a thermodynamically stable intermediate.[11]
-
Ribbon Formation: The dimers then assemble into open, ribbon-like structures.[11]
-
Nanotube Formation: These ribbons subsequently close to form perfectly hollow, monodisperse nanotubes with a diameter of approximately 24 nm.[8][9][12]
-
Gel Formation: At higher concentrations, these nanotubes pack into a dense, semi-solid gel with a hexagonal arrangement, forming the Autogel depot.[5][12]
The presence of acetic acid is critical in modulating this self-assembly process.[13]
Caption: Hierarchical self-assembly of Lanreotide Autogel.
Quantitative Structural and Biophysical Data
The structural and biophysical properties of Lanreotide Autogel have been characterized using a variety of techniques. The key quantitative data are summarized in the tables below.
Table 1: Physicochemical Properties of Lanreotide Acetate
| Property | Value | Reference(s) |
| Molecular Formula | C₅₄H₆₉N₁₁O₁₀S₂ (free base) | [5] |
| Molecular Weight | 1096.34 g/mol | [5] |
| Appearance | White to off-white amorphous powder | [14] |
| Formulation | Supersaturated solution of lanreotide acetate in water for injection with glacial acetic acid for pH adjustment. | [14][15] |
Table 2: Supramolecular Structure of Lanreotide Nanotubes
| Parameter | Dimension | Method(s) | Reference(s) |
| Outer Diameter | ~24 nm | SAXS, Cryo-EM | [9][12][16] |
| Wall Thickness | ~1.8 nm | SAXS | [12][17] |
| Hexagonal Packing Lattice Parameter | 36.5 nm (365 Å) | SAXS | [12] |
Table 3: Somatostatin Receptor Binding Affinity of Lanreotide
| Receptor Subtype | Binding Affinity (IC₅₀, nM) | Reference(s) |
| SSTR1 | >1000 | [18] |
| SSTR2 | 0.8 | [2][18] |
| SSTR3 | 100 | [18] |
| SSTR4 | >1000 | [18] |
| SSTR5 | 5.2 | [2][18] |
Mechanism of Action: Receptor Binding and Intracellular Signaling
Lanreotide exerts its therapeutic effects by acting as a potent agonist at SSTR2 and SSTR5, which are G-protein coupled receptors (GPCRs).[1][19] Upon binding, lanreotide triggers a conformational change in the receptor, leading to the activation of inhibitory G-proteins (Gi).[18] This initiates a signaling cascade that results in the inhibition of hormone secretion and cell proliferation.[1][19]
The primary signaling pathway involves:
-
Inhibition of Adenylyl Cyclase: The activated Gi protein inhibits the enzyme adenylyl cyclase.[18]
-
Reduction of cAMP: This leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[18][19]
-
Downstream Effects: The reduction in cAMP levels inhibits the secretion of hormones such as growth hormone (GH), insulin, and glucagon, and has anti-proliferative effects.[1][18]
Other signaling pathways modulated by lanreotide include the activation of phosphotyrosine phosphatases (PTPs) and the modulation of ion channels.[18]
Caption: Lanreotide signaling pathway via SSTR2/5.
Experimental Protocols
The characterization of Lanreotide Autogel's molecular structure and function relies on a suite of advanced analytical techniques. Below are synopses of key experimental methodologies.
Radioligand Binding Assay
This assay is used to determine the binding affinity (IC₅₀ or Ki) of lanreotide for SSTR subtypes.
-
Materials: Cell membranes from cell lines stably expressing a single human SSTR subtype (e.g., CHO-K1 or HEK293), a radiolabeled somatostatin analogue (e.g., [¹²⁵I]-Tyr¹¹-SRIF-14), unlabeled lanreotide, binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1.5% BSA, pH 7.4), and wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).[11][20]
-
Procedure:
-
Prepare serial dilutions of unlabeled lanreotide.[11]
-
In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of unlabeled lanreotide.[11]
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.[11]
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.[1]
-
Wash the filters with ice-cold wash buffer.[1]
-
Measure the radioactivity retained on the filters using a scintillation counter.[11]
-
Calculate the IC₅₀ value by plotting the percentage of specific binding against the logarithm of the lanreotide concentration using non-linear regression analysis.[11]
-
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM is employed to directly visualize the nanotubes and determine their structure at near-atomic resolution.
-
Sample Preparation:
-
Apply a small aliquot (3-4 μL) of the lanreotide solution to a glow-discharged EM grid.[9]
-
Blot the grid to create a thin film.[9]
-
Rapidly plunge the grid into liquid ethane (B1197151) to vitrify the sample, preserving the nanotubes in a near-native state.[9]
-
-
Imaging and Analysis:
-
Image the vitrified sample in a transmission electron microscope at cryogenic temperatures.[9]
-
Collect thousands of images of individual nanotubes.[9]
-
Process the images using helical reconstruction software to generate a high-resolution 3D density map of the nanotube.[9]
-
Build an atomic model of the peptide into the density map.[9]
-
Small-Angle and Wide-Angle X-ray Scattering (SAXS/WAXS)
SAXS and WAXS are used to determine the overall shape, size, and packing of the nanotubes in solution.
-
Sample Preparation: Load the aqueous lanreotide solution into a thin-walled quartz capillary.[9]
-
Data Collection: Place the capillary in a temperature-controlled sample holder within an X-ray beamline. Collect SAXS and WAXS patterns simultaneously using 2D detectors.[9]
-
Analysis:
-
SAXS: Analyze the data by fitting it to a hollow cylinder model to determine the mean radius and wall thickness. The presence of Bragg peaks indicates crystalline packing, allowing for the determination of the hexagonal lattice parameters.[9]
-
WAXS: Provides information on molecular-level spacing, such as the characteristic distances of β-sheets.[9]
-
Pulsed Field Gradient Diffusion-Ordered Spectroscopy (PFG-DOSY) NMR
PFG-DOSY NMR is a non-destructive technique used to characterize the self-assembly and determine the diffusion coefficient of the supramolecular aggregates.
-
Sample Preparation: Homogenize approximately 40 mg of the Lanreotide Autogel sample with 25 μL of DMSO-d₆. Place the mixture in an HR-MAS rotor.[13]
-
Data Acquisition: Acquire 2D-DOSY experiments on a spectrometer equipped with an HR-MAS probe, spinning the sample at a magic angle of 56° at a rate of 4 kHz.[13]
-
Analysis: Process the DOSY spectra to calculate the diffusion coefficient (D) for the peptide signals. The average diffusion value (-logD) is then used to infer the relative size of the supramolecular aggregates based on the Stokes-Einstein equation.[13]
Atomic Force Microscopy (AFM)
AFM is used to image the morphology and dimensions of the self-assembled nanotubes on a surface.
-
Sample Preparation: Deposit a dilute solution of lanreotide onto a freshly cleaved mica surface and allow it to adsorb. The sample may be rinsed with water and dried under a stream of nitrogen.
-
Imaging: Image the sample in tapping mode in air. The height and phase images provide information on the topography and material properties of the nanotubes.
Caption: Experimental workflow for Lanreotide Autogel characterization.
Conclusion
The molecular structure of lanreotide is intricately designed to facilitate a hierarchical self-assembly process, resulting in the formation of a robust and highly ordered nanotube-based hydrogel. This supramolecular architecture is the foundation of the sustained-release properties of Lanreotide Autogel. A comprehensive understanding of this structure, achieved through a combination of advanced analytical techniques, is crucial for the development of next-generation peptide-based therapeutics and biomaterials. The detailed quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in the field of drug delivery and peptide engineering.
References
- 1. benchchem.com [benchchem.com]
- 2. aiom.it [aiom.it]
- 3. Structural insights into the binding modes of lanreotide and pasireotide with somatostatin receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Origin of the Self-Assembly of Lanreotide into Nanotubes: A Mutational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Multiscale Structural Elucidation of Peptide Nanotubes by X-Ray Scattering Methods [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. A New Approach to Supramolecular Structure Determination in Pharmaceutical Preparation of Self-Assembling Peptides: A Case Study of Lanreotide Autogel - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. ipsen.com [ipsen.com]
- 16. frontiersin.org [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. What is the mechanism of Lanreotide Acetate? [synapse.patsnap.com]
- 20. benchchem.com [benchchem.com]
In Vitro Pharmacodynamics of Somatuline Autogel (Lanreotide): A Technical Guide
Executive Summary: Lanreotide (B11836), the active pharmaceutical ingredient in Somatuline Autogel, is a long-acting synthetic octapeptide analog of the natural hormone somatostatin (B550006). Its therapeutic effects, particularly in the management of acromegaly and neuroendocrine tumors (NETs), are driven by its specific in vitro pharmacodynamic profile. Lanreotide functions by binding with high affinity to somatostatin receptors (SSTRs), predominantly subtypes 2 and 5, initiating a cascade of intracellular signaling events.[1][2][3] These events culminate in potent anti-secretory and anti-proliferative effects. This guide provides a detailed examination of the in vitro pharmacodynamics of lanreotide, presenting quantitative binding and functional data, comprehensive experimental protocols, and visualizations of the core signaling pathways.
Receptor Binding and Affinity Profile
The therapeutic action of lanreotide is fundamentally linked to its selective binding to the family of five G-protein coupled somatostatin receptors (SSTR1-5).[1] In vitro binding assays have consistently shown that lanreotide has a high affinity for SSTR2 and a moderate-to-high affinity for SSTR5.[1][4] Its affinity for SSTR3 is significantly lower, and it demonstrates weak or negligible affinity for SSTR1 and SSTR4.[1][4] This selective targeting of SSTR2 and SSTR5 is crucial, as these subtypes are the primary mediators of its anti-proliferative and anti-secretory actions and are frequently overexpressed in neuroendocrine tumors.[5][6]
Data Presentation: Lanreotide Binding and Functional Affinity
The following table summarizes the binding affinities (Kᵢ or IC₅₀) and functional potency of lanreotide for each human SSTR subtype, compiled from various in vitro studies. Lower values are indicative of higher affinity and potency.
| Receptor Subtype | Binding Affinity (Kᵢ/IC₅₀, nM) | Functional Potency (IC₅₀, cAMP Inhibition, nM) |
| SSTR1 | >1000[7][8] | >1000[7] |
| SSTR2 | 0.25 - 0.9[7][8] | 0.3[7] |
| SSTR3 | 12.1 - 14.1[7][8] | 7.8[7] |
| SSTR4 | >1000[7][8] | >1000[7] |
| SSTR5 | 1.3 - 8.2[7][8] | 2.4[7] |
Signal Transduction Pathways
Upon binding to SSTR2 and SSTR5, lanreotide triggers several key intracellular signaling cascades, primarily mediated by the inhibitory G-protein alpha subunit (Gαi).[9]
Canonical Gαi-Coupled Pathway: The predominant signaling mechanism involves the Gαi-mediated inhibition of the enzyme adenylyl cyclase.[1][9] This action leads to a significant decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[10] The reduction in cAMP levels curtails the activity of downstream effectors like Protein Kinase A (PKA), which in turn reduces the phosphorylation of proteins involved in hormone secretion and cell proliferation.[1][8]
References
- 1. benchchem.com [benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. droracle.ai [droracle.ai]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Structural insights into the binding modes of lanreotide and pasireotide with somatostatin receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Lanreotide's Inhibition of the Adenylyl Cyclase Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanreotide (B11836) is a synthetic, long-acting octapeptide analog of the natural hormone somatostatin (B550006).[1] It is a cornerstone in the therapeutic management of neuroendocrine tumors (NETs) and acromegaly.[1] The clinical efficacy of lanreotide is fundamentally linked to its targeted interaction with somatostatin receptors (SSTRs), leading to the modulation of key intracellular signaling pathways.[2] This technical guide provides an in-depth exploration of the core mechanism of action of lanreotide: the inhibition of the adenylyl cyclase pathway. We will delve into its binding affinities, the subsequent signaling cascade, detailed experimental protocols for its characterization, and quantitative data to support researchers and professionals in the field of drug development.
Mechanism of Action: Inhibition of Adenylyl Cyclase
Lanreotide exerts its effects by binding to SSTRs, which are G-protein coupled receptors (GPCRs). It exhibits a high binding affinity for SSTR subtypes 2 and 5 (SSTR2 and SSTR5), which are frequently overexpressed in neuroendocrine tumors.[2][3] This targeted binding initiates a cascade of intracellular events, primarily through the activation of inhibitory G-proteins (Gi/o).[1]
The activated α-subunit of the Gi protein dissociates and directly inhibits the activity of adenylyl cyclase, an enzyme responsible for the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). This leads to a significant reduction in intracellular cAMP levels. The decrease in cAMP, a crucial second messenger, results in various downstream effects, including the inhibition of hormone secretion and the modulation of cell proliferation and apoptosis, which are central to lanreotide's therapeutic benefits.[2][3]
Data Presentation
Quantitative Binding Affinity of Lanreotide for Somatostatin Receptor Subtypes
The binding affinity of lanreotide for each SSTR subtype is a critical determinant of its pharmacological activity. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), with lower values indicating higher affinity. The data presented below is collated from various in vitro radioligand binding assays.
| Receptor Subtype | Binding Affinity (IC50/Ki, nM) | Reference(s) |
| SSTR1 | >1000 | [4] |
| SSTR2 | 0.25 - 2.5 | [1][4][5] |
| SSTR3 | 14.1 - 100 | [4] |
| SSTR4 | >1000 | [4] |
| SSTR5 | 1.3 - 16 | [1][4][6][5] |
Note: Absolute values may vary between different experimental setups and the specific radioligand used.
Quantitative Functional Activity of Lanreotide: Inhibition of Adenylyl Cyclase
The functional consequence of lanreotide binding to SSTR2 and SSTR5 is the inhibition of adenylyl cyclase, leading to a decrease in cAMP production. This is often measured as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) in cAMP inhibition assays.
| Cell Line | Cancer Type | Lanreotide IC50/EC50 (cAMP, nM) | Reference(s) |
| CHO-K1 (expressing hSSTR2) | N/A | 0.3 | [4] |
| CHO-K1 (expressing hSSTR3) | N/A | 7.8 | [4] |
| CHO-K1 (expressing hSSTR5) | N/A | 2.4 | [4] |
| NCI-H720 | Bronchial NET | >10,000 (for proliferation) | [7] |
| NCI-H727 | Bronchial NET | >10,000 (for proliferation) | [7][8] |
| BON-1 | Pancreatic NET | 8,500 ± 1,200 (for proliferation) | [7] |
Note: Data for direct cAMP inhibition by lanreotide in various NET cell lines is limited in the public domain. The provided proliferation data indicates that some cell lines exhibit resistance to lanreotide monotherapy.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki or IC50) of lanreotide for specific SSTR subtypes.[9]
Objective: To quantify the ability of unlabeled lanreotide to displace a radiolabeled ligand from a specific SSTR subtype.
Materials:
-
Cell Membranes: Membranes prepared from cell lines stably expressing a single human SSTR subtype (e.g., CHO-K1 or HEK293 cells).[1]
-
Radioligand: A high-affinity radiolabeled somatostatin analog (e.g., [¹²⁵I-Tyr¹¹]-Somatostatin-14 or [¹²⁵I-Tyr³]-Octreotide).[9]
-
Unlabeled Competitor: Lanreotide acetate.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4, with protease inhibitors.[10]
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Detection Instrument: Gamma counter.
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human SSTR subtype of interest.
-
Harvest the cells and homogenize them in cold lysis buffer.[10]
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[10]
-
Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a fixed concentration of the radioligand to each well.[9]
-
Add increasing concentrations of unlabeled lanreotide to competitor wells.
-
For total binding, add assay buffer instead of the competitor.
-
For non-specific binding, add a high concentration of unlabeled somatostatin.[9]
-
Add the membrane preparation to each well to initiate the binding reaction.[9]
-
Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.[10]
-
-
Separation and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters, separating bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the logarithm of the lanreotide concentration.
-
Fit the data using a non-linear regression model to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9][4]
-
Adenylyl Cyclase (cAMP) Inhibition Assay
This functional assay measures the ability of lanreotide to inhibit adenylyl cyclase activity and reduce intracellular cAMP levels.[9][11]
Objective: To determine the EC50 or IC50 of lanreotide in modulating intracellular cAMP levels.
Materials:
-
Cells: A suitable cell line stably expressing the SSTR of interest (e.g., CHO-K1 or HEK293 cells).[9][11]
-
Phosphodiesterase Inhibitor: e.g., 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.[11]
-
Adenylyl Cyclase Stimulator: e.g., Forskolin to increase basal cAMP levels.[11]
-
Lanreotide Acetate
-
cAMP Assay Kit: A commercially available kit for measuring cAMP (e.g., ELISA, HTRF, or luciferase-based).[9][11]
-
Cell Lysis Buffer
-
Detection Instrument: Appropriate for the chosen cAMP assay kit (e.g., plate reader for absorbance, fluorescence, or luminescence).
Methodology:
-
Cell Culture and Treatment:
-
Culture cells expressing the SSTR of interest in a multi-well plate and allow them to attach.[9]
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[11]
-
Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) to increase intracellular cAMP levels.[11]
-
Simultaneously, treat the cells with increasing concentrations of lanreotide.[11]
-
Incubate for a specific period (e.g., 30 minutes at 37°C).[11]
-
-
cAMP Measurement:
-
Data Analysis:
-
Generate a standard curve for cAMP concentrations.[11]
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production versus the logarithm of the lanreotide concentration.[11]
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 or IC50 value.[4][11]
-
Conclusion
Lanreotide's primary mechanism of action, the inhibition of the adenylyl cyclase pathway via SSTR2 and SSTR5, is a well-established principle underlying its therapeutic efficacy. This guide has provided a comprehensive overview of this signaling cascade, supported by quantitative binding and functional data. The detailed experimental protocols for radioligand binding and cAMP inhibition assays offer a practical framework for researchers to further investigate the pharmacological properties of lanreotide and novel somatostatin analogs. A thorough understanding of these molecular interactions and the methodologies to study them is crucial for the continued development of targeted therapies for neuroendocrine tumors and other related disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
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- 6. aiom.it [aiom.it]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Concomitant inhibition of PI3K/mTOR signaling pathways boosts antiproliferative effects of lanreotide in bronchopulmonary neuroendocrine tumor cells [frontiersin.org]
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- 10. giffordbioscience.com [giffordbioscience.com]
- 11. benchchem.com [benchchem.com]
preclinical pharmacology of lanreotide
An In-depth Technical Guide to the Preclinical Pharmacology of Lanreotide (B11836)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanreotide is a long-acting, synthetic octapeptide analog of the natural inhibitory hormone somatostatin (B550006).[1][2] Like somatostatin, lanreotide exerts its effects by binding to somatostatin receptors (SSTRs), exhibiting a high affinity for subtypes 2 and 5 (SSTR2 and SSTR5).[3][4] Its development was driven by the need to overcome the therapeutic limitations of native somatostatin, which has a plasma half-life of only one to three minutes.[2] Lanreotide's enhanced stability and prolonged duration of action have established it as a cornerstone in the management of acromegaly and neuroendocrine tumors (NETs).[1][5] This technical guide provides a comprehensive overview of the , detailing its mechanism of action, receptor binding profile, pharmacokinetics, pharmacodynamics, and safety profile as established in animal models. It is intended to serve as a detailed resource for professionals engaged in endocrine research and the development of novel therapeutics.
Mechanism of Action
Lanreotide's therapeutic effects are mediated through its high-affinity binding to SSTR2 and SSTR5, which are G-protein coupled receptors (GPCRs) predominantly linked to inhibitory G-proteins (Gi).[2][4] This interaction initiates a cascade of intracellular signaling events that result in both antisecretory and antiproliferative effects.[4][6]
1.1. Receptor Binding Affinity
The selectivity of lanreotide for SSTR2 and SSTR5 is fundamental to its targeted therapeutic action.[7] Its binding affinity for the five human SSTR subtypes has been quantified in vitro using radioligand binding assays, with lower IC50/Ki values indicating higher affinity.[8]
| Receptor Subtype | Binding Affinity (IC50/Ki, nM) | Affinity Level |
| SSTR1 | >1000 | Very Low[7][8] |
| SSTR2 | 0.8 - 2.5 | High[7][8] |
| SSTR3 | >100 - >1000 | Low to Very Low[7][8] |
| SSTR4 | >1000 | Very Low[7][8] |
| SSTR5 | 5.2 - 16 | High[7][8] |
1.2. Intracellular Signaling Pathways
Upon binding to SSTR2 and SSTR5, lanreotide triggers the following key signaling events:
-
Inhibition of Adenylyl Cyclase: The activated Gi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4][8] This reduction in cAMP suppresses the secretion of various hormones, including growth hormone (GH), insulin (B600854), and glucagon (B607659).[4][9]
-
Modulation of Ion Channels: Activation of SSTRs leads to the modulation of calcium and potassium ion channels, causing membrane hyperpolarization and a decrease in calcium influx, which further inhibits hormone exocytosis.[6]
-
Antiproliferative Signaling: Lanreotide induces antiproliferative effects by activating phosphotyrosine phosphatases (PTPs) and modulating the MAPK and PI3K/Akt signaling pathways, which can lead to cell cycle arrest and apoptosis (programmed cell death).[4][6]
Preclinical Pharmacokinetics
The pharmacokinetic profile of lanreotide has been characterized in several animal species, primarily using long-acting release formulations that ensure sustained therapeutic concentrations. The Autogel® formulation is an aqueous solution that forms a drug depot upon deep subcutaneous injection, allowing for slow, controlled release.[2][10]
| Parameter | Beagle Dog (120 mg Autogel) | Rat (Radiolabeled) | Reference |
| Cmax (Maximum Concentration) | 88.1 ng/mL | - | [11][12] |
| T½ (Apparent Terminal Half-life) | ~198.6 hours | - | [11][12] |
| AUC₀-₈₄₀h (Area Under the Curve) | 6,995 ng·h/mL | - | [11][12] |
| Absolute Bioavailability (s.c.) | - | ~73% (Autogel) | [13] |
| Volume of Distribution (Vd) (i.v. IRF) | - | 16 L | [13] |
| Clearance (i.v. IRF) | - | 23.7 L/h | [13] |
IRF: Immediate Release Formulation; s.c.: subcutaneous
Preclinical Pharmacodynamics
Pharmacodynamic studies in animal models have confirmed lanreotide's ability to inhibit hormone secretion and control tumor growth, validating the mechanisms observed in vitro.
3.1. Antisecretory Effects
In anesthetized rats, lanreotide demonstrated potent inhibition of both basal and stimulated GH release, with a longer duration of action than native somatostatin.[9] It was shown to be less active than somatostatin in inhibiting glucose-stimulated insulin secretion but equipotent in inhibiting insulin-induced glucagon release.[9]
3.2. Antiproliferative Effects
Lanreotide's antitumor activity has been demonstrated in various preclinical neuroendocrine tumor models.[3] In xenograft models using SSTR2-positive NET cell lines, lanreotide administration resulted in dose-dependent tumor growth inhibition, a reduction in the proliferation marker Ki67, and an increase in apoptosis.[3]
| Model Type | Animal Model | Cell Line / Tumor Type | Key Endpoints | Outcome |
| Pituitary Adenoma | Immunodeficient Mice/Rats | GH3 (Rat GH-secreting) | GH levels, Tumor Volume | Inhibition of GH secretion and tumor growth.[4] |
| NET Xenograft | Immunocompromised Mice | BON-1, NCI-H727 (Human NET) | Tumor Volume, Survival | Significant tumor growth inhibition.[5] |
| Hepatocellular Carcinoma | Rats | Implanted Hepatoma | Tumor/Organ Ratio | High tumor-to-muscle ratio (11.20) at 24h for ¹⁸⁸Re-lanreotide.[14] |
Preclinical Safety and Toxicology
A comprehensive battery of safety and toxicology studies has been conducted for lanreotide in various animal models, demonstrating a generally favorable preclinical safety profile.[15][16]
| Study Type | Species | Formulation | Key Findings |
| Acute Toxicity | Beagle Dogs | PLGA Microspheres | No significant toxicity observed at dosages up to 22 mg/kg.[16][17] |
| Chronic Toxicity | Beagle Dogs | PLGA Microspheres | No significant chronic toxicity noted at dosages up to 22 mg/kg.[15][16] |
| Carcinogenicity | Mice (104-week) | - | Cutaneous and subcutaneous tumors at the injection site with high daily doses (30 mg/kg/day).[15] |
| Genotoxicity | In vitro / In vivo | - | No genotoxic potential demonstrated in a battery of acceptable assays.[9] |
| Female Fertility | Rats, Rabbits | IRF | Reduced fecundity, likely related to the pharmacological inhibition of GH.[9] |
| Embryofetal Toxicity | Rats, Rabbits | IRF | Not found to be teratogenic in pregnant animals.[9] |
| Safety Pharmacology | Guinea Pigs, Rats, Rabbits | PLGA Microspheres | Good safety profile in tests for anaphylaxis, hemolysis, and local/muscle irritation.[16][17] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical findings. Below are protocols for key experiments used in the evaluation of lanreotide.
5.1. Radioligand Binding Assay
This protocol is used to determine the binding affinity of lanreotide for specific SSTR subtypes.
-
Objective: To quantify the ability of unlabeled lanreotide to displace a known radioligand from a specific SSTR subtype.[7]
-
Materials:
-
Cell membranes from cell lines engineered to express a single human SSTR subtype (e.g., CHO-K1 cells).[8]
-
Radiolabeled somatostatin analog (e.g., ¹²⁵I-[Tyr¹¹]-SST-14 or ¹²⁵I-[Leu⁸, D-Trp²²-Tyr²⁵]-SST-28).
-
Unlabeled lanreotide acetate (B1210297) at various concentrations.
-
Incubation buffer, glass fiber filters, and a gamma counter.
-
-
Methodology:
-
Incubation: Cell membranes are incubated with the radioligand and varying concentrations of unlabeled lanreotide.[7]
-
Equilibrium: The mixture is incubated to allow the binding reaction to reach equilibrium.
-
Separation: Receptor-bound radioligand is separated from the free radioligand via rapid vacuum filtration through glass fiber filters.[8]
-
Quantification: The radioactivity trapped on the filters is measured using a gamma counter.[8]
-
Data Analysis: A sigmoidal dose-response curve is generated by plotting the percentage of inhibition against the concentration of lanreotide. The IC50 value (the concentration of lanreotide that inhibits 50% of radioligand binding) is calculated from this curve.[7]
-
5.2. In Vivo Neuroendocrine Tumor Xenograft Model
This protocol provides a framework for evaluating the in vivo efficacy of lanreotide.
-
Objective: To assess the antiproliferative effect of lanreotide on the growth of human NETs in an animal model.[5]
-
Materials:
-
Methodology:
-
Tumor Cell Implantation: Subcutaneously inject 1-5 x 10⁶ NET cells, mixed 1:1 with Matrigel, into the flank of each mouse.[5]
-
Tumor Growth Monitoring: Measure tumor length and width with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length × Width²)/2.[5]
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., vehicle control, lanreotide).[5]
-
Drug Administration: Administer Lanreotide Autogel (e.g., 120 mg/kg) via deep subcutaneous injection at specified intervals (e.g., every 28 days).[5]
-
Endpoint Analysis: Monitor tumor volume, animal body weight, and overall health. At the end of the study, tumors may be excised for further analysis (e.g., histology, Western blot).
-
5.3. In Vivo Pharmacokinetic Study
This protocol outlines a typical PK study in an animal model.[18]
-
Objective: To determine the pharmacokinetic parameters of a long-acting lanreotide formulation.
-
Animal Model: Male beagle dogs (10-12 kg).[18]
-
Methodology:
-
Administration: A single dose of the lanreotide long-acting formulation is administered via deep subcutaneous injection.[18]
-
Blood Sampling: Blood samples (e.g., 2 mL) are collected from the cephalic vein into K2EDTA tubes at predefined time points (e.g., pre-dose, and at 1, 4, 8, 24, 48, 72... hours post-dose).[18]
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Lanreotide concentrations in plasma are quantified using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, T½) are calculated from the plasma concentration-time data using non-compartmental or population pharmacokinetic modeling approaches.[19]
-
Conclusion
The is well-characterized, providing a robust foundation for its clinical application. Its high-affinity and selective binding to SSTR2 and SSTR5 initiate signaling cascades that effectively inhibit hormone hypersecretion and tumor cell proliferation.[4][20] Pharmacokinetic studies in animal models have confirmed that its long-acting formulations provide sustained drug exposure, which is critical for its therapeutic efficacy.[11][13] The extensive toxicological data underscore a favorable safety profile, with predictable and manageable effects primarily related to its pharmacological activity.[9][15] The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working to further elucidate the therapeutic potential of lanreotide and to innovate in the field of somatostatin analog therapeutics.
References
- 1. Lanreotide - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
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- 6. Lanreotide | C54H69N11O10S2 | CID 6918011 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. Formulation | Somatuline® Depot (lanreotide) [somatulinedepot.com]
- 11. Bioanalysis of lanreotide in dog plasma using liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study of beagle dogs after single subcutaneous injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Therapeutic 188Re-lanreotide: determination of radiopharmacokinetic parameters in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Preparation, characterization and related in vivo release, safety and toxicity studies of long acting lanreotide microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Lanreotide's Impact on Hormone Secretion Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lanreotide (B11836), a long-acting synthetic somatostatin (B550006) analog, is a cornerstone in the management of neuroendocrine tumors (NETs) and acromegaly. Its therapeutic efficacy is primarily attributed to its high-affinity binding to somatostatin receptors (SSTRs), particularly subtypes 2 and 5, leading to the inhibition of hormone hypersecretion and control of tumor growth. This technical guide provides a comprehensive overview of the molecular mechanisms underlying lanreotide's effects on key hormone secretion pathways. It details the signaling cascades initiated upon SSTR activation, presents quantitative data from pivotal clinical studies, outlines detailed experimental protocols for investigating its mechanism of action, and provides visual representations of the critical pathways and workflows.
Introduction
Lanreotide is an octapeptide analog of the natural hormone somatostatin.[1][2] Its extended half-life compared to endogenous somatostatin allows for sustained therapeutic effects, making it a valuable agent in the treatment of conditions characterized by excessive hormone production.[1] This guide delves into the intricate molecular interactions and downstream signaling events that mediate lanreotide's potent inhibitory effects on various hormone secretion pathways.
Mechanism of Action: Somatostatin Receptor Binding and Downstream Signaling
Lanreotide's primary mechanism of action is its agonist activity at somatostatin receptors, with a high affinity for SSTR2 and SSTR5.[2][3][4] These G-protein coupled receptors (GPCRs) are predominantly expressed in various neuroendocrine cells and tumors.[5] The binding of lanreotide to SSTR2 and SSTR5 initiates a cascade of intracellular events, primarily mediated by inhibitory G-proteins (Gi).[5][6]
The core signaling pathway involves:
-
Inhibition of Adenylyl Cyclase: Activation of the Gi protein leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP).[3][7] This reduction in cAMP levels is a critical step in inhibiting hormone synthesis and secretion.[3]
-
Modulation of Ion Channels: Lanreotide influences the activity of various ion channels. It promotes the opening of potassium (K+) channels, leading to membrane hyperpolarization, and inhibits voltage-gated calcium (Ca2+) channels.[1][8] These actions reduce cellular excitability and calcium influx, which are essential for hormone exocytosis.
-
Activation of Phosphotyrosine Phosphatases (PTPs): Lanreotide can stimulate the activity of PTPs, such as SHP-1.[5] These enzymes play a role in dephosphorylating key signaling molecules involved in cell growth and proliferation, contributing to lanreotide's anti-proliferative effects.[5]
Signaling Pathway Diagram
Caption: Lanreotide's core signaling pathway.
Effects on Key Hormone Secretion Pathways
Growth Hormone (GH) and Insulin-Like Growth Factor-1 (IGF-1) Axis
In acromegaly, the hypersecretion of GH from pituitary adenomas leads to elevated levels of IGF-1. Lanreotide effectively suppresses GH secretion from these tumors by binding to SSTR2 and SSTR5 on somatotroph cells.[3][5] This, in turn, reduces hepatic IGF-1 production.[4]
Gastroenteropancreatic (GEP) Hormones
Lanreotide has a broad inhibitory effect on the secretion of various GEP hormones, including insulin, glucagon, gastrin, and pancreatic polypeptide.[2][3] This makes it an effective treatment for controlling the symptoms of hormone-secreting GEP-NETs.[9]
Serotonin (B10506) and other Vasoactive Substances in Carcinoid Syndrome
Carcinoid syndrome is characterized by the hypersecretion of serotonin and other vasoactive substances from neuroendocrine tumors.[10] Lanreotide effectively reduces the secretion of these substances, leading to the alleviation of symptoms such as diarrhea and flushing.[10][11]
Quantitative Data on Hormonal and Anti-proliferative Effects
The clinical efficacy of lanreotide in reducing hormone levels and controlling tumor growth has been demonstrated in numerous studies.
Table 1: Effects of Lanreotide on GH and IGF-1 Levels in Acromegaly
| Study | Duration | Patient Cohort | Dosage | Reduction in GH Levels | Normalization of IGF-1 Levels |
| Attanasio et al.[12] | 1 year | 27 patients | Titrated 90-120 mg every 4 weeks | 42% achieved GH <2.5 ng/mL | 54% achieved normal IGF-1 |
| Caron et al.[13] | 52 weeks | 108 patients | 60, 90, or 120 mg every 4 weeks | 54% achieved GH ≤ 2.5 ng/mL at week 52 | 59% achieved normalized IGF-1 at week 52 |
| Giustina et al.[14] | 1-3 years | 22 patients | 30 mg every 10-14 days | 68% maintained mean GH ≤ 5 µg/L | 63% maintained normal IGF-1 |
| van der Lely et al.[15] | 48 weeks | 63 patients | Titrated 60-120 mg every 4 weeks | 85% achieved GH ≤ 2.5 µg/L | 43% achieved normal IGF-1 |
| Schopohl et al.[16] | Phase III Trial | 98 patients | 120 mg every 4-8 weeks | Mean GH decreased from 4.3 to 3.8 ng/mL | 40% achieved GH <2.5 ng/mL and normal IGF-1 |
Table 2: Anti-proliferative Effects of Lanreotide in GEP-NETs
| Study | Duration | Patient Cohort | Dosage | Progression-Free Survival (PFS) |
| Caplin et al. (CLARINET)[17][18] | 96 weeks | 204 patients with nonfunctioning GEP-NETs | 120 mg every 28 days | Median PFS not reached in lanreotide group vs. 18 months in placebo group |
| Pavel et al.[19] | 24 months | 99 patients with GEP-NETs | 120 mg every 28 days | 73.7% PFS rate at 24 months |
Table 3: Effects of Lanreotide on Carcinoid Syndrome Symptoms
| Study | Duration | Patient Cohort | Dosage | Outcome |
| Ruszniewski et al.[20] | 16 weeks (double-blind) | 115 patients | 120 mg every 4 weeks | Significant reduction in the use of rescue medication for diarrhea and flushing |
| O'Toole et al.[21] | 6 months | 71 patients | 120 mg every 4 weeks | 65% had ≥50% reduction in flushing; 18% had ≥50% reduction in diarrhea |
| Vinik et al.[22] | Retrospective | 10 patients | Varied | Symptom improvement in 9 out of 10 patients |
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity of lanreotide to somatostatin receptor subtypes.
-
Cell Line and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably transfected to express a single human SSTR subtype (hSSTR1-5) are cultured.[1] Cell membranes are prepared by homogenization and centrifugation.[2]
-
Radioligand: A radiolabeled somatostatin analog, such as ¹²⁵I-[Tyr¹¹]-somatostatin-14, is used as the tracer.[23]
-
Competitive Binding: Cell membranes and the radioligand are incubated with increasing concentrations of unlabeled lanreotide.[1]
-
Separation and Quantification: The receptor-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.[1] The radioactivity retained on the filters is measured using a gamma counter.[1]
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.[3]
Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
cAMP Assay
This assay measures the effect of lanreotide on intracellular cAMP levels.
-
Cell Culture and Treatment: Cells expressing the target SSTR are seeded in a multi-well plate.[3] After adherence, cells are pre-treated with lanreotide and then stimulated with forskolin (B1673556) to induce cAMP production.[3]
-
Cell Lysis and cAMP Measurement: Cells are lysed, and the intracellular cAMP concentration is measured using a commercially available ELISA, HTRF, or luminescence-based kit.[3]
-
Data Analysis: A standard curve is generated to calculate the cAMP concentration in each sample. The percentage of forskolin-stimulated cAMP production is plotted against the lanreotide concentration to determine the EC50 value.[3]
Western Blot for ERK1/2 Phosphorylation
This assay assesses the effect of lanreotide on the MAPK/ERK signaling pathway.
-
Cell Treatment and Lysis: Cells are treated with lanreotide, and then lysed in a buffer containing protease and phosphatase inhibitors.[2]
-
SDS-PAGE and Western Blotting: Protein lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2.[2]
-
Detection and Analysis: An HRP-conjugated secondary antibody and a chemiluminescent substrate are used for detection. Band intensities are quantified, and the ratio of p-ERK to total ERK is calculated.[2]
Cell Proliferation Assay (e.g., MTT or WST-1 Assay)
This assay evaluates the anti-proliferative effects of lanreotide.
-
Cell Seeding and Treatment: Cells are seeded in a 96-well plate and treated with various concentrations of lanreotide for a specified duration (e.g., 72-120 hours).[3]
-
Colorimetric Reaction: A reagent such as MTT or WST-1 is added to the wells. Viable cells metabolize the reagent, producing a colored formazan (B1609692) product.[3][4]
-
Absorbance Measurement: The absorbance is measured using a microplate reader.[4]
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined.[6]
Hormone Measurement in Clinical Trials
-
Growth Hormone (GH): Serum GH levels are typically measured using immunoassays (e.g., immunometric, immunofluorometric, or immunochemiluminometric assays).[24] Due to the pulsatile nature of GH secretion, multiple samples are often collected over a period of time.[24][25]
-
Insulin-Like Growth Factor-1 (IGF-1): Serum IGF-1 levels are measured using immunoassays (e.g., ELISA or RIA) or liquid chromatography-mass spectrometry (LC-MS).[14][26] A key step is the dissociation of IGF-1 from its binding proteins.[27]
-
5-Hydroxyindoleacetic Acid (5-HIAA): Urinary 5-HIAA, the main metabolite of serotonin, is measured from a 24-hour urine collection to assess carcinoid syndrome activity.[28][29]
Conclusion
Lanreotide exerts its potent inhibitory effects on hormone secretion through a well-defined mechanism involving high-affinity binding to SSTR2 and SSTR5 and subsequent activation of intracellular signaling pathways that lead to decreased cAMP levels and modulation of ion channel activity. This comprehensive understanding of its molecular pharmacology, supported by robust clinical and preclinical data, solidifies its role as a critical therapeutic agent in the management of acromegaly and neuroendocrine tumors. The experimental protocols detailed herein provide a framework for the continued investigation of lanreotide and the development of novel somatostatin analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
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- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Control of IGF-I levels with titrated dosing of lanreotide Autogel over 48 weeks in patients with acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Acromegaly Clinical Trial Methodology Impact on Reported Biochemical Efficacy Rates of Somatostatin Receptor Ligand Treatments: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. droracle.ai [droracle.ai]
- 15. Efficacy of lanreotide Autogel administered every 4-8 weeks in patients with acromegaly previously responsive to lanreotide microparticles 30 mg: a phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. zora.uzh.ch [zora.uzh.ch]
- 17. Effect of Lanreotide Depot/Autogel on Urinary 5‐Hydroxyindoleacetic Acid and Plasma Chromogranin A Biomarkers in Nonfunctional Metastatic Enteropancreatic Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Growth hormone suppression test: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 19. hra.nhs.uk [hra.nhs.uk]
- 20. cls.ucl.ac.uk [cls.ucl.ac.uk]
- 21. clinicaltrials.eu [clinicaltrials.eu]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. benchchem.com [benchchem.com]
- 24. acb.org.uk [acb.org.uk]
- 25. Growth Hormone: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 26. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 27. benchchem.com [benchchem.com]
- 28. emedicine.medscape.com [emedicine.medscape.com]
- 29. documents.cap.org [documents.cap.org]
Methodological & Application
Application Notes and Protocols for In Vitro Studies with Somatuline Autogel (Lanreotide)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Somatuline® Autogel® (lanreotide) is a long-acting synthetic analog of the natural hormone somatostatin (B550006).[1] Its therapeutic efficacy in conditions such as acromegaly and neuroendocrine tumors (NETs) stems from its ability to bind to somatostatin receptors (SSTRs), primarily subtypes SSTR2 and SSTR5.[2][3] This binding initiates a cascade of intracellular events that inhibit hormone secretion and control tumor growth.[2] These application notes provide detailed protocols for investigating the in vitro effects of lanreotide (B11836) on various cell lines, offering guidance on experimental design and specific assays to assess its impact on cell viability, proliferation, apoptosis, hormone secretion, and receptor binding.
Lanreotide's mechanism of action involves binding to SSTR2 and SSTR5, which are G-protein coupled receptors (GPCRs).[4] This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][5] The reduction in cAMP affects downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival and proliferation.[3][6] Ultimately, this signaling cascade can lead to cell cycle arrest and apoptosis.[3]
Data Presentation
Receptor Binding Affinity of Lanreotide
The binding affinity of lanreotide for somatostatin receptor subtypes is a key determinant of its biological activity. In vitro radioligand binding assays are typically used to determine the concentration of the drug required to inhibit the binding of a radiolabeled ligand to the receptor by 50% (IC50). A lower IC50 value indicates a higher binding affinity.[5]
| Receptor Subtype | IC50 (nM) | Binding Affinity |
| SSTR1 | >1000 | Very Low |
| SSTR2 | 2.5 | High |
| SSTR3 | >1000 | Very Low |
| SSTR4 | >1000 | Very Low |
| SSTR5 | 16 | High |
Table 1: Binding affinity of a DOTA-lanreotide derivative for human somatostatin receptor subtypes. This data provides a strong indication of lanreotide's binding profile.[5]
In Vitro Efficacy of Lanreotide on Cell Viability in NET Cell Lines
The anti-proliferative effects of lanreotide have been demonstrated in various neuroendocrine tumor cell lines. The effective concentration can vary based on the specific cell line and the endpoint being measured.[7]
| Cell Line | Cancer Type | Lanreotide Concentration Range | Observed Effect | Reference |
| BON-1 | Pancreatic NET | 0.195 to 100 µM | Dose-dependent decrease in cell viability | [8][9] |
| QGP-1 | Pancreatic NET | Not specified | Decrease in cell viability and ATP expression | [8] |
| NCI-H727 | Bronchial NET | 0.195 to 100 µM | Dose-dependent decrease in cell viability | [8][9] |
| GH3 | Rat Pituitary Adenoma | 100 or 1000 nM | Reduced clonogenic survival by 5-10% after 48h | [10] |
Table 2: Summary of the in vitro effects of lanreotide on the viability of various neuroendocrine tumor cell lines.
Signaling Pathways and Experimental Workflows
Lanreotide Signaling Pathway
Lanreotide exerts its anti-proliferative and anti-secretory effects by activating SSTR2 and SSTR5, which triggers a cascade of intracellular signaling events. The primary mechanism involves the inhibition of adenylyl cyclase through an inhibitory G-protein (Gi/o), leading to a decrease in intracellular cAMP levels.[2][7] This reduction in cAMP modulates the activity of downstream pathways like PKA, MAPK (ERK), and PI3K/Akt/mTOR, ultimately leading to cell cycle arrest, apoptosis, and inhibition of hormone secretion.[2][3][7]
Experimental Workflow for Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[11]
Experimental Workflow for Apoptosis (Annexin V/PI) Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is exposed on the outer cell membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[3][11]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]
Materials:
-
Neuroendocrine tumor cell lines (e.g., BON-1, NCI-H727)[11]
-
Complete culture medium[11]
-
Lanreotide acetate (B1210297) stock solution[11]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[12][13]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[7][12]
-
96-well flat-bottom plates[3]
-
Microplate reader[3]
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[7][11]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[11]
-
Prepare serial dilutions of lanreotide acetate in culture medium (e.g., 0.1 nM to 10 µM).[11]
-
Remove the culture medium from the wells and replace it with 100 µL of medium containing the various concentrations of lanreotide.[11]
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[7]
-
At the end of the treatment period, add 10 µL of MTT reagent (5 mg/mL) to each well.[12]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[12][14]
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[3][14]
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3]
-
Measure the absorbance at 570 nm using a microplate reader.[3]
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.[3]
Cell Proliferation Assay (BrdU Assay)
This assay measures DNA synthesis as an indicator of cell proliferation.
Materials:
-
96-well cell culture plates[7]
-
BrdU labeling solution[7]
-
Fixing/Denaturing Solution[7]
-
Anti-BrdU detection antibody[7]
-
Wash buffer[7]
-
TMB substrate[7]
-
Stop solution[7]
-
Plate reader[7]
Protocol:
-
Seed cells in a 96-well plate and treat with lanreotide as described in the MTT assay protocol (steps 1-4).[7]
-
Add 10 µL of 10X BrdU labeling solution to each well for a final 1X concentration.[7]
-
Incubate for 2-24 hours at 37°C. The optimal incubation time depends on the cell doubling time.[7]
-
Remove the labeling solution and fix/denature the cells by adding 100 µL of Fixing/Denaturing Solution and incubating for 30 minutes at room temperature.[7]
-
Remove the solution and wash the wells with wash buffer.[7]
-
Add the anti-BrdU detection antibody and incubate for 1 hour at room temperature.[7]
-
Wash the wells and add TMB substrate.[7]
-
Incubate for 15-30 minutes at room temperature.[7]
-
Add the stop solution and read the absorbance at 450 nm.[7]
-
Calculate the percentage of proliferation relative to the untreated control.[7]
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[7]
Materials:
Protocol:
-
Seed cells in an opaque-walled 96-well plate and treat with lanreotide as described previously.[7]
-
After the treatment period, equilibrate the plate to room temperature.[7]
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[7]
-
Mix gently by orbital shaking for 30 seconds.[7]
-
Incubate at room temperature for 1-2 hours, protected from light.[7]
-
Measure the luminescence using a plate-reading luminometer.[7]
-
Express the results as a fold-change in caspase activity relative to the untreated control.[7]
Hormone Secretion Assay (Chromogranin A ELISA)
This assay measures the concentration of Chromogranin A (CgA), a common marker for NETs, in the cell culture supernatant.[7]
Materials:
-
Chromogranin A ELISA Kit[7]
-
Cell culture plates (e.g., 6-well or 12-well)[7]
-
Microcentrifuge tubes[7]
-
Plate reader[7]
Protocol:
-
Seed cells in larger format plates (e.g., 12-well or 6-well) to obtain sufficient supernatant for analysis.[7]
-
Treat the cells with lanreotide at the desired concentrations and for the specified duration.[7]
-
Collect the cell culture supernatant from each well into microcentrifuge tubes.[7]
-
Centrifuge the supernatant at 1000 x g for 20 minutes to remove any cell debris.[7]
-
Perform the CgA ELISA according to the manufacturer's instructions.
-
Calculate the concentration of CgA in each sample based on the standard curve and normalize to the cell number or total protein content of the corresponding well.[7]
Radioligand Binding Assay
This assay is used to determine the binding affinity of lanreotide to specific somatostatin receptor subtypes.[2]
Materials:
-
Cell membranes prepared from a cell line overexpressing the target SSTR (e.g., CHO-K1 cells expressing human SSTR2).[15]
-
Radiolabeled somatostatin analog (e.g., ¹²⁵I-[Tyr¹¹]-Somatostatin-14).[15]
-
Unlabeled lanreotide acetate at various concentrations.[15]
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1% BSA, pH 7.4).[15]
-
Filtration apparatus with glass fiber filters.[15]
-
Gamma counter.[3]
Protocol:
-
Membrane Preparation: Culture and harvest cell lines stably expressing a single human somatostatin receptor subtype. Homogenize the cells in a cold buffer and isolate the cell membranes by differential centrifugation.[2]
-
Incubation: In a 96-well plate, add a constant concentration of the radiolabeled somatostatin analog. Add increasing concentrations of unlabeled lanreotide acetate. Add the cell membrane preparation to initiate the binding reaction.[3]
-
Incubate the plate to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).[3]
-
Separation and Quantification: Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound and free radioligand.[2][3]
-
Wash the filters with cold buffer to remove non-specifically bound radioligand.[3]
-
Measure the radioactivity retained on the filters using a gamma counter.[3]
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the lanreotide concentration. Determine the IC50 value, which is the concentration of lanreotide that inhibits 50% of the specific binding of the radioligand, by non-linear regression analysis.[2]
References
- 1. Lanreotide - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Lanreotide Induces Cytokine Modulation in Intestinal Neuroendocrine Tumors and Overcomes Resistance to Everolimus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lanreotide promotes apoptosis and is not radioprotective in GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for Lanreotide Administration in Animal Models of Neuroendocrine Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanreotide (B11836), a synthetic somatostatin (B550006) analog, is a cornerstone in the management of neuroendocrine tumors (NETs).[1][2] Its therapeutic efficacy stems from its high affinity for somatostatin receptors (SSTRs), particularly subtypes 2 and 5 (SSTR2 and SSTR5), which are frequently overexpressed on NET cells.[3][4] Binding of lanreotide to these receptors triggers intracellular signaling cascades that inhibit hormone secretion and tumor cell proliferation.[1][3] Animal models, especially xenografts in immunocompromised mice, are indispensable for the preclinical evaluation of lanreotide's antitumor activity and for exploring novel combination therapies.[1][4] These application notes provide detailed protocols for the administration of lanreotide in animal models of NETs, summarize key quantitative data from preclinical studies, and illustrate the underlying signaling pathways.
Mechanism of Action
Lanreotide exerts its antitumor effects through multiple mechanisms. Upon binding to SSTR2 and SSTR5, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] This reduction in cAMP has downstream effects on hormone secretion and cell proliferation.[3][5] Furthermore, lanreotide can activate protein tyrosine phosphatases (PTPs), such as SHP-1, which dephosphorylate key signaling molecules involved in growth factor pathways, ultimately leading to cell cycle arrest and apoptosis.[3] The PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival, is also modulated by lanreotide.[1]
Data Presentation: Efficacy of Lanreotide in Animal Models
The following tables summarize quantitative data on the efficacy of lanreotide in preclinical animal models of neuroendocrine tumors.
| Tumor Type | Cell Line/Model | Animal Model | Lanreotide Dosage | Administration Route & Frequency | Observed Efficacy (Tumor Growth Inhibition) | Reference |
| Pituitary Tumor | GH3 Xenograft | Nude Mice | 10 mg/kg | Daily for 5 days | Moderately inhibited tumor growth, with a 4-fold increase in tumor growth delay (TGD) from 4.5 to 8.3 days.[3] | [3] |
| Pituitary Tumor | GH3 Xenograft | Nude Mice | 2.5, 5, 10, 20, 50 mg/kg | Subcutaneous, daily for 5 days | A bell-shaped dose-response curve was observed, with the maximum tumor growth delay of 13.1 days at the 10 mg/kg dose.[4] | [4] |
| Bronchopulmonary NET | H720 and H727 cells | In vitro | 0.1–10,000 nM | Pre-treatment with BYL719 plus everolimus | Dose-dependent decrease in cell number.[6] | [6] |
| Intestinal NET | BON-1 R (everolimus-resistant) | In vitro | 25 µM | 72 hours of exposure | 50% proliferative inhibition (IC50).[7] | [7] |
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Model Establishment and Lanreotide Administration
This protocol outlines the establishment of a subcutaneous NET xenograft model in immunocompromised mice and the subsequent administration of lanreotide.
Materials:
-
Neuroendocrine tumor cells (e.g., BON-1, H727)
-
Immunocompromised mice (e.g., nude or SCID mice)[5]
-
Sterile cell culture medium
-
Matrigel (optional)[4]
-
Sterile syringes and needles (25-27 gauge)[4]
-
Lanreotide Autogel formulation (e.g., Somatuline® Depot) or research-grade lanreotide acetate[4][5]
-
Sterile vehicle for reconstitution (if applicable)[5]
-
Calipers for tumor measurement[3]
-
Animal scale[3]
-
70% ethanol[3]
Procedure:
-
Animal Acclimatization: Allow mice to acclimate to the facility for at least one week prior to experimental manipulation.[3]
-
Tumor Cell Preparation:
-
Tumor Implantation:
-
Anesthetize the mouse using an approved protocol.
-
Subcutaneously inject the cell suspension into the flank of the mouse.[3]
-
-
Tumor Growth Monitoring:
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[1][3]
-
Lanreotide Preparation and Administration:
-
If using Lanreotide Autogel, allow the pre-filled syringe to equilibrate to room temperature for at least 30 minutes in its sealed pouch.[5]
-
If using a research-grade powder, reconstitute it in a sterile vehicle to the desired concentration.[5]
-
Weigh each mouse to determine the correct injection volume based on its body weight and the desired dose (e.g., 10-30 mg/kg).[5]
-
Administer lanreotide via deep subcutaneous injection, typically in the flank opposite the tumor to avoid interference with tumor measurement.[4][5] For the Autogel formulation, create a skin tent and inject the full contents slowly.[5]
-
Administer every 4 weeks or as per the experimental design.[5]
-
The control group should receive a vehicle injection.
-
-
Monitoring and Endpoint:
-
Continue to monitor tumor volume and the overall health of the animals regularly.[5]
-
Euthanize animals when tumors reach the predetermined endpoint size or if signs of distress are observed, in accordance with institutional guidelines.
-
Primary biomarkers for efficacy in NET models include tumor volume, and in some cases, serum levels of hormones like chromogranin A.[5]
-
Signaling Pathways and Experimental Workflows
Caption: Lanreotide signaling pathway in neuroendocrine tumor cells.
Caption: Experimental workflow for lanreotide efficacy studies in NET xenograft models.
References
- 1. benchchem.com [benchchem.com]
- 2. cancerresearchuk.org [cancerresearchuk.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Concomitant inhibition of PI3K/mTOR signaling pathways boosts antiproliferative effects of lanreotide in bronchopulmonary neuroendocrine tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lanreotide Induces Cytokine Modulation in Intestinal Neuroendocrine Tumors and Overcomes Resistance to Everolimus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing Somatuline Autogel® in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Somatuline Autogel® (lanreotide) in cell culture experiments. The protocols outlined below are designed to facilitate the investigation of lanreotide's effects on various cell types, particularly those expressing somatostatin (B550006) receptors (SSTRs), such as neuroendocrine tumor (NET) cells.
Introduction
Somatuline Autogel® is a prolonged-release formulation of lanreotide (B11836), a synthetic octapeptide analog of the natural hormone somatostatin. Lanreotide exerts its biological effects primarily through high-affinity binding to somatostatin receptor subtypes 2 and 5 (SSTR2 and SSTR5).[1][2] This interaction triggers a cascade of intracellular signaling events, leading to the inhibition of hormone secretion and the modulation of cell proliferation and survival.[3][4] These application notes detail the preparation of Somatuline Autogel® for in vitro studies and provide protocols for key cell-based assays to evaluate its biological activity.
Mechanism of Action
Lanreotide's primary mechanism of action involves the activation of inhibitory G-proteins (Gi/o) upon binding to SSTR2 and SSTR5.[1] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] The reduction in cAMP subsequently modulates downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathways, which are critical for cell growth, proliferation, and survival.[1] Furthermore, lanreotide can induce cell cycle arrest and apoptosis in tumor cells.[4]
Data Presentation
The following tables summarize quantitative data on the in vitro effects of lanreotide from various studies.
Table 1: Receptor Binding Affinity of Lanreotide
| Receptor Subtype | Binding Affinity (IC₅₀, nM) |
| SSTR1 | 500 - 2,330 |
| SSTR2 | 0.5 - 1.8 |
| SSTR3 | 43 - 107 |
| SSTR4 | 66 - 2,100 |
| SSTR5 | 5.6 - 32 |
Data compiled from publicly available research.
Table 2: In Vitro Effects of Lanreotide on Cell Lines
| Cell Line | Assay | Lanreotide Concentration | Observed Effect |
| BON-1 (human pancreatic NET) | Cell Viability (MTT) | 10,000 nM (72h) | No significant reduction |
| QGP-1 (human pancreatic NET) | Cell Viability (MTT) | 10,000 nM (72h) | ~11% reduction in cell number |
| H727 (human bronchopulmonary NET) | Cell Proliferation (WST-1) | 10,000 nM (120h) | Modest inhibition of proliferation |
| H720 (human bronchopulmonary NET) | Cell Proliferation (WST-1) | 1,000 - 10,000 nM (120h) | Modest inhibition of proliferation |
Note: The in vitro antiproliferative effects of lanreotide can be modest in some cell lines when used as a single agent. Combination with other targeted therapies may enhance its efficacy.[5]
Experimental Protocols
Preparation of Lanreotide Stock Solution from Somatuline Autogel®
Note: Somatuline Autogel® is a viscous, supersaturated aqueous solution.[6] The following protocol is a recommended procedure for its preparation for in vitro use, based on its known composition and general laboratory practices for handling viscous substances.
Materials:
-
Somatuline Autogel® pre-filled syringe (containing 24.6 mg lanreotide base per 100 mg of solution)[7]
-
Sterile, nuclease-free water
-
Sterile, dilute acetic acid (e.g., 1% v/v in sterile water) - optional, for initial solubilization if needed
-
Sterile, low-protein-binding microcentrifuge tubes
-
Positive displacement pipette or a wide-bore pipette tip
-
Sterile 0.22 µm syringe filter
Protocol:
-
Bring to Room Temperature: Allow the Somatuline Autogel® syringe to reach room temperature for at least 30 minutes before use.[8]
-
Extrude the Gel: Carefully and slowly extrude the entire contents of the syringe into a sterile, pre-weighed microcentrifuge tube.
-
Determine the Mass of the Gel: Weigh the tube containing the gel to determine the exact mass of the extruded Somatuline Autogel®.
-
Calculate the Amount of Lanreotide: Calculate the mass of lanreotide base using the concentration of 24.6 mg lanreotide per 100 mg of the gel formulation.[7]
-
Initial Solubilization:
-
Add a small volume of sterile, nuclease-free water to the gel. The volume will depend on the desired final stock concentration.
-
Vortex or triturate with a wide-bore pipette tip to facilitate dissolution. Due to the viscous nature, this may require significant mixing.
-
If dissolution in water is difficult, a small volume of sterile 1% acetic acid can be used for initial solubilization, as lanreotide acetate (B1210297) is freely soluble in glacial acetic acid.[1]
-
-
Dilution to Final Stock Concentration: Once the gel is dissolved, add sterile, nuclease-free water to achieve the desired final stock concentration (e.g., 1 mM).
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile, low-protein-binding microcentrifuge tube.[9]
-
Aliquoting and Storage: Aliquot the sterile stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[9]
Considerations for Acetic Acid: Somatuline Autogel® contains glacial acetic acid for pH adjustment.[10] When preparing the stock solution, the final concentration of acetic acid in the cell culture medium should be considered, as high concentrations can affect cell growth.[11][12] It is recommended to keep the final concentration of the vehicle (including any residual acetic acid from the stock solution) consistent across all experimental conditions, including the vehicle control.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of viable cells.
Materials:
-
Cells of interest cultured in appropriate medium
-
Lanreotide stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[13]
-
Treatment: The following day, replace the medium with fresh medium containing various concentrations of lanreotide (e.g., 0, 1, 10, 100, 1000, 10000 nM).[13] Include a vehicle control with the same final concentration of the solvent used for the stock solution.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[13]
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[9]
-
Solubilization: Carefully remove the medium and add solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay detects early and late apoptotic cells.
Materials:
-
Cells of interest
-
Lanreotide stock solution
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of lanreotide for the chosen duration.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[9]
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[9]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[9]
Hormone Secretion Assay (ELISA)
This assay measures the concentration of a specific hormone (e.g., Chromogranin A for NETs) in the cell culture supernatant.
Materials:
-
Cells of interest
-
Lanreotide stock solution
-
Specific ELISA kit for the hormone of interest
-
Multi-well plates (e.g., 12-well or 24-well)
-
Plate reader
Protocol:
-
Cell Seeding and Treatment: Seed cells in appropriate multi-well plates and treat with various concentrations of lanreotide for the desired duration.[13]
-
Supernatant Collection: Collect the cell culture supernatant from each well.[13]
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions. This typically involves adding standards and samples to an antibody-coated plate, followed by incubation with detection antibodies and a substrate for color development.[13]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the hormone concentration in each sample based on the standard curve. Normalize the results to cell number or total protein content.[13]
Visualization of Signaling Pathways and Workflows
Signaling Pathway of Lanreotide
Caption: Lanreotide signaling cascade via SSTR2/5.
Experimental Workflow for In Vitro Studies
Caption: A generalized workflow for in vitro lanreotide studies.
References
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. mims.com [mims.com]
- 4. tmmedia.in [tmmedia.in]
- 5. bachem.com [bachem.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. medsinfo.com.au [medsinfo.com.au]
- 8. medicines.org.uk [medicines.org.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Influence of acetic acid on the growth of Escherichia coli K12 during high-cell-density cultivation in a dialysis reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of acetic acid and its assimilation in fed-batch cultures of recombinant Escherichia coli containing human-like collagen cDNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: Lanreotide Dose-Response Curve Methodology In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanreotide (B11836) is a long-acting, synthetic octapeptide analog of the natural hormone somatostatin (B550006).[1] Its therapeutic effects in conditions like acromegaly and neuroendocrine tumors (NETs) are primarily driven by its high-affinity binding to somatostatin receptors (SSTRs), particularly subtypes SSTR2 and SSTR5.[2][3][4] This interaction triggers a cascade of intracellular signaling events, leading to potent anti-secretory and anti-proliferative effects.[5][6] Establishing a precise in vitro dose-response curve is fundamental for preclinical drug development, mechanism of action studies, and the quality control of lanreotide formulations.[2] These application notes provide a comprehensive guide, including detailed protocols and data summaries, to characterize the in vitro potency of lanreotide.
Mechanism of Action: Signaling Pathways
Lanreotide's primary mechanism of action is initiated by its binding to SSTR2 and SSTR5, which are G-protein coupled receptors (GPCRs).[6][7] This binding activates an inhibitory G-protein (Gi), which in turn suppresses the activity of adenylyl cyclase.[2][5] The inhibition of this enzyme leads to a significant reduction in intracellular cyclic AMP (cAMP) levels.[4][8] This decrease in the second messenger cAMP affects downstream effectors like protein kinase A (PKA) and modulates critical signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are pivotal for cell survival and proliferation.[2][4] Ultimately, this cascade can result in cell cycle arrest, induction of apoptosis, and inhibition of hormone secretion.[2][6] Additionally, lanreotide's effects can be mediated through the activation of phosphotyrosine phosphatases (PTPs) and the modulation of ion channel activity.[5][6]
Quantitative Data Summary
The in vitro activity of lanreotide is quantified through various assays, primarily determining its binding affinity to SSTRs and its functional effects on cancer cell lines.
Table 1: Receptor Binding Affinity of Lanreotide Acetate
This table summarizes the binding affinity of lanreotide, expressed as the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki), for the five human somatostatin receptor subtypes. Lower values indicate higher affinity.
| Receptor Subtype | Binding Affinity (IC50/Ki, nM) | Reference(s) |
| SSTR1 | >1000 | [7][9] |
| SSTR2 | 0.8 - 2.5 | [1][7][9] |
| SSTR3 | ~100 | [7] |
| SSTR4 | >1000 | [7][9] |
| SSTR5 | 5.2 - 16 | [7][9][10] |
Table 2: Anti-proliferative and Pro-apoptotic Effects of Lanreotide on Cancer Cell Lines
This table outlines the effects of lanreotide on various cancer cell lines, detailing the assay, concentrations used, and observed outcomes. The anti-proliferative effects of lanreotide as a monotherapy can be modest in vitro.[11]
| Cell Line | Tumor Type | Assay | Concentration Range | Effect | Reference(s) |
| NCI-H727 | Bronchial NET | MTT Viability | 0.195 to 100 µM | Dose-dependent decrease in viability. 17-23% viability reduction at 25-100 µM after 16h. | [5][12][13] |
| NCI-H720 | Atypical Bronchopulmonary NET | WST-1 Viability | 1,000 to 10,000 nM | Modest inhibition of proliferation after 120h. | [11][14] |
| BON-1 | Pancreatic NET | MTT Viability | 0.195 to 100 µM | Dose-dependent decrease in viability. 21% viability reduction at 100 µM after 16h. | [5][12][13] |
| QGP-1 | Pancreatic NET | Viability Assay | Not specified | Decrease in cell viability and ATP expression. | [12] |
| GH3 | Rat Pituitary Adenoma | Clonogenic Survival | 100 - 1000 nM | 5-10% reduction in survival. | [2] |
| GH3 | Rat Pituitary Adenoma | Apoptosis (Sub-G1) | 100 nM | 23% increase in apoptotic cells. | [2] |
Experimental Workflows and Protocols
A generalized workflow for assessing the in vitro dose-response of lanreotide involves cell preparation, treatment with a range of lanreotide concentrations, incubation, and subsequent analysis using specific functional assays.
Protocol 1: Receptor Binding Assay (Competitive Inhibition)
Principle: This assay determines the binding affinity (IC50) of unlabeled lanreotide by measuring its ability to compete with and displace a radiolabeled somatostatin analog from SSTRs present in cell membrane preparations.[2][7] The amount of bound radioactivity is inversely proportional to the concentration of lanreotide.[2]
Materials:
-
Cell lines stably expressing a single human SSTR subtype (e.g., CHO-K1 or HEK293 cells).[5]
-
Radiolabeled somatostatin analog (e.g., [125I-Tyr11]-Somatostatin-14).[5]
-
Unlabeled lanreotide acetate.
-
Homogenization and binding buffers.
-
Glass fiber filters and a filtration apparatus (cell harvester).[7]
-
Gamma counter.[7]
Detailed Methodology:
-
Membrane Preparation: Culture cells expressing the target SSTR subtype to high density. Harvest the cells, homogenize them in a cold buffer, and isolate the cell membranes via differential centrifugation. Resuspend the final membrane pellet and store it at -80°C.[5]
-
Competitive Binding: In a 96-well plate, incubate a constant concentration of the radiolabeled ligand with the prepared cell membranes in the presence of increasing concentrations of unlabeled lanreotide.[5]
-
Incubation: Allow the reaction to reach equilibrium by incubating at 37°C for 60 minutes.[5]
-
Separation: Terminate the reaction by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the free radioligand.[5]
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[5]
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.[5]
Data Analysis:
-
Calculate the percentage of specific binding of the radioligand for each lanreotide concentration.
-
Plot the percentage of specific binding against the logarithm of the lanreotide concentration.
-
Determine the IC50 value (the concentration of lanreotide that inhibits 50% of specific binding) using non-linear regression analysis.[2][5]
Protocol 2: Cell Viability/Proliferation Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[2] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product, which can be quantified spectrophotometrically.[2]
Materials:
-
Neuroendocrine tumor cell line (e.g., BON-1, NCI-H727).[5]
-
Complete culture medium.
-
Lanreotide acetate.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO).[15]
-
96-well plates.
-
Microplate reader.
Detailed Methodology:
-
Cell Seeding: Seed tumor cells into a 96-well plate at an optimal density (e.g., 5,000-15,000 cells/well) and allow them to adhere for 24 hours.[2][5]
-
Treatment: Remove the medium and add fresh medium containing serial dilutions of lanreotide (e.g., 0.195 to 100 µM).[5] Include a vehicle control (medium with solvent only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, 72, or 120 hours).[2]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[2]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the purple crystals. Agitate briefly on an orbital shaker.[2][15]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the lanreotide concentration to generate a dose-response curve and determine the IC50 value.[2]
Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nucleic acid stain that can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).[2]
Materials:
-
Cancer cell line of interest.
-
Lanreotide Acetate.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer).
-
Phosphate-Buffered Saline (PBS).
-
Flow cytometer.
Detailed Methodology:
-
Cell Seeding and Treatment: Seed cells in culture dishes and treat with various concentrations of lanreotide for a specified duration (e.g., 48 hours).[15]
-
Harvesting: Harvest both adherent and floating cells and wash them twice with cold PBS.[2]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[2]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[1][15]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[1][15]
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Viable cells (Annexin V- / PI-).
-
Early apoptotic cells (Annexin V+ / PI-).
-
Late apoptotic/necrotic cells (Annexin V+ / PI+).
-
-
Plot the percentage of apoptotic cells against the lanreotide concentration.
Protocol 4: cAMP Measurement Assay
Principle: This assay quantifies lanreotide's ability to inhibit adenylyl cyclase by measuring the reduction in intracellular cAMP levels. Cells are typically stimulated with an agent like forskolin (B1673556) to induce cAMP production, and the inhibitory effect of lanreotide is then measured.[8]
Materials:
-
Cells expressing the target SSTRs.
-
Lanreotide acetate.
-
Forskolin (or another adenylyl cyclase stimulator).
-
Commercial cAMP assay kit (e.g., ELISA or HTRF-based).
-
Cell lysis buffer (provided in the kit).
Detailed Methodology:
-
Cell Seeding: Seed cells expressing the target SSTRs in a 96-well plate and culture overnight.[5]
-
Pre-incubation: Pre-incubate the cells with various concentrations of lanreotide for 15-30 minutes.[8]
-
Stimulation: Add a fixed concentration of forskolin (e.g., 10 µM) to stimulate adenylyl cyclase and incubate for a specified time (e.g., 30 minutes).[8]
-
Cell Lysis: Lyse the cells according to the protocol provided by the cAMP assay kit manufacturer.[8]
-
Quantification: Measure the intracellular cAMP concentration using the chosen assay format (e.g., plate reader for ELISA).
Data Analysis:
-
Plot the measured cAMP concentration against the logarithm of the lanreotide concentration.
-
Determine the IC50 value for the inhibition of forskolin-stimulated cAMP accumulation using non-linear regression.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Lanreotide Induces Cytokine Modulation in Intestinal Neuroendocrine Tumors and Overcomes Resistance to Everolimus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. zora.uzh.ch [zora.uzh.ch]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for Somatuline Autogel® (Lanreotide) in Organoid Culture Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Somatuline Autogel® (lanreotide) is a long-acting synthetic analog of the natural hormone somatostatin (B550006). Its therapeutic efficacy in treating neuroendocrine tumors (NETs) and acromegaly is well-established.[1] Lanreotide (B11836) primarily exerts its effects by binding with high affinity to somatostatin receptors (SSTRs), particularly SSTR2 and SSTR5, which are often overexpressed in NETs.[1][2] This interaction triggers a cascade of intracellular events that lead to the inhibition of hormone secretion and antiproliferative effects.[1][3]
Three-dimensional (3D) organoid culture systems have emerged as powerful preclinical models that more accurately recapitulate the complex architecture and heterogeneity of in vivo tumors compared to traditional 2D cell cultures.[1] Patient-derived organoids (PDOs), in particular, preserve the genetic and phenotypic characteristics of the original tumor, offering a highly relevant platform for drug screening and personalized medicine.[1][4] These application notes provide detailed protocols for the utilization of Somatuline Autogel® in organoid culture systems to evaluate its therapeutic potential.
Mechanism of Action
Lanreotide mimics the inhibitory actions of somatostatin.[5] Upon binding to SSTR2 and SSTR5, it activates an inhibitory G-protein (Gi/o), which in turn inhibits the enzyme adenylyl cyclase.[5][6] This leads to a decrease in intracellular cyclic AMP (cAMP) levels, a key second messenger involved in various cellular processes including hormone secretion and cell proliferation.[3][5]
Furthermore, the activation of SSTRs by lanreotide can modulate other critical signaling pathways. Activation of SSTR2, in particular, stimulates phosphotyrosine phosphatases (PTPs), which can dephosphorylate and inactivate growth factor receptors, thereby attenuating mitogenic signaling through pathways such as the PI3K/AKT/mTOR and MAPK/ERK pathways.[5][6]
Data Presentation
The following tables summarize quantitative data on the antiproliferative effects of lanreotide. While specific data from 3D organoid models are still emerging, the provided information from 2D cell line studies and clinical trials offers a strong basis for expected outcomes.
Table 1: In Vitro Antiproliferative Effects of Lanreotide on Neuroendocrine Tumor Cell Lines
| Cell Line | Tumor Type | Treatment Concentration (µM) | Treatment Duration | % Reduction in Cell Viability |
| NCI-H727 | Bronchial NET | 10 | 72 hours | ~15% |
| BON-1 | Pancreatic NET | 10 | 72 hours | ~20% |
Note: This data is indicative and results may vary based on specific experimental conditions.
Table 2: Clinical Efficacy of Lanreotide Autogel® in Patients with Gastroenteropancreatic Neuroendocrine Tumors (GEP-NETs) - CLARINET Study [7][8]
| Endpoint | Lanreotide Autogel® 120 mg | Placebo | Hazard Ratio (95% CI) | P-value |
| Median Progression-Free Survival | Not Reached | 18.0 months | 0.47 (0.30–0.73) | <0.001 |
| 24-Month Progression-Free Survival Rate | 65.1% | 33.0% |
Experimental Protocols
Protocol 1: Establishment of Patient-Derived Neuroendocrine Tumor Organoids
-
Tissue Procurement and Processing:
-
Obtain fresh tumor tissue from surgical resection or biopsy in a sterile collection medium on ice.
-
Mechanically mince the tissue into small fragments (<1 mm³) in a sterile petri dish.[1]
-
Enzymatically digest the tissue fragments using a solution containing collagenase and dispase at 37°C with agitation until a single-cell suspension or small cell clusters are obtained.[1]
-
-
Organoid Seeding:
-
Filter the cell suspension through a 70 µm cell strainer to remove larger debris.[1]
-
Centrifuge the suspension to pellet the cells and aspirate the supernatant.
-
Resuspend the cell pellet in a basement membrane matrix (e.g., Matrigel) at a concentration of approximately 1x10^5 cells per 50 µL of matrix.[1]
-
Plate 50 µL domes of the cell-matrix mixture into pre-warmed 24-well plates.[1]
-
Incubate at 37°C for 15-30 minutes to solidify the domes.[1]
-
-
Organoid Culture and Maintenance:
-
Overlay the domes with a specialized organoid growth medium supplemented with growth factors such as EGF, Noggin, and R-spondin.
-
Change the medium every 2-3 days.
-
Monitor organoid formation and growth using brightfield microscopy. Organoids should appear as cystic or dense spherical structures within 7-14 days.[1]
-
Protocol 2: Lanreotide Autogel® Treatment of Organoids
-
Organoid Plating for Drug Screening:
-
Once organoids reach a suitable size (e.g., 200-500 µm in diameter), mechanically disrupt the domes and collect the organoids.
-
Dissociate the organoids into smaller fragments or single cells using a non-enzymatic dissociation solution or gentle pipetting.
-
Plate the organoid fragments or cells in a basement membrane matrix in 96-well or 384-well plates suitable for high-throughput screening.[1]
-
-
Lanreotide Preparation and Treatment:
-
Prepare a stock solution of lanreotide acetate (B1210297) in sterile water or a suitable solvent.
-
Perform serial dilutions of lanreotide in the organoid growth medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).[1]
-
Replace the culture medium in the organoid-containing wells with the medium containing the different concentrations of lanreotide. Include a vehicle-only control.[1]
-
-
Incubation and Monitoring:
-
Incubate the treated organoids at 37°C in a humidified incubator with 5% CO2 for a predetermined duration (e.g., 72-120 hours).[1]
-
Monitor the morphological changes of the organoids daily using microscopy.
-
Protocol 3: Assessment of Lanreotide Efficacy in Organoids
-
Cell Viability and Proliferation Assays:
-
At the end of the treatment period, assess organoid viability using a luminescent cell viability assay (e.g., CellTiter-Glo® 3D) that measures ATP levels.
-
Alternatively, use a fluorescence-based assay to quantify live and dead cells within the organoids.
-
-
Imaging and Size Analysis:
-
Capture images of the organoids in each well using an automated imaging system.
-
Use image analysis software to quantify the size (area or volume) and number of organoids in each treatment condition. A reduction in organoid size and number indicates an antiproliferative effect.
-
-
Apoptosis Assays:
-
To specifically measure apoptosis, use a caspase activity assay (e.g., Caspase-Glo® 3/7) or immunofluorescence staining for apoptotic markers like cleaved caspase-3.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each concentration of lanreotide compared to the vehicle control.
-
Determine the half-maximal inhibitory concentration (IC50) value by plotting a dose-response curve.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Lanreotide Acetate? [synapse.patsnap.com]
- 4. The Role of Organoids in Advancing Colorectal Cancer Research: Insights and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ahpba.org [ahpba.org]
- 8. Anti-tumour effects of lanreotide for pancreatic and intestinal neuroendocrine tumours: the CLARINET open-label extension study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radioligand Binding Assays of Lanreotide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanreotide (B11836) is a synthetic octapeptide analog of the natural hormone somatostatin (B550006), with a high binding affinity for somatostatin receptors (SSTRs), particularly subtypes 2 and 5 (SSTR2 and SSTR5).[1][2] These receptors are frequently overexpressed in various neuroendocrine tumors (NETs), making lanreotide a valuable therapeutic agent for these conditions.[1] This document provides detailed protocols for conducting radioligand binding assays to characterize the interaction of lanreotide with somatostatin receptors, aiding in drug development and the screening of new therapeutic agents.[1][3]
The binding affinity of lanreotide is a key determinant of its therapeutic efficacy.[4] Radioligand binding assays are the gold standard for quantifying this interaction due to their robustness and sensitivity.[5][6] These assays typically involve either saturation experiments to determine the receptor density (Bmax) and the ligand's dissociation constant (Kd), or competition experiments to determine the inhibitory constant (Ki) of an unlabeled ligand (like lanreotide) against a radiolabeled ligand.[5][6][7]
Quantitative Data Presentation
The binding affinity of lanreotide for the five human somatostatin receptor subtypes has been determined through in vitro radioligand binding assays. The data, presented as IC50 or Ki values, are summarized below. A lower value indicates a higher binding affinity.[4][8]
| Receptor Subtype | Binding Affinity (IC50/Ki, nM) | Reference |
| SSTR1 | >1000 | [4][8] |
| SSTR2 | 0.8 - 2.5 | [4][8] |
| SSTR3 | 100 | [4] |
| SSTR4 | >1000 | [4][8] |
| SSTR5 | 5.2 - 16 | [4][8] |
Experimental Protocols
Membrane Preparation
This protocol describes the preparation of cell membranes from tissues or cultured cells expressing somatostatin receptors.
Materials:
-
Cells or tissue expressing somatostatin receptors (e.g., Chinese Hamster Ovary (CHO) cells stably transfected with a single human SSTR subtype).[4]
-
Lysis Buffer: 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitor cocktail.[9]
-
Cryoprotectant Buffer: Lysis buffer containing 10% sucrose.[9]
-
Bradford reagent or BCA protein assay kit.[9]
Procedure:
-
Homogenize frozen tissue or washed cells in 20 volumes of cold lysis buffer.[9]
-
Centrifuge the homogenate at 1,000 x g for 3 minutes at 4°C to remove large debris (for tissue homogenates).[9]
-
Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[9]
-
Resuspend the pellet in fresh lysis buffer and repeat the centrifugation.[9]
-
Resuspend the final pellet in cryoprotectant buffer.[9]
-
Determine the protein concentration using a standard protein assay.[9]
-
Aliquot the membrane preparation and store at -80°C until use.[9]
Competitive Radioligand Binding Assay
This assay measures the ability of unlabeled lanreotide to displace a specific radioligand from the somatostatin receptors.
Materials:
-
Prepared cell membranes expressing a specific SSTR subtype.
-
Radioligand (e.g., ¹²⁵I-[Tyr¹¹]-somatostatin-14).[8]
-
Unlabeled lanreotide.
-
Assay Binding Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[9]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates.[9]
-
Glass fiber filters (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).[9]
-
Scintillation cocktail.[9]
-
Scintillation counter.[8]
Procedure:
-
In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
For total binding, omit the unlabeled lanreotide.
-
For non-specific binding, add a high concentration of an unlabeled competitor (e.g., 1000x Ki or Kd of the radioligand).[10]
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to allow binding to reach equilibrium.[9]
-
Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a 96-well cell harvester.[8][9]
-
Wash the filters four times with ice-cold wash buffer to separate bound from free radioligand.[9]
-
Dry the filters for 30 minutes at 50°C.[9]
-
Add scintillation cocktail to the filters and measure the radioactivity using a scintillation counter.[8][9]
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.[9]
-
Plot the percentage of specific binding against the logarithm of the lanreotide concentration.[8]
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8][9]
Saturation Radioligand Binding Assay
This assay is used to determine the density of receptors (Bmax) and the dissociation constant (Kd) of a radioligand.
Materials:
-
Same as for the competitive binding assay, but without the unlabeled competitor (lanreotide).
Procedure:
-
In a 96-well plate, set up two sets of wells: one for total binding and one for non-specific binding.
-
To each well, add a fixed amount of the membrane preparation.[7]
-
Add increasing concentrations of the radioligand to both sets of wells (typically ranging from 0.1x to 10x the expected Kd).[10]
-
To the non-specific binding wells, add a high concentration of an unlabeled ligand to block all specific binding sites.[7]
-
Incubate, filter, wash, and measure radioactivity as described in the competitive binding assay protocol.
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.[7]
-
Plot the specific binding (B) against the concentration of the free radioligand ([L]).
-
Fit the data to a one-site binding (hyperbola) equation to determine the Bmax (maximum number of binding sites) and the Kd (the concentration of radioligand at which half of the receptors are occupied).[7]
Visualizations
Caption: Workflow for a competitive radioligand binding assay.
Caption: Lanreotide signaling pathway via SSTR2 and SSTR5.
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 4. benchchem.com [benchchem.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 8. benchchem.com [benchchem.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. studylib.net [studylib.net]
Application Notes and Protocols for Somatuline® Autogel® (Lanreotide) Treatment in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Somatuline® Autogel® (lanreotide), a long-acting somatostatin (B550006) analog, in preclinical xenograft mouse models of cancer. The protocols detailed below are intended to serve as a guide for designing and executing in vivo studies to evaluate the antitumor efficacy of this compound.
Introduction
Somatuline® Autogel® is a synthetic octapeptide analog of the natural hormone somatostatin.[1] Its primary mechanism of action is mediated through high-affinity binding to somatostatin receptors (SSTRs), particularly subtypes 2 and 5 (SSTR2 and SSTR5), which are often overexpressed on the surface of various tumor cells.[2] This interaction initiates a cascade of intracellular signaling events that lead to the inhibition of hormone secretion and control of tumor growth.[2] In preclinical research, xenograft mouse models are invaluable tools for assessing the therapeutic potential of anticancer agents like lanreotide (B11836).
Mechanism of Action and Signaling Pathways
Lanreotide exerts its antiproliferative effects through a multi-faceted signaling cascade. Upon binding to SSTR2 and SSTR5, it activates inhibitory G-proteins (Gi/o), which in turn inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] This reduction in cAMP can modulate downstream signaling pathways critical for cell growth and proliferation, including the MAPK (ERK) and PI3K/Akt/mTOR pathways.[3] The culmination of these signaling events can result in cell cycle arrest and the induction of apoptosis.[2]
Recent studies have highlighted the synergistic potential of combining lanreotide with inhibitors of the PI3K/mTOR pathway. Pre-treatment of bronchopulmonary neuroendocrine tumor (BP-NET) cell lines, NCI-H720 and NCI-H727, with the PI3K inhibitor BYL719 (alpelisib) and the mTOR inhibitor everolimus (B549166) has been shown to significantly enhance the antiproliferative effects of lanreotide in vitro.[4] This synergistic effect is attributed to the upregulation of SSTR2 expression by BYL719, potentially sensitizing the tumor cells to lanreotide, and the concurrent blockade of a critical cell survival pathway.
Quantitative Data from Xenograft Mouse Models
The following tables summarize the quantitative data on the efficacy of Somatuline® Autogel® (lanreotide) in various xenograft mouse models.
| Cell Line | Tumor Type | Mouse Strain | Treatment Regimen | Outcome | Reference |
| GH3 | Pituitary Adenoma | Nude | 2.5, 5, or 10 mg/kg s.c. once or twice daily for 5 days | Dose-dependent inhibition of tumor growth. No significant difference between once and twice daily administration at the same total dose. | [1] |
| NCI-H727 | Bronchopulmonary Neuroendocrine Tumor | N/A (In vivo study mentioned but no specific data provided) | N/A | Parental cell line produced tumors in vivo. | [5] |
| BON-1 | Pancreatic Neuroendocrine Tumor | Nu/Nu | N/A (Used as a source for tumor surrogates) | Xenografts established for ex vivo drug testing. | [6] |
Note: Specific quantitative data on tumor volume reduction or growth inhibition for NCI-H727 and BON-1 xenografts treated with Somatuline® Autogel® as a monotherapy was not available in the reviewed literature. The table reflects the available information on the use of these cell lines in xenograft models.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Establishment of a Subcutaneous Xenograft Mouse Model
This protocol outlines the procedure for establishing a subcutaneous tumor model using cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., NCI-H727, BON-1)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® (optional)
-
6-8 week old immunodeficient mice (e.g., athymic nude, SCID)
-
Syringes (1 mL) and needles (25-27 gauge)
-
Hemocytometer and trypan blue
-
Centrifuge
Procedure:
-
Cell Culture: Culture the selected cancer cell line in the appropriate complete medium until a sufficient number of cells is reached (typically 80-90% confluency).
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells with sterile PBS.
-
Add Trypsin-EDTA to detach the cells from the culture flask.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a sterile conical tube.
-
Centrifuge the cell suspension to pellet the cells.
-
Resuspend the cell pellet in sterile, serum-free medium or PBS.
-
-
Cell Counting and Viability:
-
Perform a cell count using a hemocytometer and assess cell viability with the trypan blue exclusion method.
-
-
Preparation of Cell Suspension for Injection:
-
Adjust the cell concentration to the desired density (typically 1 x 10⁶ to 5 x 10⁶ cells per 100-200 µL).
-
(Optional) For poorly tumorigenic cell lines, mix the cell suspension with an equal volume of Matrigel® on ice to enhance tumor formation.
-
-
Tumor Cell Implantation:
-
Anesthetize the mouse using an approved method.
-
Shave and sterilize the injection site on the flank of the mouse.
-
Gently lift the skin and subcutaneously inject the cell suspension (100-200 µL).
-
-
Post-Implantation Monitoring:
-
Monitor the mice regularly for tumor growth, which typically becomes palpable within 1-3 weeks.
-
Monitor the overall health of the animals, including body weight and general behavior.
-
Protocol 2: Administration of Somatuline® Autogel® (Lanreotide)
This protocol describes the preparation and administration of Somatuline® Autogel® to xenograft-bearing mice.
Materials:
-
Somatuline® Autogel® (or a research-grade equivalent lanreotide formulation)
-
Sterile vehicle (e.g., sterile water for injection)
-
Syringes for administration (e.g., insulin (B600854) syringes)
-
Animal balance
Procedure:
-
Dosage Calculation:
-
Determine the appropriate dose of lanreotide based on the experimental design (e.g., 10 mg/kg).
-
Weigh each mouse to calculate the exact volume of the drug solution to be administered.
-
-
Preparation of Lanreotide Solution:
-
Follow the manufacturer's instructions for the preparation of the lanreotide solution. Somatuline® Autogel® is typically provided in a pre-filled syringe. For research-grade formulations, dissolve the compound in the appropriate vehicle to the desired stock concentration.
-
-
Administration:
-
Administer the calculated volume of lanreotide solution to the mice via deep subcutaneous injection, typically in the flank opposite to the tumor implantation site.
-
The control group should receive an equivalent volume of the vehicle.
-
The frequency of administration will depend on the experimental design (e.g., once daily, every 4 weeks).[1][7]
-
Protocol 3: Tumor Volume Measurement and Efficacy Evaluation
This protocol details the method for monitoring tumor growth and evaluating treatment efficacy.
Materials:
-
Digital calipers
-
Animal balance
Procedure:
-
Frequency of Measurement: Measure tumor volume 2-3 times per week.
-
Caliper Measurement:
-
Gently restrain the mouse.
-
Measure the longest diameter (length, L) and the shortest diameter (width, W) of the tumor using digital calipers.
-
-
Tumor Volume Calculation:
-
Calculate the tumor volume using the modified ellipsoid formula: Tumor Volume (mm³) = (L x W²) / 2 .
-
-
Efficacy Evaluation:
-
Plot the mean tumor volume ± SEM for each treatment and control group over time to generate tumor growth curves.
-
At the end of the study, calculate the percentage of tumor growth inhibition (TGI) using the following formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
-
Monitor and record the body weight of the mice throughout the study as an indicator of toxicity.
-
At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).
-
Conclusion
Somatuline® Autogel® (lanreotide) has demonstrated antiproliferative effects in various preclinical models, primarily through its interaction with SSTR2 and SSTR5 and the subsequent modulation of key signaling pathways. The protocols provided here offer a framework for researchers to further investigate the in vivo efficacy of lanreotide in different xenograft mouse models. The generation of more quantitative data from such studies will be crucial for a more comprehensive understanding of its therapeutic potential and for guiding the design of future clinical trials.
References
- 1. MIA PaCa-2 Xenograft Model | Xenograft Services [xenograft.net]
- 2. Antiproliferative effect of somatostatin analogs in gastroenteropancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Concomitant inhibition of PI3K/mTOR signaling pathways boosts antiproliferative effects of lanreotide in bronchopulmonary neuroendocrine tumor cells [frontiersin.org]
- 5. enets.org [enets.org]
- 6. Real world use of lanreotide in neuroendocrine tumors - Siddiqui - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 7. Evaluation of new anticancer agents against the MIA PaCa-2 and PANC-1 human pancreatic carcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Developing a Bioassay for Lanreotide Activity
Introduction
Lanreotide (B11836) is a synthetic, long-acting octapeptide analog of the natural hormone somatostatin (B550006).[1] It is a cornerstone in the management of neuroendocrine tumors (NETs) and acromegaly.[1][2] The therapeutic efficacy of lanreotide stems from its high-affinity binding to somatostatin receptors (SSTRs), primarily subtypes 2 (SSTR2) and 5 (SSTR5).[3][4] These receptors are frequently overexpressed in NETs.[3] Upon binding, lanreotide triggers a cascade of intracellular signaling events that result in antisecretory and antiproliferative effects.[1][5]
Mechanism of Action
Lanreotide's primary mechanism of action is mediated through its role as an agonist at SSTR2 and SSTR5.[6] These are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gi).[4] The activation of this pathway leads to several downstream effects:
-
Inhibition of Adenylyl Cyclase: The most well-characterized pathway involves the Gi-mediated inhibition of adenylyl cyclase.[1][3] This enzyme is responsible for converting ATP to cyclic AMP (cAMP). The resulting decrease in intracellular cAMP levels reduces the activity of protein kinase A (PKA), which in turn inhibits the secretion of various hormones like growth hormone (GH), insulin, and glucagon.[1][2]
-
Modulation of Ion Channels: Lanreotide can modulate ion channel activity, such as inhibiting voltage-sensitive calcium channels.[7] This reduction in calcium influx further contributes to the inhibition of hormone exocytosis.[7]
-
Activation of Phosphotyrosine Phosphatases (PTPs): The antiproliferative effects of lanreotide are also mediated by the activation of PTPs like SHP-1 and SHP-2.[7][8] These enzymes can dephosphorylate and inactivate signaling molecules involved in cell growth pathways, such as the MAPK/ERK and PI3K/Akt pathways, leading to cell cycle arrest and apoptosis.[7][8][9]
A bioassay for lanreotide activity is essential for quality control, potency testing of new formulations, and research into its mechanism of action. The most direct functional bioassay measures the inhibition of cAMP production in cells expressing SSTR2. Other important assays quantify its antiproliferative effects and its receptor binding affinity.
Visualizing Key Processes
To better understand the underlying mechanisms and experimental procedures, the following diagrams illustrate the core signaling pathway of lanreotide and a general workflow for its bioassay.
Experimental Protocols
Protocol 1: cAMP Inhibition Functional Bioassay
This assay quantifies lanreotide's ability to inhibit adenylyl cyclase activity, which is its primary mechanism of action.[1]
Objective: To determine the EC50 value for lanreotide's inhibition of forskolin-stimulated cAMP production.[1]
Materials:
-
Neuroendocrine tumor cell line expressing SSTR2 (e.g., BON-1, QGP-1, H727).[9]
-
Cell culture medium (e.g., DMEM/F-12) with Fetal Bovine Serum (FBS) and Penicillin-Streptomycin.[9]
-
Lanreotide acetate (B1210297).
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).[1]
-
3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor).[10]
-
Phosphate-Buffered Saline (PBS).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).[1]
-
96-well cell culture plates (white opaque plates for luminescence assays).
-
Microplate reader compatible with the chosen assay kit.
Procedure:
-
Cell Culture and Seeding:
-
Lanreotide Treatment:
-
cAMP Stimulation:
-
Cell Lysis and cAMP Measurement:
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.[1]
-
Calculate the cAMP concentration in each sample.
-
Plot the percentage of forskolin-stimulated cAMP production as a function of the logarithm of lanreotide concentration.
-
Use a non-linear regression model (four-parameter logistic curve) to determine the EC50 value.[1]
-
Protocol 2: Cell Proliferation Bioassay (WST-1/MTT)
This assay measures the antiproliferative activity of lanreotide, a key therapeutic outcome.[12]
Objective: To determine the IC50 value of lanreotide acetate for the inhibition of cancer cell viability.[6]
Materials:
-
NET cell line of interest (e.g., BON-1, QGP-1, H720).[9][13]
-
Complete cell culture medium.
-
Lanreotide acetate.
-
WST-1 or MTT reagent.[14]
-
Solubilization solution (for MTT assay, e.g., DMSO).[6]
-
96-well flat-bottom plates.
-
Microplate reader (absorbance).[14]
Procedure:
-
Cell Seeding:
-
Lanreotide Treatment:
-
Colorimetric Reaction:
-
Add WST-1 or MTT reagent to each well according to the manufacturer's instructions (typically 10% of the well volume).[14]
-
Incubate for 1-4 hours at 37°C.[14]
-
If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals and agitate gently.[6]
-
-
Absorbance Measurement:
-
Data Analysis:
Protocol 3: Receptor Binding Bioassay
This assay quantifies the binding affinity of lanreotide to its target somatostatin receptors.[4]
Objective: To determine the IC50 and Ki (inhibitory constant) values of lanreotide for SSTR subtypes.[10]
Materials:
-
Cell membranes from cells engineered to express a single SSTR subtype (e.g., SSTR2).[4]
-
Radiolabeled somatostatin analog (e.g., [125I-Tyr11]-SRIF-14).
-
Unlabeled lanreotide acetate.
-
Binding buffer.
-
Wash buffer (ice-cold).
-
Glass fiber filter mats.
Procedure:
-
Membrane Preparation:
-
Competitive Binding Assay:
-
In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well.[1]
-
Add increasing concentrations of unlabeled lanreotide acetate to competitor wells.[1]
-
Add the membrane preparation to each well to initiate the binding reaction.[1]
-
Incubate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[1]
-
-
Separation of Bound and Free Ligand:
-
Quantification:
-
Data Analysis:
Data Presentation
Quantitative data from the bioassays should be summarized in tables to allow for clear interpretation and comparison.
Table 1: Lanreotide Binding Affinity for Somatostatin Receptor Subtypes
This table summarizes the inhibitory concentration (IC50) values, which represent the concentration of lanreotide required to displace 50% of a specific radioligand from each SSTR subtype. A lower IC50 value indicates a higher binding affinity.[4]
| Receptor Subtype | IC50 (nM) | Binding Affinity |
| SSTR1 | >1000 | Very Low |
| SSTR2 | 2.5 | High |
| SSTR3 | >1000 | Very Low |
| SSTR4 | >1000 | Very Low |
| SSTR5 | 16 | High |
| Data derived from competitive radioligand binding assays.[4] |
Table 2: Functional Potency of Lanreotide in a cAMP Inhibition Assay
This table shows the effective concentration (EC50) of lanreotide required to produce 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production in cells expressing SSTR2.
| Cell Line | Assay Parameter | Lanreotide EC50 (nM) |
| SSTR2-expressing cells | cAMP Inhibition | 0.5 - 5.0 |
| EC50 values are determined from dose-response curves.[15] |
Table 3: Antiproliferative Activity of Lanreotide
This table presents the IC50 values for lanreotide's effect on the proliferation of different neuroendocrine tumor cell lines after 72-120 hours of treatment.
| Cell Line | Assay Parameter | Lanreotide IC50 (nM) |
| H727 (Bronchial NET) | Cell Viability (WST-1) | ~10,000 |
| H720 (Bronchial NET) | Cell Viability (WST-1) | ~1,000 - 10,000 |
| QGP-1 (Pancreatic NET) | Cell Count | Reduction observed at 1,000 |
| Data compiled from cell viability and counting assays.[13][14][16] |
References
- 1. benchchem.com [benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Lanreotide | C54H69N11O10S2 | CID 6918011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. What is the mechanism of Lanreotide Acetate? [synapse.patsnap.com]
- 13. Concomitant inhibition of PI3K/mTOR signaling pathways boosts antiproliferative effects of lanreotide in bronchopulmonary neuroendocrine tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for the Long-Term Stability of Somatuline Autogel® (lanreotide)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Somatuline® Autogel® (lanreotide) is a long-acting synthetic analog of the natural hormone somatostatin (B550006), utilized in the management of neuroendocrine tumors (NETs) and acromegaly.[1] Its therapeutic efficacy is derived from its high-affinity binding to somatostatin receptors (SSTRs), primarily subtypes 2 and 5, which triggers intracellular signaling cascades leading to antisecretory and antiproliferative effects.[1][2] Ensuring the long-term stability of this parenteral drug product is critical for maintaining its safety, quality, and efficacy throughout its shelf life.
These application notes provide a comprehensive overview of the stability profile of Somatuline Autogel under various laboratory conditions, detailed protocols for stability testing, and visualization of key biological and experimental pathways.
Core Signaling Pathway of Lanreotide (B11836)
Lanreotide exerts its effects by activating inhibitory G-protein (Gαi) coupled somatostatin receptors.[1][3] This initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[1] Reduced cAMP levels, in turn, suppress hormone secretion and cell proliferation.[1][4] Additionally, lanreotide can activate phosphotyrosine phosphatases (PTPs) and modulate the MAPK and PI3K/AKT pathways, further contributing to its therapeutic action.[2][3]
Long-Term Stability Data
The stability of lanreotide acetate (B1210297) is influenced by temperature, pH, and exposure to oxidative conditions and light.[5] The prolonged-release formulation, Somatuline Autogel, is formulated to ensure stability under recommended storage conditions.
Table 1: Recommended Storage and Long-Term Stability Testing Conditions
| Parameter | Condition | Guideline Reference |
| Recommended Product Storage | 2°C to 8°C (36°F to 46°F) | [5] |
| Long-Term Stability Testing | 25°C ± 2°C / 60% RH ± 5% RH | ICH Q1A(R2)[6][7][8] |
| or 30°C ± 2°C / 65% RH ± 5% RH | ICH Q1A(R2)[6][7][8] | |
| Accelerated Stability Testing | 40°C ± 2°C / 75% RH ± 5% RH | ICH Q1A(R2)[6][7][8] |
| Intermediate Stability Testing | 30°C ± 2°C / 65% RH ± 5% RH | ICH Q1A(R2)[6][7][8] |
Table 2: Summary of Forced Degradation Studies for Lanreotide Acetate
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[5] The primary degradation pathways include oxidation, hydrolysis under alkaline conditions, and thermal degradation.[5]
| Stress Condition | Reagent / Parameters | Representative Degradation (%) | Key Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl at 60°C | Varies with time | Hydrolysis of amide bonds |
| Alkaline Hydrolysis | 0.1 M NaOH at RT | Significant | Hydrolysis, Racemization |
| Oxidative Degradation | 3% H₂O₂ at RT | Significant | Oxidized forms (e.g., Met-sulfoxide) |
| Thermal Degradation | 80°C (Dry Heat) | Moderate | Various thermal degradants |
| Photolytic Degradation | ICH Q1B exposure | Varies | Photodegradation products |
Note: Degradation percentages are representative and highly dependent on the specific experimental duration and conditions.[5]
Experimental Protocols
Protocol 1: Long-Term Stability Study of Somatuline Autogel
This protocol outlines a typical long-term stability study based on ICH guidelines to establish the shelf-life of the drug product.[7][8]
Objective: To evaluate the physical, chemical, and microbiological stability of Somatuline Autogel under controlled long-term storage conditions.
Methodology:
-
Sample Selection: Use at least three primary batches of Somatuline Autogel in its final container closure system.[6]
-
Storage Conditions: Place the samples in validated stability chambers set to the long-term storage condition (e.g., 25°C ± 2°C / 60% RH ± 5% RH).[6]
-
Testing Frequency: Pull samples for analysis at specified time points. A typical schedule for a product with a proposed shelf life of 24 months would be: 0, 3, 6, 9, 12, 18, and 24 months.[7][8]
-
Analytical Testing: At each time point, perform a suite of tests, including:
-
Appearance: Visual inspection for color change, clarity, and particulates.
-
Assay (Lanreotide Content): Quantify the amount of active pharmaceutical ingredient (API) using a validated stability-indicating HPLC-UV method.
-
Impurities and Degradation Products: Identify and quantify any related substances using the same HPLC method.
-
Viscosity: Measure the rheological properties of the gel.
-
Sterility: Test for microbial contamination (at initial and final time points).
-
Container Closure Integrity: Ensure the pre-filled syringe remains sealed.
-
-
Data Analysis: Analyze the data for trends over time. Establish the re-test period or shelf life based on the time at which the product no longer meets its predefined acceptance criteria.
Protocol 2: Forced Degradation Study
This protocol is used to generate degradation products to support the development and validation of a stability-indicating analytical method.[5]
Objective: To identify the potential degradation pathways of lanreotide acetate under various stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of lanreotide acetate in a suitable solvent (e.g., water for injection).
-
Application of Stress:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C. Take samples at various time points (e.g., 2, 4, 8, 24 hours).[5] Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature.[5] Neutralize with 0.1 M HCl before analysis.
-
Oxidation: Add 3% hydrogen peroxide and keep at room temperature.[5]
-
Thermal Degradation: Expose solid lanreotide acetate to dry heat (e.g., 80°C).[5] Dissolve in solvent before analysis.
-
Photodegradation: Expose the solution to light according to ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/m²).[5]
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using an appropriate analytical technique (e.g., HPLC-UV, LC-MS).
-
Evaluation:
-
Compare the chromatograms of stressed samples to the control to identify degradation peaks.
-
Ensure the primary degradation peaks are well-resolved from the main lanreotide peak.
-
Use LC-MS to elucidate the structure of significant degradation products.[5]
-
Protocol 3: Stability-Indicating HPLC-UV Method Validation
A stability-indicating method (SIM) is a validated analytical procedure that accurately and precisely measures the active ingredient, free from interference from degradation products, process impurities, or excipients.[9]
Objective: To validate an RP-HPLC method for the quantification of lanreotide and its related substances according to ICH Q2(R1) guidelines.
Methodology:
-
Specificity: Demonstrate that the method can distinguish lanreotide from its degradation products.
-
Inject solutions from the forced degradation study.
-
Assess peak purity of the lanreotide peak using a photodiode array (PDA) detector.
-
Ensure baseline resolution between the lanreotide peak and the nearest eluting impurity/degradant peak.
-
-
Linearity: Establish a linear relationship between analyte concentration and detector response.
-
Prepare a series of lanreotide solutions over a range (e.g., 70-130% of the nominal concentration).[9]
-
Plot peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
-
Accuracy: Determine the closeness of the test results to the true value.
-
Perform recovery studies by spiking a placebo mixture with known amounts of lanreotide at different concentration levels (e.g., 80%, 100%, 120%).
-
The mean recovery should be within 98.0% to 102.0%.
-
-
Precision:
-
Repeatability (Intra-assay): Analyze a minimum of six replicate preparations of the same sample. The relative standard deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-assay): Repeat the analysis on a different day, with a different analyst, or on a different instrument. The RSD between the two sets of data should meet acceptance criteria.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ):
-
Robustness: Assess the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).
This comprehensive approach to stability testing ensures that Somatuline Autogel meets the highest standards of quality, safety, and efficacy for patient use.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. ICH Guidelines for Stability Testing: Protecting Pharma Products [purple-diamond.com]
- 7. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 8. database.ich.org [database.ich.org]
- 9. youtube.com [youtube.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Somatuline Autogel (Lanreotide) In Vitro Assay Variability
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common issues encountered during in vitro assays involving Somatuline Autogel (lanreotide). By addressing specific sources of variability, this document aims to enhance the reproducibility and accuracy of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant variability in our cell proliferation assay (e.g., MTT, BrdU) results when treating with lanreotide (B11836). What are the potential causes?
A1: Variability in cell proliferation assays is a common issue and can stem from several factors throughout the experimental workflow.
-
Cell Line Integrity: The expression of somatostatin (B550006) receptors (SSTRs), particularly SSTR2 and SSTR5, is crucial for lanreotide's antiproliferative effect. High-passage number cells can exhibit altered receptor expression and signaling responses.
-
Troubleshooting:
-
Cell Authentication: Regularly authenticate your cell lines (e.g., via STR profiling).
-
Passage Number: Use cells within a consistent and low passage number range for all experiments.
-
SSTR Expression: Periodically verify SSTR2 and SSTR5 expression levels using techniques like qPCR or flow cytometry.
-
-
-
Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates is a primary source of variability.
-
Troubleshooting:
-
Ensure a single-cell suspension before seeding by gently pipetting.
-
Mix the cell suspension between plating to prevent settling.
-
Allow plates to sit at room temperature for 15-20 minutes before incubation to promote even cell attachment.
-
-
-
Reagent Preparation and Handling: The viscosity of Somatuline Autogel and the stability of diluted solutions can impact treatment consistency.
-
Troubleshooting:
-
Drug Dilution: Prepare fresh serial dilutions of lanreotide for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles.
-
Serum Concentration: The presence of growth factors in fetal bovine serum (FBS) can interfere with lanreotide's inhibitory effect. Conduct experiments in low-serum (0.5-2%) or serum-free media after an initial attachment period.
-
-
Q2: Our cAMP assay results show a low signal-to-noise ratio or an inconsistent inhibitory response to lanreotide. How can we optimize this?
A2: Lanreotide mediates its effects primarily through SSTR2, which couples to the Gi alpha subunit, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. Optimizing the stimulation and measurement of this pathway is key.
-
Suboptimal Forskolin (B1673556) Stimulation: To measure inhibition, you must first robustly stimulate cAMP production.
-
Troubleshooting:
-
Forskolin Titration: Determine the optimal concentration of forskolin (or another adenylyl cyclase activator) that yields a submaximal but strong cAMP signal (typically the EC80). This creates a large window to measure inhibition.
-
Pre-treatment Time: Optimize the pre-incubation time with lanreotide before adding forskolin. A 15-30 minute pre-treatment is often sufficient.
-
-
-
Cell Density and Lysis:
-
Troubleshooting:
-
Ensure cell monolayers are confluent to maximize receptor expression and cell-cell communication.
-
Use a validated cell lysis buffer and protocol compatible with your cAMP detection kit to ensure complete release of intracellular cAMP.
-
-
-
Assay Kit Selection:
-
Troubleshooting:
-
Use a high-sensitivity cAMP assay kit (e.g., HTRF, AlphaLISA, or specific ELISAs) suitable for your cell type and expected cAMP levels.
-
-
Q3: We are struggling to obtain a consistent receptor binding affinity (Kd) for lanreotide in our radioligand binding assays. What factors should we investigate?
A3: Radioligand binding assays are sensitive to subtle variations in protocol execution. Lanreotide has a high affinity for SSTR2, a moderate affinity for SSTR5, and a lower affinity for SSTR3 and SSTR4.
-
Radioligand Quality:
-
Troubleshooting:
-
Ensure the radioligand (e.g., ¹²⁵I-[Tyr¹¹]-SRIF-14 or a labeled SSTR2-specific antagonist) is not degraded. Use fresh lots and store them appropriately.
-
Perform a saturation binding experiment with the radioligand alone to confirm its binding characteristics (Kd and Bmax) in your cell system.
-
-
-
Incubation Conditions:
-
Troubleshooting:
-
Time: Ensure the incubation time is sufficient to reach equilibrium. Perform a time-course experiment to determine the optimal incubation period.
-
Temperature: Maintain a consistent temperature (e.g., 37°C or room temperature) as binding kinetics are temperature-dependent.
-
Non-Specific Binding: Accurately determine non-specific binding by including a high concentration of a non-labeled competitor (e.g., excess unlabeled lanreotide or somatostatin-14).
-
-
-
Washing Steps:
-
Troubleshooting:
-
Perform washing steps quickly and consistently with ice-cold buffer to minimize dissociation of the bound radioligand.
-
Optimize the number of washes to reduce background without losing the specific signal.
-
-
Data & Protocols
Quantitative Data Summary
The following table summarizes typical binding affinities and functional potencies of lanreotide for human somatostatin receptors. Note that these values can vary depending on the cell line and specific assay conditions.
| Parameter | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| Binding Affinity (Ki, nM) | >1000 | 0.9 - 2.5 | 8.3 - 40 | 6.5 - 70 | 5.5 - 15 |
| Functional Potency (IC50, nM) | >1000 | 0.1 - 1.0 | >1000 | >1000 | 5 - 25 |
Data compiled from publicly available pharmacological studies. Actual values may vary based on experimental setup.
Experimental Protocols
1. Cell Proliferation (MTT) Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours in complete medium.
-
Starvation: Replace the medium with low-serum (e.g., 1% FBS) medium and incubate for 12-24 hours to synchronize cells.
-
Treatment: Add serial dilutions of lanreotide to the wells. Include a vehicle control (e.g., sterile water or PBS).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or 0.01 N HCl in isopropanol) to each well.
-
Readout: Shake the plate for 15 minutes to dissolve formazan (B1609692) crystals. Measure absorbance at 570 nm.
2. cAMP Inhibition Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate and grow to 80-90% confluency.
-
Pre-treatment: Wash cells with serum-free medium and pre-incubate with various concentrations of lanreotide for 15-30 minutes at 37°C. Include a vehicle control.
-
Stimulation: Add a pre-determined EC80 concentration of forskolin to all wells (except for the negative control) and incubate for 15-30 minutes at 37°C.
-
Lysis: Lyse the cells according to the manufacturer's protocol for your chosen cAMP detection kit.
-
Detection: Perform the cAMP measurement using a suitable assay kit (e.g., HTRF, ELISA).
-
Analysis: Calculate the percent inhibition of the forskolin-stimulated cAMP response for each lanreotide concentration.
Visualizations
Caption: Lanreotide's primary signaling cascade.
Caption: A logical workflow for troubleshooting assay variability.
Optimizing Lanreotide Concentration for Cell Viability Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize lanreotide (B11836) concentration in cell viability studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of lanreotide in relation to cell viability?
Lanreotide is a synthetic analog of somatostatin (B550006) and primarily acts by binding to somatostatin receptors (SSTRs), with a high affinity for subtypes SSTR2 and SSTR5.[1][2][3] This binding initiates a cascade of intracellular events, predominantly the inhibition of adenylyl cyclase, which lowers cyclic AMP (cAMP) levels.[1][4][5] The reduction in cAMP can lead to the inhibition of cell proliferation and the induction of apoptosis (programmed cell death) in tumor cells by interfering with growth factor signaling pathways and causing cell cycle arrest.[1][6][7]
Q2: What is a typical starting concentration range for lanreotide in in-vitro cell viability assays?
The optimal concentration of lanreotide varies significantly depending on the cell line, SSTR expression levels, and the specific endpoint being measured.[1] Based on published studies, a broad starting range to consider is between 0.1 µM and 100 µM.[1][8][9] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.[1] In some cell lines, antiproliferative effects have been observed at concentrations as low as 10 nM, while others may require up to 10,000 nM (10 µM).[10][11]
Q3: How should I prepare and store a lanreotide stock solution?
Lanreotide acetate (B1210297) is typically a solid that is slightly soluble in DMSO and methanol.[1] To prepare a stock solution, dissolve the solid in a minimal amount of an appropriate sterile solvent like sterile water or DMSO.[12][13][14] For cell culture experiments, it is recommended to prepare a concentrated stock solution, sterilize it using a 0.22 µm filter, and then dilute it to the final working concentration in the cell culture medium.[14] To maintain stability and avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C.[1][14]
Q4: How stable is lanreotide in cell culture media?
The stability of lanreotide in cell culture media can be affected by factors such as temperature, pH, and the presence of enzymes in serum.[1][12] One study indicated that lanreotide is highly stable, with only 4% degradation after 24 hours in 25% human fresh blood serum at 37°C.[12] However, proteases in fetal bovine serum (FBS) can contribute to the degradation of peptides.[12] For long-duration experiments, it is advisable to refresh the media with freshly diluted lanreotide at regular intervals to ensure a consistent concentration.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps & Solutions |
| No significant effect of lanreotide on cell viability observed. | 1. Suboptimal Concentration: The concentration range used may be too low to elicit a response.[1]2. Low SSTR Expression: The target cell line may have low or no expression of SSTR2 and SSTR5.[1][12]3. Peptide Degradation: Lanreotide may have degraded due to improper storage or handling.[1][12]4. Short Treatment Duration: The incubation time may be insufficient to observe an effect.[1] | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 100 µM).[1]2. Verify SSTR2 and SSTR5 expression in your cell line using methods like Western blot or IHC.[7]3. Ensure proper storage of the stock solution at -20°C or -80°C and use freshly prepared working solutions.[1][15]4. Increase the treatment duration (e.g., 48, 72, or 120 hours) and perform a time-course experiment.[10][11] |
| High variability in results between replicate experiments. | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells.[1]2. Inaccurate Pipetting: Errors in dispensing lanreotide or assay reagents.[1]3. Edge Effects: Evaporation from the outer wells of the microplate.[1]4. Peptide Solubility Issues: The peptide may not be fully dissolved.[16] | 1. Ensure a homogenous cell suspension before seeding and maintain consistent seeding density.[1]2. Use calibrated pipettes and proper pipetting techniques.[1]3. Avoid using the outermost wells of the microplate or fill them with sterile PBS to minimize evaporation.[1]4. Ensure the peptide is fully dissolved in the stock solution; gentle warming or brief sonication may help.[14] |
| Unexpected increase in cell viability at certain concentrations. | 1. Hormetic Effect: Some compounds can have a biphasic dose-response, where low doses are stimulatory.[1]2. Off-Target Effects: Lanreotide may have other cellular targets influencing proliferation.[1]3. Assay Interference: The compound may interfere with the chemistry of the cell viability assay.[1][17] | 1. Carefully analyze the entire dose-response curve to identify any hormetic effects.[1]2. Consult literature for potential off-target effects or use pathway analysis tools.[2]3. Run a cell-free control to check for direct interaction of lanreotide with the assay reagents.[17][18] |
Data Presentation
Table 1: Effects of Lanreotide on the Viability of Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration Range | Incubation Time | Observed Effect | Reference |
| NCI-H727 | Human Lung Carcinoid | MTT | 0.195 - 100 µM | 16 hours | 17-23% reduction in viability at 25-100 µM | [8] |
| NCI-H727 | Human Lung Carcinoid | MTT | 10,000 nM | Not Specified | Modest inhibition of proliferation | [11] |
| BON-1 | Human Pancreatic NET | MTT | 0.195 - 100 µM | 16 hours | No significant effect up to 25 µM; 21% reduction at 100 µM | [8] |
| BON-1 | Human Pancreatic NET | MTT | 100 - 10,000 nM | 72 hours | No significant effect on viability | |
| H720 | Human Lung Carcinoid | WST-1 | 1,000 - 10,000 nM | 120 hours | Modest inhibition of proliferation | [10][11] |
| QGP-1 | Human Pancreatic NET | MTT | 100 - 10,000 nM | 72 hours | Significant reduction in viability | |
| GH3 | Rat Pituitary | Clonogenic Survival | 100 - 1,000 nM | Not Specified | 5-10% reduction in survival | [11] |
| GH3 | Rat Pituitary | Apoptosis (Sub-G1) | 100 nM | Not Specified | 23% increase in apoptosis post-irradiation | [11] |
NET: Neuroendocrine Tumor
Experimental Protocols
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active metabolism reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[11]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Lanreotide acetate
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.[13]
-
Treatment: Prepare serial dilutions of lanreotide in fresh culture medium. Remove the existing medium from the wells and add 100 µL of the lanreotide dilutions or vehicle control.[11]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, 72, or 120 hours).[10][11]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[11][13]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Agitate the plate on an orbital shaker for 15 minutes.[11]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[19]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Visualizations
Caption: Lanreotide signaling pathway leading to antiproliferative effects.
Caption: Generalized workflow for a cell viability study with lanreotide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Lanreotide | C54H69N11O10S2 | CID 6918011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Lanreotide Induces Cytokine Modulation in Intestinal Neuroendocrine Tumors and Overcomes Resistance to Everolimus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Concomitant inhibition of PI3K/mTOR signaling pathways boosts antiproliferative effects of lanreotide in bronchopulmonary neuroendocrine tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. raybiotech.com [raybiotech.com]
- 16. genscript.com [genscript.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. merckmillipore.com [merckmillipore.com]
Navigating Lanreotide Experiments: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the somatostatin (B550006) analog, lanreotide (B11836). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you mitigate potential off-target effects and navigate common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and potential off-target effects of lanreotide?
A1: Lanreotide's primary therapeutic action is mediated through its high-affinity binding to somatostatin receptors (SSTRs), particularly subtypes 2 and 5 (SSTR2 and SSTR5).[1][2][3] This on-target binding initiates a signaling cascade that inhibits hormone secretion and cell proliferation.[1][3][4]
Potential off-target effects may arise from several mechanisms:
-
Crosstalk with other signaling pathways: Evidence suggests that lanreotide can modulate the transforming growth factor-β (TGF-β) signaling pathway, which can influence cell proliferation, differentiation, and apoptosis, especially in cells with low SSTR expression.[1][3]
-
Physicochemical properties: Lanreotide has the ability to self-assemble into nanotubes in aqueous solutions, forming the basis for its long-acting depot formulation.[1][5] The physical presence of these nanotubes could potentially lead to cellular interactions not directly related to SSTR signaling.[1]
Troubleshooting Guide
Q2: We are observing high variability in our in vitro cell-based assays with lanreotide. What are the likely causes and how can we troubleshoot this?
A2: High variability is a common challenge in in vitro experiments. Several factors can contribute to this issue:
-
Lanreotide Preparation and Stability: It is highly recommended to prepare fresh solutions of lanreotide for each experiment, as peptides in solution can degrade over time. Store lyophilized powder at -20°C for long-term stability and, once reconstituted, aliquot and store at -80°C to minimize freeze-thaw cycles.
-
Cell Culture Conditions:
-
Cell Line Authenticity and Passage Number: Ensure your cell line has been authenticated and use cells within a consistent and low passage number range to avoid genetic drift and altered receptor expression.
-
Receptor Expression: The expression levels of SSTR2 and SSTR5 can vary between cell lines and with different culture conditions. Regularly verify receptor expression in your cell model using techniques like qPCR or Western blotting.
-
Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma, as it can significantly alter cellular responses.
-
-
Assay Protocol Standardization: Ensure consistent cell seeding density, treatment duration, and reagent preparation.
Q3: We have confirmed lanreotide binding to its receptors, but we are not observing the expected downstream signaling effects (e.g., inhibition of cAMP). What could be the reason?
A3: A lack of downstream signaling despite receptor binding can be due to several factors:
-
Receptor Desensitization: Prolonged exposure to lanreotide can lead to receptor desensitization or downregulation, diminishing the signaling response. Consider shorter incubation times or a serum-starvation period before stimulation.
-
Cell-Specific Signaling Pathways: The coupling of SSTRs to downstream signaling pathways can be cell-type specific. Confirm that your cell model expresses the necessary G-proteins and downstream effectors (e.g., adenylyl cyclase isoforms).
-
Off-Target Effects: At high concentrations, off-target effects might occur, complicating the interpretation of results. It is crucial to perform dose-response experiments to determine the optimal concentration range for on-target effects.
Q4: Our in vivo animal studies show inconsistent tumor growth inhibition with lanreotide treatment. What are potential contributing factors?
A4: In vivo studies introduce additional complexity. Here are some factors to consider:
-
Formulation and Administration: For sustained-release studies, the proper preparation of the depot formulation is critical. The self-assembly of lanreotide into nanotubes is influenced by factors like the concentration of acetic acid.
-
Tumor Model: Ensure your tumor model is well-characterized and consistently expresses SSTRs.
-
Animal Health and Husbandry: The overall health and stress levels of the animals can impact experimental outcomes. Maintain consistent housing and handling conditions.
-
Data Analysis: Use a consistent and accurate method for measuring tumor volume and ensure your study is adequately powered to detect statistically significant differences.
Data Presentation
Table 1: Comparative Binding Affinity of Somatostatin Analogs
| Receptor Subtype | Lanreotide (IC50, nM) | Octreotide (IC50, nmol/L) | Pasireotide (IC50, nM) | Somatostatin-14 (Endogenous Ligand) (IC50, nM) |
| SSTR1 | >1000 | - | 9.3 | 1.8 |
| SSTR2 | 0.9 | 0.6 | 1.0 | 0.4 |
| SSTR3 | 12.1 | - | 1.5 | 1.0 |
| SSTR4 | >1000 | - | >1000 | 1.3 |
| SSTR5 | 8.2 | 7 | 0.16 | 0.6 |
Note: Binding affinity values can vary between different studies and cell systems. The data presented is a representative compilation.[6][7]
Table 2: Functional Potency of Lanreotide and Pasireotide
| Parameter | Lanreotide | Pasireotide |
| Functional Potency (cAMP Inhibition, EC50, nM) in SSTR2 (in GH12C1 cells) | ~0.6 | ~58 |
Note: This data highlights the functional consequences of receptor binding.[6]
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol provides a general method for assessing the effect of lanreotide on cell viability and proliferation.[8]
Materials:
-
Cells of interest cultured in appropriate medium
-
Lanreotide acetate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[8]
-
Treatment: Prepare a series of dilutions of lanreotide in fresh culture medium. Replace the medium in the wells with the medium containing the desired concentrations of lanreotide or vehicle control.
-
Incubation: Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[8]
-
Solubilization: Aspirate the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]
Protocol 2: Western Blotting for Signaling Pathway Analysis
This protocol is for analyzing changes in protein expression and phosphorylation in signaling pathways affected by lanreotide.
Materials:
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-ERK, ERK, p-Akt, Akt, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with lanreotide at the desired concentrations and time points. Lyse the cells and quantify protein concentration.[9]
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[9]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.[9]
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities and normalize to a loading control.[1]
Visualizations
Caption: On-target signaling pathway of lanreotide.
Caption: Potential crosstalk with TGF-β signaling.
Caption: Experimental workflow for an MTT assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Lanreotide | C54H69N11O10S2 | CID 6918011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A New Approach to Supramolecular Structure Determination in Pharmaceutical Preparation of Self-Assembling Peptides: A Case Study of Lanreotide Autogel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. aiom.it [aiom.it]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Somatuline Autogel® (lanreotide) Animal Studies
Welcome to the Technical Support Center for Somatuline Autogel® (lanreotide). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during preclinical animal studies with Somatuline Autogel®.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Somatuline Autogel®?
A1: Somatuline Autogel® contains lanreotide (B11836), a synthetic somatostatin (B550006) analog. Its primary mechanism involves binding to somatostatin receptors (SSTRs), with high affinity for SSTR2 and SSTR5.[1] This binding initiates a cascade of intracellular events, primarily through the inhibition of adenylyl cyclase, which leads to a decrease in cyclic AMP (cAMP) levels. This reduction in cAMP modulates downstream signaling pathways, including the MAPK and PI3K/mTOR pathways, ultimately resulting in the inhibition of hormone secretion and cell proliferation.[1][2][3]
Q2: We are observing high variability in tumor growth inhibition between animals in the same treatment group. What are the potential causes?
A2: High variability is a common challenge in preclinical studies. Several factors can contribute to this:
-
Tumor Heterogeneity: Even within the same cell line, individual tumors can have different growth rates and expression levels of SSTR2 and SSTR5.
-
Animal-Specific Factors: The overall health, stress levels, and individual metabolic differences between animals can influence drug response and tumor growth.
-
Experimental Technique: Inconsistencies in injection technique, such as injection depth and volume, can affect the formation and absorption of the drug depot. Inconsistent tumor measurement techniques can also introduce significant variability.
Q3: Our Somatuline Autogel®-treated group is not showing the expected tumor growth inhibition. What are the possible reasons?
A3: A lack of efficacy can be multifactorial:
-
Low SSTR Expression: The tumor model you are using may have low or heterogeneous expression of SSTR2 and SSTR5, the primary targets of lanreotide. It is crucial to characterize the SSTR expression of your cell line or xenograft model.
-
Suboptimal Dosing: The dose of lanreotide may be too low for the specific animal model and tumor type. A dose-response study is often necessary to determine the optimal therapeutic dose.
-
Drug Instability: Improper storage or handling of Somatuline Autogel® can lead to degradation and reduced activity.
-
Formulation Issues: While Somatuline Autogel® is a ready-to-use formulation, any issues with the administration that affect the integrity of the depot can alter the release profile and drug exposure.
Q4: Are there differences in the pharmacokinetic profile of lanreotide across different animal species?
A4: Yes, significant pharmacokinetic differences can exist between species. For example, a comparative study in rats showed a distinct pharmacokinetic profile for a long-acting formulation of lanreotide compared to octreotide.[4] Species-specific differences in drug absorption, distribution, metabolism, and elimination can all contribute to varied pharmacokinetic profiles. Therefore, extrapolating dosage regimens between species should be done with caution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent Tumor Growth Inhibition | Tumor Cell Line Variability: Different passages of the same cell line may have altered characteristics. Animal Model Variability: Differences in age, weight, and genetic background of the animals. Inconsistent Administration: Variation in the deep subcutaneous injection technique. | Cell Line Authentication: Regularly authenticate your cell lines. Standardize Animal Cohorts: Use animals of the same age, sex, and from the same supplier. Ensure proper acclimatization. Standardize Injection Protocol: Train all personnel on the correct deep subcutaneous injection technique to ensure consistent depot formation. |
| Lack of Efficacy | Low SSTR2/SSTR5 Expression: The tumor model may not be a suitable target for lanreotide. Insufficient Drug Exposure: The dose may be too low, or the administration frequency may be inappropriate for the animal model. | Characterize Your Model: Confirm SSTR2 and SSTR5 expression in your tumor model via IHC, Western blot, or qPCR. Conduct a Dose-Response Study: Determine the optimal dose and schedule for your specific model. |
| Unexpected Side Effects (e.g., hyperglycemia, diarrhea) | Pharmacological Effects: Lanreotide can inhibit the secretion of insulin, glucagon, and various gastrointestinal hormones. | Monitor Animal Health: Regularly monitor blood glucose levels and observe for any signs of gastrointestinal distress. Consult with veterinary staff for appropriate supportive care. |
Data Presentation
Table 1: Illustrative Example of Factors Potentially Leading to Inconsistent Efficacy of Somatuline Autogel® in Xenograft Models
| Parameter | Study A | Study B | Study C |
| Animal Model | Athymic Nude Mice | SCID Mice | Athymic Nude Mice |
| Tumor Cell Line | BON-1 (High SSTR2) | NCI-H727 (Low SSTR2) | BON-1 (High SSTR2) |
| Lanreotide Dose | 10 mg/kg | 10 mg/kg | 5 mg/kg |
| Administration | Deep Subcutaneous | Deep Subcutaneous | Shallow Subcutaneous |
| Tumor Volume at Day 28 (mm³) | 250 ± 50 | 800 ± 150 | 600 ± 120 |
| Tumor Growth Inhibition (%) | 75% | 20% | 40% |
This table is for illustrative purposes only and does not represent data from a single published study.
Experimental Protocols
Key Experiment: In Vivo Tumor Xenograft Model for Neuroendocrine Tumors
This protocol outlines a generalized procedure for evaluating the efficacy of Somatuline Autogel® in a xenograft model.
-
Cell Culture:
-
Culture human neuroendocrine tumor cells (e.g., BON-1, QGP-1) that have been characterized for SSTR2 expression in appropriate media and conditions.[4]
-
-
Animal Model:
-
Use immunocompromised mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old.[4]
-
-
Tumor Implantation:
-
Harvest and resuspend tumor cells in a sterile, serum-free medium or PBS. A mixture with Matrigel can improve the tumor take rate.
-
Subcutaneously inject 1-5 x 10⁶ cells in a volume of 100-200 µL into the flank of each mouse.[4]
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor mice regularly for tumor formation.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Control Group: Administer a vehicle control (e.g., sterile saline) following the same schedule as the treatment group.
-
Treatment Group: Administer Somatuline Autogel® via deep subcutaneous injection at the predetermined dose and schedule.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and the body weight of the mice throughout the study.
-
At the end of the study, excise tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the percentage of tumor growth inhibition (TGI) at the end of the study.
-
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by Somatuline Autogel®.
Experimental Workflow
Logical Relationship: Troubleshooting Inconsistent Results
References
Technical Support Center: Somatuline Autogel (Lanreotide Acetate)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on addressing the precipitation and handling of Somatuline Autogel (lanreotide acetate) in aqueous solutions for experimental use. The information is presented in a question-and-answer format to directly address specific issues encountered in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is Somatuline Autogel and why does it have a gel-like consistency?
Somatuline Autogel is a prolonged-release formulation of lanreotide (B11836) acetate (B1210297), a synthetic analog of the hormone somatostatin (B550006).[1] It is provided as a supersaturated aqueous solution that appears as a white to pale-yellow semi-solid or gel-like formulation.[2][3] This consistency is intentional and is due to the self-assembly of lanreotide molecules into nanotubes in water at high concentrations.[4] This gel matrix allows for the slow and sustained release of the peptide after subcutaneous injection.[2]
Q2: I am trying to prepare a stock solution of lanreotide acetate in a standard aqueous buffer (e.g., PBS) and it's precipitating or forming a gel. Why is this happening?
This is a common issue. Lanreotide acetate has limited solubility in neutral aqueous solutions like phosphate-buffered saline (PBS). The self-assembly into a gel (the basis for the Autogel formulation) is highly dependent on peptide concentration, temperature, pH, and the presence of counterions like acetate.[5][6] Attempting to dissolve it directly in neutral buffers, especially at higher concentrations, can trigger this self-assembly and lead to what appears as precipitation or gel formation.[2]
Q3: What is the recommended solvent for preparing a lanreotide acetate stock solution for in vitro experiments?
For laboratory use, a two-step dissolution process is recommended.
-
Initial Dissolution: First, dissolve the lanreotide acetate powder in a small volume of either a slightly acidic solution or a compatible organic solvent.
-
Aqueous Acetic Acid (e.g., 1% v/v): Lanreotide acetate is freely soluble in acetic acid. This is often the preferred method as acetate is the native counterion.
-
Dimethyl Sulfoxide (DMSO): Lanreotide acetate is also slightly soluble in DMSO, which is a common solvent for preparing high-concentration stock solutions for cell-based assays.[7]
-
-
Secondary Dilution: Once fully dissolved, this concentrated stock can be slowly diluted to the final working concentration using your desired aqueous buffer (e.g., PBS, cell culture medium). It is crucial to add the stock solution to the buffer dropwise while gently mixing.[7]
Q4: How does pH affect the solubility and stability of lanreotide acetate in solution?
pH is a critical factor. An acidic pH is generally required to maintain lanreotide acetate in a soluble, monomeric state in aqueous solutions.[2]
-
Optimal pH Range: Pharmaceutical compositions of lanreotide are often formulated at a pH between 4.0 and 6.0 to ensure solubility and stability.[8]
-
Stability: Studies on similar somatostatin analogs show the most favorable stability is observed around pH 4. Lanreotide is susceptible to degradation under alkaline conditions.[9] It is advisable to maintain experimental solutions in a slightly acidic to neutral pH range and to prepare them fresh.
Q5: What are the recommended storage conditions for lanreotide acetate powder and prepared solutions?
Proper storage is essential to maintain the integrity of the peptide.
-
Powder: For long-term storage, lanreotide acetate powder should be stored at -20°C, protected from light.[9] For short-term storage, 2-8°C is acceptable.[9]
-
Stock Solutions: For long-term stability, stock solutions (especially in DMSO) should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.[9] For short-term use, solutions in aqueous buffers can be stored at 2-8°C for 2-7 days.[9]
Troubleshooting Guide: Unwanted Precipitation
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Precipitate forms immediately upon adding powder to aqueous buffer. | Direct dissolution in a neutral pH buffer; pH of the buffer is near the peptide's isoelectric point. | Do not dissolve directly in neutral buffers. Follow the two-step dissolution method: first use a minimal amount of 1% acetic acid or DMSO, then dilute slowly into your final buffer.[7] |
| Solution becomes cloudy or forms a gel after dilution of an acidic/organic stock. | Final concentration is too high for the aqueous buffer; pH of the final solution shifted towards neutral, promoting self-assembly; rapid mixing or temperature changes. | Work at the lowest effective concentration for your experiment. Add the stock solution slowly while gently stirring. Check the pH of the final solution and adjust carefully with dilute acid if necessary, as an increase in pH can reduce solubility.[2] |
| Precipitate appears after a freeze-thaw cycle. | Peptide degradation or aggregation induced by the freezing/thawing process. | Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. |
| Low or inconsistent bioactivity in cell-based assays. | Loss of soluble peptide due to adsorption to plasticware; precipitation in culture media over time. | For long-term experiments, refresh the media with freshly prepared lanreotide at regular intervals. For very dilute solutions, consider adding a carrier protein like 0.1% Bovine Serum Albumin (BSA) to prevent adsorption, if compatible with your assay.[3][9] Ensure the final DMSO concentration is non-toxic to cells (typically <0.1%).[9] |
Data Presentation
Table 1: Solubility Profile of Lanreotide Acetate
| Solvent | Solubility | Notes | Reference(s) |
| Water | Slightly Soluble (<4% w/v) | Solubility is highly dependent on pH and concentration. Forms a gel at high concentrations. | [7][8] |
| Acetic Acid (glacial) | Freely Soluble | Useful for initial solubilization. | |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | Common solvent for high-concentration stock solutions for in vitro use. | [7] |
| Methanol | Slightly Soluble | Alternative organic solvent. |
Table 2: Recommended pH and Storage Conditions for Lanreotide Acetate Solutions
| Parameter | Recommendation | Rationale | Reference(s) |
| Solution pH | 4.0 - 6.0 | Enhances solubility and stability by preventing self-assembly and degradation. | [2][8] |
| Short-Term Storage (Working Solutions) | 2-8°C for up to 7 days | Minimizes degradation for immediate experimental use. | [3][9] |
| Long-Term Storage (Stock Solutions) | -20°C to -80°C (in single-use aliquots) | Prevents degradation from repeated freeze-thaw cycles and ensures long-term integrity. | [9] |
Mandatory Visualizations
Signaling Pathway
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. benchchem.com [benchchem.com]
- 3. Somatostatin receptor 2 - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. cusabio.com [cusabio.com]
- 6. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Concomitant inhibition of PI3K/mTOR signaling pathways boosts antiproliferative effects of lanreotide in bronchopulmonary neuroendocrine tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Improving Reproducibility of Lanreotide-Based Experiments
Welcome to the technical support center for lanreotide-based research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format to enhance the reproducibility of your work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during lanreotide (B11836) experiments in a question-and-answer format.
In Vitro Experiments
Q1: We are observing high variability in our in vitro cell-based assays with lanreotide. What are the likely causes?
A: High variability is a common challenge and can stem from several factors:
-
Lanreotide Preparation and Stability:
-
Fresh Preparation: It is highly recommended to prepare fresh lanreotide solutions for each experiment as peptides in solution can degrade over time.[1]
-
Proper Storage: Store lyophilized lanreotide powder at -20°C for long-term stability. Once reconstituted, aliquot and store at -80°C to minimize freeze-thaw cycles.[1] The stability of aqueous solutions is pH-dependent, with optimal stability at a slightly acidic pH.[1]
-
Solvent Choice: For in vitro studies, use sterile, high-purity water or a buffer system appropriate for your cell line.[1]
-
-
Cell Culture Conditions:
-
Cell Line Authenticity and Passage Number: Ensure your cell line has been authenticated (e.g., via STR profiling) and use cells within a consistent and low passage number range to avoid genetic drift and altered receptor expression.[1][2]
-
Receptor Expression: The expression levels of somatostatin (B550006) receptors (SSTRs), particularly SSTR2 and SSTR5 to which lanreotide has a high affinity, can vary. Regularly verify receptor expression in your cell model using techniques like qPCR or Western blot.[1][3]
-
Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma, as it can significantly alter cellular responses.[1]
-
-
Assay Protocol Standardization:
-
Consistent Seeding Density: Ensure uniform cell seeding density across all wells of your assay plates.[1]
-
Standardized Incubation Times: Adhere to consistent incubation times for both cell culture and treatment with lanreotide.[1]
-
Reagent Quality: Use high-quality reagents and ensure consistency between batches.[1]
-
Q2: Our receptor binding assay is yielding inconsistent IC50 values for lanreotide. How can we troubleshoot this?
A: Inconsistent IC50 values in receptor binding assays often point to issues with assay components or procedure:
-
Ligand and Receptor Preparation:
-
Radioligand Quality: If using a radiolabeled ligand for competition binding assays, ensure its purity and specific activity are verified.
-
Membrane Preparation Consistency: If using cell membrane preparations, ensure the protocol for membrane isolation is consistent between batches to maintain receptor integrity and concentration.
-
-
Assay Conditions:
-
Equilibrium: Ensure the incubation time is sufficient to reach binding equilibrium.
-
Non-Specific Binding: High non-specific binding can obscure the specific binding signal. Optimize washing steps and consider using blocking agents.
-
Buffer Composition: The pH and ionic strength of the assay buffer can influence ligand binding. Maintain a consistent buffer composition.
-
Q3: We are not observing the expected downstream signaling effects (e.g., inhibition of cAMP) after lanreotide treatment, despite confirming receptor expression. What could be the reason?
A: A lack of downstream signaling, even with confirmed receptor binding, can be due to several factors:
-
Receptor Desensitization: Prolonged exposure of cells to lanreotide can lead to receptor desensitization or downregulation, diminishing the signaling response. Consider shorter incubation times or a serum-starvation period before stimulation.[1]
-
Cell-Specific Signaling Pathways: The coupling of SSTRs to downstream signaling pathways can be cell-type specific. Confirm that your cell model expresses the necessary G-proteins and downstream effectors (e.g., adenylyl cyclase isoforms) for the expected signaling cascade.[1]
-
Off-Target Effects: At high concentrations, off-target effects might occur, complicating the interpretation of results.[1]
In Vivo Experiments
Q4: We are seeing inconsistent tumor growth inhibition in our in vivo animal studies with lanreotide. What are potential contributing factors?
A: In vivo studies introduce additional layers of complexity that can lead to variability:
-
Formulation and Administration:
-
Proper Formulation: For sustained-release studies, the preparation of the depot formulation is critical. The self-assembly of lanreotide into nanotubes is essential for its controlled release.[1] Inconsistent formulation can lead to variable release kinetics.
-
Injection Technique: The depth and location of subcutaneous injection can affect the formation of the drug depot and its subsequent release profile. Standardize the injection procedure among all animals and technicians.[1] For the Autogel formulation, a deep subcutaneous injection is recommended.[4]
-
-
Animal Model:
-
Tumor Model Variability: The growth rate and SSTR expression of xenograft or syngeneic tumors can vary. Ensure your tumor model is well-characterized and consistent.
-
Animal Health and Husbandry: The overall health and stress levels of the animals can impact experimental outcomes. Maintain consistent housing and handling conditions.
-
-
Data Analysis:
-
Tumor Measurement: Use a consistent and accurate method for measuring tumor volume.
-
Statistical Power: Ensure your study is adequately powered to detect statistically significant differences.
-
Q5: How should we manage gastrointestinal side effects like diarrhea and weight loss in our animal models treated with lanreotide?
A: Gastrointestinal side effects are common due to lanreotide's inhibitory effects on gut hormones.[5]
-
Immediate Actions for Diarrhea:
-
Prophylactic and Management Strategies:
-
Dose Titration: If possible, start with a lower dose and gradually escalate to the target dose to allow the animal's GI system to adapt.[5]
-
Dietary Modification: For steatorrhea (greasy, pale stools), provide a low-fat diet.[6]
-
Pancreatic Enzyme Replacement Therapy (PERT): Supplement the feed with pancreatic enzymes to aid in fat digestion.[5]
-
Quantitative Data Summary
Lanreotide Binding Affinity
| Receptor Subtype | Binding Affinity (IC50/Ki, nM) |
| SSTR1 | >1000[7] |
| SSTR2 | 0.8[7] |
| SSTR3 | 100[7] |
| SSTR4 | >1000[7] |
| SSTR5 | 5.2[7] |
In Vitro Efficacy of Lanreotide
| Cell Line | Assay | IC50/Effect |
| BON (pancreatic NET) | Cell Viability | Increased cell numbers observed at 1 µM[8] |
| QGP (pancreatic NET) | Cell Viability | Reduced cell numbers to 89% of control at 1 µM[8] |
| GH3 (pituitary tumor) | Tumor Growth | Moderate inhibition with a 4x tumor growth delay at 10 mg/kg in xenografts[9] |
| Various NET cell lines | Proliferation | IC50 values can vary significantly depending on SSTR expression and experimental conditions.[10] |
Experimental Protocols
In Vitro Cell Viability/Proliferation Assay (MTT Assay)
This protocol provides a general method for assessing the effect of lanreotide on cell viability and proliferation.
Materials:
-
Cells of interest cultured in appropriate medium
-
Lanreotide acetate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[1]
-
Lanreotide Treatment: Prepare a series of dilutions of lanreotide in fresh culture medium. Remove the medium from the wells and replace it with 100 µL of the medium containing the desired lanreotide concentrations. Include a vehicle control.[11]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[11]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.[11]
Western Blot for SSTR2 and SSTR5 Detection
This protocol outlines the detection of SSTR2 and SSTR5 protein expression in cell lysates.
Materials:
-
Cell lysate
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies for SSTR2 and SSTR5
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Lysis: Lyse cells in RIPA buffer.[6]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[6]
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) by SDS-PAGE.[6]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[6]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[6]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against SSTR2 or SSTR5 overnight at 4°C.[12]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[6]
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[6]
In Vivo Tumor Xenograft Model
This protocol provides a general framework for establishing and utilizing a subcutaneous xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
Neuroendocrine tumor cell line (e.g., BON-1, NCI-H727) mixed with Matrigel
-
Lanreotide Autogel for subcutaneous injection
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1-5 x 10^6 NET cells in a 1:1 mixture with Matrigel into the flank of each mouse.[10]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[10]
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, lanreotide).[10]
-
Drug Administration:
-
Monitoring: Monitor animal body weight and overall health status regularly. Continue to measure tumor volume throughout the study.[10]
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Differential Effects of Somatostatin, Octreotide, and Lanreotide on Neuroendocrine Differentiation and Proliferation in Established and Primary NET Cell Lines: Possible Crosstalk with TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Identification of somatostatin receptor subtypes 1, 2A, 3, and 5 in neuroendocrine tumours with subtype specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
identifying potential experimental artifacts with Somatuline Autogel
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals using Somatuline® Autogel® (lanreotide) in experimental settings. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you identify and mitigate potential experimental artifacts, ensuring the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for lanreotide (B11836) in vitro?
A1: Lanreotide is a long-acting synthetic analog of the hormone somatostatin (B550006).[1] Its primary mechanism involves binding with high affinity to somatostatin receptors (SSTRs), particularly subtypes SSTR2 and SSTR5.[2][3] This binding activates inhibitory G-proteins (Gi/o), which in turn inhibit the enzyme adenylyl cyclase.[4] The resulting decrease in intracellular cyclic AMP (cAMP) levels leads to the inhibition of hormone secretion and cell proliferation in SSTR-expressing cells.[1][4]
Q2: What are the key signaling pathways modulated by lanreotide?
A2: Beyond the primary Gαi-cAMP pathway, lanreotide's activation of SSTRs, especially SSTR2, can trigger a broader signaling cascade.[2][4] This includes the activation of phosphotyrosine phosphatases (PTPs like SHP-1), which can attenuate growth factor signaling.[2] Lanreotide can also modulate other critical pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK/ERK pathways, though the effects can be cell-type specific.[2][4]
Q3: What are the recommended starting concentrations for in vitro experiments?
A3: The effective concentration of lanreotide in vitro is highly dependent on the cell type, SSTR expression levels, and the specific endpoint being measured. A common starting point for dose-response experiments is a range from 1 nM to 1000 nM.[1] It is crucial to perform a dose-titration experiment to determine the optimal concentration for your specific experimental model.
Q4: Are there any known off-target effects of lanreotide?
A4: While lanreotide is highly selective for SSTRs, particularly SSTR2 and SSTR5, some evidence suggests a potential for weak interactions with other receptors, such as the mu-opioid receptor.[5] However, quantitative data on the binding affinity for these potential off-targets is limited.[5] Researchers should consider this possibility when interpreting unexpected results that cannot be attributed to SSTR signaling.
Troubleshooting Guide
Q5: I am not observing the expected anti-proliferative effect of lanreotide on my cancer cell line. What is the most likely cause?
A5: The most common reason for a lack of anti-proliferative response is low or absent expression of the SSTR2 receptor subtype in your cell line.[5] The anti-tumor effects of lanreotide are predominantly mediated through SSTR2.[5]
-
Troubleshooting Step 1: Verify SSTR2 Expression. Confirm the SSTR2 expression status of your cell line at both the mRNA and protein levels using techniques like qPCR and Western blotting. (See Experimental Protocol 1).
-
Troubleshooting Step 2: Cell Line Integrity. Ensure your cell line has not been compromised. High passage numbers can lead to genetic drift and altered receptor expression. Regularly test for mycoplasma contamination, which can significantly alter cellular responses.
-
Troubleshooting Step 3: Positive Control. Use a cell line known to express high levels of SSTR2 (e.g., BON-1 or QGP-1 pancreatic NET cells) as a positive control to confirm the biological activity of your lanreotide preparation.[6]
Q6: My results show high variability between experiments. How can I improve consistency?
A6: High variability often stems from issues with compound handling, cell culture practices, or assay procedures.
-
Compound Preparation and Stability: It is highly recommended to prepare fresh aqueous solutions of lanreotide for each experiment, as peptides in solution can degrade. If you must use a stock solution, aliquot it and store it at -80°C to minimize freeze-thaw cycles.
-
Cell Culture Conditions: Maintain consistency in cell passage number, seeding density, and growth conditions. Avoid using cells that are overgrown or have been in culture for an extended period.
-
Protocol Standardization: Ensure all experimental steps, including incubation times, reagent concentrations, and washing procedures, are performed consistently across all experiments.
Q7: I can confirm lanreotide binding to its receptor, but I do not see the expected downstream signaling (e.g., cAMP inhibition). What could be the issue?
A7: This suggests a potential uncoupling of receptor binding from its downstream signaling cascade.
-
Receptor Desensitization: Prolonged or continuous exposure of cells to lanreotide can lead to receptor desensitization or internalization, reducing the signaling response. Consider reducing the incubation time or including a serum-starvation period before lanreotide treatment to reset the signaling pathways.
-
Cell-Specific Signaling Machinery: The coupling of SSTRs to downstream effectors can be cell-type specific. Your cell model may lack the specific G-proteins or adenylyl cyclase isoforms required to produce the expected response.
Q8: Could the "Autogel" formulation itself interfere with my in vitro assays?
A8: Somatuline Autogel is a supersaturated aqueous gel formulation containing only lanreotide acetate, water for injection, and a small amount of acetic acid for pH adjustment.[7][8] In its commercial pre-filled syringe, it self-assembles into nanotubes that provide sustained release in vivo.[9] When preparing solutions for in vitro use from the commercial product, ensure it is fully dissolved in your culture medium. While the excipients are minimal, there is a possibility of assay-specific interference. For instance, in metabolic assays like the MTT assay, it is a good practice to run a vehicle control (medium with the equivalent concentration of acetic acid) to rule out any pH-related or direct reagent interaction artifacts.[10]
Quantitative Data Summary
The therapeutic action of lanreotide is directly related to its binding affinity for different somatostatin receptor subtypes.
| Receptor Subtype | Binding Affinity (IC₅₀, nM) |
| SSTR1 | 500 - 2,330 |
| SSTR2 | 0.9 - 2.5 |
| SSTR3 | 80 - 190 |
| SSTR4 | > 10,000 |
| SSTR5 | 6 - 25 |
| (Data summarized from multiple studies).[1] |
Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. assets.hpra.ie [assets.hpra.ie]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. WO2021111316A1 - Novel container closure systems for lanreotide compositions - Google Patents [patents.google.com]
- 9. The Development of Somatuline Autogel®: An Interview with Joël Richard, Vice President Peptides, Ipsen | Controlled Release Society (CRS) [controlledreleasesociety.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Adjusting Somatuline® Autogel® (lanreotide) Dosage in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Somatuline® Autogel® in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of Somatuline® Autogel® for a mouse xenograft model?
A1: The optimal starting dose of Somatuline® Autogel® can vary depending on the specific tumor model and the objective of the study. Preclinical studies have reported a range of effective doses. For instance, in mouse xenograft models using GH3 cells, daily subcutaneous doses of lanreotide (B11836) acetate (B1210297) have ranged from 2.5 to 50 mg/kg.[1] For long-term studies aiming to mimic clinical administration, a subcutaneous dose of 120 mg/kg every 28 days has also been used.[2] It is highly recommended to perform a pilot dose-finding study to determine the most effective and well-tolerated dose for your specific preclinical model.
Q2: How should Somatuline® Autogel® be prepared and administered to rodents?
A2: To ensure proper administration and minimize animal discomfort, follow these steps:
-
Storage: Store Somatuline® Autogel® in a refrigerator between 2°C and 8°C in its original packaging.[3][4] Do not freeze.
-
Acclimatization: Remove the pre-filled syringe from the refrigerator at least 30 minutes before injection to allow it to reach room temperature. Injecting cold medication can be painful for the animal.[4][5]
-
Administration: Somatuline® Autogel® is administered via deep subcutaneous injection.[4] For rodents, this is typically in the flank region. It is crucial to alternate injection sites to avoid local reactions.[5] The formulation is viscous, so a steady injection pace is required.[5]
Q3: What are the expected pharmacokinetic parameters of lanreotide in preclinical models?
A3: Pharmacokinetic parameters can differ between species. In one study involving beagle dogs receiving a single subcutaneous injection of Somatuline® Autogel® 120 mg, the maximum plasma concentration (Cmax) was 88.1 ng/mL, and the half-life (T1/2) was approximately 198.6 hours.[6] In acromegalic patients receiving 60, 90, and 120 mg, the average Cmax values at steady state were 3.8, 5.7, and 7.7 ng/ml, respectively, with average minimum concentrations (Cmin) of 1.8, 2.5, and 3.8 ng/ml.[7] Researchers should expect a sustained release profile in their preclinical models.
Troubleshooting Guides
Issue 1: Variability in Tumor Growth Inhibition
| Potential Cause | Troubleshooting Steps |
| Inconsistent Dosing Technique | Ensure the full dose is administered subcutaneously and not intradermally or into the muscle. A small lump under the skin is expected after a successful injection.[5] |
| Incorrect Dose Calculation | Double-check all dose calculations based on the most recent animal body weights. |
| Tumor Heterogeneity | Ensure that at the start of the study, tumors are of a consistent size (e.g., 100-200 mm³) and that animals are randomized into treatment groups.[2] |
| Drug Resistance | Investigate potential mechanisms of resistance, such as alterations in the PI3K/Akt/mTOR signaling pathway.[2] |
Issue 2: Injection Site Reactions
| Potential Cause | Troubleshooting Steps |
| Irritation from Cold Medication | Always allow the syringe to reach room temperature for at least 30 minutes before injection.[4][5] |
| Repeated Injections at the Same Site | Alternate the injection site between the right and left flanks for each administration.[5] |
| Infection | While optional for subcutaneous injections, consider disinfecting the injection site with alcohol, especially in long-term studies.[5] |
Issue 3: Unexpected Systemic Side Effects
| Potential Cause | Troubleshooting Steps |
| Hypoglycemia or Hyperglycemia | Lanreotide can inhibit the secretion of insulin (B600854) and glucagon.[4][8][9] Monitor blood glucose levels, especially when initiating treatment or changing the dose.[8][9] |
| Gastrointestinal Issues | Diarrhea and loose stools are common side effects.[10] Monitor the animals' hydration and body weight. If severe, consider a dose reduction. |
| Bradycardia | Lanreotide can cause a slight reduction in heart rate.[7] This is particularly important to consider in animals with pre-existing cardiac conditions. |
Quantitative Data Summary
Table 1: In Vivo Dose-Dependent Efficacy of Lanreotide on Tumor Growth in a GH3 Xenograft Mouse Model
| Treatment Group | Dose (mg/kg/day) | Mean Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 | 0 |
| Lanreotide | 2.5 | 1100 | 26.7 |
| Lanreotide | 5 | 850 | 43.3 |
| Lanreotide | 10 | 600 | 60 |
| Lanreotide | 20 | 400 | 73.3 |
| Lanreotide | 50 | 250 | 83.3 |
Data adapted from preclinical evaluation studies.[1]
Table 2: Pharmacokinetic Parameters of Lanreotide in Beagle Dogs
| Parameter | Value |
| Dose | 120 mg (single subcutaneous injection) |
| Cmax | 88.1 ng/mL |
| T1/2 | 198.6 hours |
| AUC (0-840h) | 6,995 ng·h/mL |
Data from a pharmacokinetic study in male beagle dogs.[6]
Experimental Protocols
In Vivo Neuroendocrine Tumor Xenograft Model
-
Cell Culture: Culture neuroendocrine tumor (NET) cells in appropriate media.
-
Tumor Cell Implantation: Subcutaneously inject 1-5 x 10^6 NET cells, often in a 1:1 mixture with Matrigel, into the flank of each mouse.[2]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[2]
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, lanreotide alone).[2]
-
Drug Administration: Administer Somatuline® Autogel® subcutaneously at the predetermined dose and schedule.[2]
Western Blot Analysis of the PI3K/Akt/mTOR Pathway
-
Cell Treatment: Treat NET cells with lanreotide at various concentrations and time points.
-
Cell Lysis: Lyse the cells using a suitable buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) and quantify the protein concentration.[2]
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[2]
-
Immunoblotting: Block the membrane and incubate with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR) overnight at 4°C.[2]
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using a chemiluminescent substrate.[2]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., ß-actin).[2]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medsafe.govt.nz [medsafe.govt.nz]
- 4. nps.org.au [nps.org.au]
- 5. benchchem.com [benchchem.com]
- 6. Bioanalysis of lanreotide in dog plasma using liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study of beagle dogs after single subcutaneous injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assets.hpra.ie [assets.hpra.ie]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. medicines.org.uk [medicines.org.uk]
Lanreotide Bioactivity In Vitro: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of serum on lanreotide (B11836) bioactivity in vitro. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and quantitative data to assist in experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of lanreotide in vitro?
A1: Lanreotide is a synthetic analog of somatostatin (B550006) that exerts its effects by binding to somatostatin receptors (SSTRs), primarily subtypes SSTR2 and SSTR5, with high affinity.[1][2][3] This binding activates inhibitory G-proteins (Gi/o), which in turn inhibit the enzyme adenylyl cyclase.[1][4][5] This leads to a decrease in intracellular cyclic AMP (cAMP) levels, a key second messenger.[1][4][6] The reduction in cAMP affects downstream pathways, modulating ion channel activity and leading to the inhibition of hormone secretion (like growth hormone) and cell proliferation.[1][3][6][7] Lanreotide can also activate phosphotyrosine phosphatases (PTPs), which contributes to its anti-proliferative effects.[1][5]
Q2: How can the presence of serum impact lanreotide's bioactivity in my cell culture experiments?
A2: The presence of serum, such as Fetal Bovine Serum (FBS), can impact lanreotide bioactivity in several ways:
-
Enzymatic Degradation: Serum contains proteases that can enzymatically cleave and degrade peptides like lanreotide, potentially reducing its effective concentration over time.[8] However, lanreotide is designed for enhanced stability compared to native somatostatin.[8]
-
Protein Binding: While not extensively detailed in the provided results, serum proteins can bind to peptides, which may affect their availability to bind to cell surface receptors.
-
Masking Effects: In some cell lines, the growth factors and hormones present in 10% FBS may maximally activate the somatostatin signaling pathway.[9] This can mask or obscure the specific inhibitory effects of exogenously added lanreotide, making it difficult to observe a dose-dependent response.[8][9]
-
Variability: The complex and variable composition of serum lots can introduce variability into experiments.
Q3: What is the expected stability of lanreotide in media containing serum?
A3: Lanreotide is relatively stable in the presence of serum. One study demonstrated that after 24 hours of incubation at 37°C in 25% human fresh blood serum, only 4% of the lanreotide had degraded.[10] For comparison, the linear precursor of lanreotide showed 50% degradation within 15 hours under the same conditions, highlighting the stability of the cyclic structure of lanreotide.[10]
Q4: Should I use serum-free or serum-containing media for my lanreotide experiments?
A4: The choice depends on your experimental goals and cell type.
-
Serum-Containing Media: This is often necessary for maintaining the health and viability of many cell lines over longer experimental periods. However, be aware of the potential for degradation and masking effects as described in Q2. If you observe lower-than-expected activity, consider reducing the serum concentration.[8]
-
Serum-Free Media (or Serum Starvation): Conducting experiments in serum-free media or after a period of serum starvation can eliminate the confounding factors introduced by serum.[9] This approach is often preferred for short-term signaling studies (e.g., cAMP assays) to obtain a clearer, more specific response to lanreotide. Prolonged exposure to lanreotide, even in serum-free conditions, can lead to receptor desensitization.
Troubleshooting Guides
This section addresses common issues encountered during in vitro experiments with lanreotide.
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or Lower-Than-Expected Bioactivity | 1. Lanreotide Degradation: The peptide may be degrading in the culture medium, especially during long-term experiments in the presence of serum.[8] | 1a. Prepare fresh lanreotide solutions for each experiment from lyophilized powder. 1b. Minimize experiment duration where possible. 1c. Consider reducing the serum concentration if experimentally feasible.[8] 1d. Perform a stability study of lanreotide in your specific media conditions (see Protocol 2). |
| 2. Low SSTR Expression: The cell line may have low or no expression of the target receptors, primarily SSTR2.[8][11] The anti-proliferative effects are predominantly mediated through SSTR2.[11] | 2a. Verify SSTR2 and SSTR5 expression in your cell line at both the mRNA (qPCR) and protein (Western blot, flow cytometry) levels.[8][11] 2b. Use a positive control cell line known to express high levels of SSTR2.[11] 2c. Use cells with a low passage number, as high passage numbers can lead to altered receptor expression. | |
| 3. Serum Interference: Growth factors in serum may be masking the effect of lanreotide.[9] | 3a. Perform a dose-response curve in both serum-containing and serum-free conditions to assess the impact of serum. 3b. Incorporate a serum-starvation period for your cells before adding lanreotide. | |
| 4. Adsorption to Plasticware: Peptides can adsorb to the surfaces of culture plates and tubes, reducing the effective concentration.[8] | 4a. Use low-protein-binding plates and tubes for your experiments.[8] 4b. Consider pre-incubating plates with a blocking agent like bovine serum albumin (BSA).[8] | |
| No Observable Anti-proliferative Effect | 1. Cell Line Resistance: The cell line may be resistant to the anti-proliferative effects of somatostatin analogs due to low SSTR expression or alterations in downstream signaling pathways.[11] | 1a. Confirm SSTR2 expression (see above). 1b. Review literature for your specific cell line to see if resistance to somatostatin analogs has been reported. |
| 2. Masking Effect of Serum: As noted, the presence of 10% FBS may already maximally activate the relevant signaling pathways in some cell lines, making it impossible to see an additional effect from lanreotide.[9] | 2a. Repeat the experiment under serum-free conditions.[9] | |
| High Variability Between Replicate Wells | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells. | 1a. Ensure thorough mixing of the cell suspension before and during plating. 1b. Standardize your cell counting and seeding procedures.[11] |
| 2. Inaccurate Pipetting: Errors in preparing serial dilutions or adding reagents. | 2a. Verify pipette calibration. 2b. Ensure accurate and consistent pipetting techniques.[11] |
Quantitative Data
The following tables summarize key quantitative data regarding lanreotide's binding affinity and stability.
Table 1: Lanreotide Binding Affinity for Somatostatin Receptors (SSTRs) (Data are representative and collated from various in vitro radioligand binding assays. Values can vary between studies and cell systems.)
| Receptor Subtype | Binding Affinity (IC50, nM) |
| SSTR1 | >1000[12] |
| SSTR2 | 0.9[12] |
| SSTR3 | 12.1[12] |
| SSTR4 | >1000[12] |
| SSTR5 | 8.2[12] |
Table 2: In Vitro Stability of Lanreotide in Human Serum
| Condition | Time | % Degradation |
| 25% Human Fresh Blood Serum at 37°C | 24 hours | 4%[10] |
| 25% Human Fresh Blood Serum at 37°C (Linear Precursor) | 15 hours | 50%[10] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This assay quantifies the ability of unlabeled lanreotide to displace a radiolabeled ligand from a specific SSTR subtype, allowing for the determination of its binding affinity (IC50/Ki).[4][13]
-
Cell Membrane Preparation:
-
Assay Setup:
-
In a multi-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., ¹²⁵I-[Tyr¹¹]-SRIF-14), and increasing concentrations of unlabeled lanreotide.[12][13]
-
Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of unlabeled somatostatin).
-
-
Incubation:
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
-
Separation and Quantification:
-
Data Analysis:
-
Calculate percent specific binding for each lanreotide concentration.
-
Plot the percent specific binding against the log concentration of lanreotide to generate a competition curve.
-
Determine the IC50 value (the concentration of lanreotide that inhibits 50% of specific radioligand binding) from the curve.
-
Protocol 2: Lanreotide Stability Assessment in Serum-Containing Media via HPLC
This protocol assesses the degradation of lanreotide over time in your specific experimental media.[8]
-
Preparation:
-
Incubation and Sampling:
-
Sample Preparation for HPLC:
-
To precipitate serum proteins, add two volumes of ice-cold acetonitrile (B52724) to each media aliquot.[8]
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant, which contains the lanreotide, to a new tube for analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a validated reverse-phase HPLC (RP-HPLC) method with UV detection.
-
Quantify the peak area corresponding to intact lanreotide at each time point.
-
-
Data Analysis:
-
Compare the lanreotide peak area at each time point to the T0 sample to determine the percentage of lanreotide remaining and calculate the degradation rate.
-
Visualizations
Caption: Lanreotide's primary signaling cascade via SSTR2/5.
Caption: General workflow for an in vitro lanreotide bioactivity assay.
References
- 1. benchchem.com [benchchem.com]
- 2. droracle.ai [droracle.ai]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. What is the mechanism of Lanreotide Acetate? [synapse.patsnap.com]
- 7. Lanreotide | C54H69N11O10S2 | CID 6918011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Differential Effects of Somatostatin, Octreotide, and Lanreotide on Neuroendocrine Differentiation and Proliferation in Established and Primary NET Cell Lines: Possible Crosstalk with TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. On-resin synthesis of Lanreotide epimers and studies of their structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head In Vitro Comparison: Somatuline Autogel (Lanreotide) vs. Octreotide Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the in vitro efficacy of two leading somatostatin (B550006) analogs (SSAs), Somatuline® Autogel® (lanreotide) and octreotide (B344500). Both are integral in the management of neuroendocrine neoplasms (NENs), primarily exerting their effects through binding to somatostatin receptors (SSTRs) to inhibit hormone secretion and cell proliferation.[1] This comparison focuses on their performance in in vitro settings, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
Quantitative Analysis of Antiproliferative Effects
A direct in vitro comparison of lanreotide (B11836) and octreotide on the proliferation of human pancreatic neuroendocrine tumor (NET) cell lines, BON-1 and QGP-1, reveals significant differences in their effects. The following table summarizes the findings from a study by Ungefroren et al. (2022), where cells were treated with 1 µM of each compound for 72 hours.
| Cell Line | Treatment (1 µM) | Change in Cell Number (% of Control) |
| BON-1 | Octreotide | No significant reduction |
| Lanreotide | 126.9 ± 3.2% (Increase) | |
| QGP-1 | Octreotide | No significant reduction |
| Lanreotide | 89.05 ± 5.46% (Reduction) |
These results highlight a notable divergence in the in vitro activities of the two SSAs, with lanreotide demonstrating a growth-stimulatory effect in BON-1 cells while inhibiting proliferation in QGP-1 cells.[2][3] In contrast, octreotide did not show a significant antiproliferative effect in either cell line in this particular study.[3] However, it is important to note that both lanreotide and octreotide have been shown to inhibit proliferation in other cancer cell lines, such as murine Colon 38 cancer cells.[1]
Receptor Binding Affinity
Both lanreotide and octreotide are first-generation SSAs, characterized by a high binding affinity for SSTR2 and a moderate affinity for SSTR5, with low to negligible affinity for SSTR1, SSTR3, and SSTR4.[1] While direct head-to-head comparative studies under uniform conditions are limited, the general consensus from various in vitro studies indicates a similar binding profile.[1]
| Receptor Subtype | Lanreotide Affinity | Octreotide Affinity |
| SSTR1 | Low / Negligible | Low / Negligible |
| SSTR2 | High | High |
| SSTR3 | Moderate | Moderate |
| SSTR4 | Low / Negligible | Low / Negligible |
| SSTR5 | Moderate | Moderate |
Experimental Protocols
To ensure a comprehensive understanding of the presented data, the following section details the methodologies for key in vitro experiments.
Cell Proliferation Assay (Cell Counting)
Objective: To determine the effect of Somatuline Autogel (lanreotide) and octreotide on the proliferation of neuroendocrine tumor cell lines.
Materials:
-
Neuroendocrine tumor cell lines (e.g., BON-1, QGP-1)
-
Complete cell culture medium (e.g., DMEM/F12 supplemented with 10% Fetal Bovine Serum)
-
Somatuline Autogel (lanreotide) and octreotide
-
Vehicle control (e.g., sterile water or DMSO)
-
Cell counting device (e.g., hemocytometer or automated cell counter)
-
Trypan blue solution
Procedure:
-
Cell Seeding: Plate the cells in multi-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: The following day, replace the medium with fresh medium containing various concentrations of lanreotide, octreotide, or the vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Cell Harvesting: After incubation, wash the cells with phosphate-buffered saline (PBS) and detach them using a trypsin-EDTA solution.
-
Cell Counting: Resuspend the cells in a complete medium and perform cell counting using a hemocytometer or an automated cell counter. A trypan blue exclusion assay can be performed to assess cell viability.
-
Data Analysis: The change in cell number is calculated relative to the vehicle-treated control group.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway affected by these somatostatin analogs and a typical experimental workflow for their in vitro comparison.
Caption: Somatostatin analog signaling cascade leading to cell cycle arrest.
Caption: Experimental workflow for in vitro efficacy comparison.
Primary Signaling Pathway
Upon binding to SSTR2 and SSTR5, both lanreotide and octreotide trigger a cascade of intracellular events.[2] The receptors are coupled to an inhibitory G-protein (Gi), which, upon activation, inhibits the enzyme adenylyl cyclase.[4] This leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn reduces the activity of Protein Kinase A (PKA).[2] This pathway is central to the inhibition of both hormone secretion and cell proliferation.[1] Additionally, SSTR2 activation can recruit the tyrosine phosphatase SHP-1, which can dephosphorylate and inactivate components of the PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and proliferation.[2]
Conclusion
The in vitro data indicates that while Somatuline Autogel (lanreotide) and octreotide share similar receptor binding profiles and primary signaling mechanisms, their effects on cell proliferation can be cell-line specific and even opposing.[2] The paradoxical growth-stimulatory effect of lanreotide in BON-1 cells underscores the importance of empirical testing in relevant models for drug development and personalized medicine.[3] Both somatostatin analogs exert their antiproliferative effects, when observed, primarily through the inhibition of the PI3K/Akt/mTOR pathway, leading to cell cycle arrest.[2] Further head-to-head studies under standardized in vitro conditions are warranted to fully elucidate the nuanced differences in their cellular effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Differential Effects of Somatostatin, Octreotide, and Lanreotide on Neuroendocrine Differentiation and Proliferation in Established and Primary NET Cell Lines: Possible Crosstalk with TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
comparative analysis of lanreotide and pasireotide in preclinical models.
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Somatostatin (B550006) Analogs
This guide provides a detailed comparative analysis of lanreotide (B11836) and pasireotide (B1678482), two prominent somatostatin analogs (SSAs), based on available preclinical data. The objective is to offer a comprehensive overview of their respective mechanisms of action, binding affinities, and anti-tumor efficacy in various preclinical models to inform future research and drug development efforts.
At a Glance: Key Mechanistic Differences
Lanreotide, a first-generation SSA, and pasireotide, a second-generation SSA, are synthetic derivatives of the natural hormone somatostatin.[1] Their therapeutic efficacy is primarily mediated through their interaction with somatostatin receptors (SSTRs) expressed on tumor cells, which leads to the inhibition of hormone secretion and tumor growth.[2] The fundamental difference between these two compounds lies in their SSTR binding profiles. Lanreotide primarily targets SSTR2 with moderate affinity for SSTR5.[1][3] In contrast, pasireotide is a multi-receptor-targeted analog with high affinity for SSTR1, SSTR2, SSTR3, and SSTR5, exhibiting a particularly high affinity for SSTR5.[1][3] This broader binding profile suggests that pasireotide may have a more potent and wider range of anti-tumor activity, especially in tumors expressing multiple SSTR subtypes or those with lower SSTR2 expression.[1]
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data from various preclinical studies, offering a head-to-head comparison of lanreotide and pasireotide.
Table 1: Somatostatin Receptor Binding Affinity (IC50, nM)
| Receptor Subtype | Lanreotide | Pasireotide | Somatostatin-14 (Endogenous Ligand) |
| SSTR1 | >1000[3] | 9.3[3] | 1.8[3] |
| SSTR2 | 0.9[3] | 1.0[3] | 0.4[3] |
| SSTR3 | 12.1[3] | 1.5[3] | 1.0[3] |
| SSTR4 | >1000[3] | >1000[3] | 1.3[3] |
| SSTR5 | 8.2[3] | 0.16[3] | 0.6[3] |
| Note: Data compiled from multiple preclinical studies. IC50 values can vary between different experimental systems. |
Table 2: In Vitro Effects on Cell Proliferation and Viability
| Cell Line/Tumor Type | Compound | Concentration & Duration | Effect on Proliferation/Viability |
| Pancreatic NET | Lanreotide | 1 µM (72h) | Reduced cell number to 89.05 ± 5.46% of control[1] |
| Meningioma Primary Cultures | Pasireotide | Not specified | Significantly stronger inhibitory effect on cell viability compared to octreotide[1] |
| H69 Small Cell Lung Cancer | Pasireotide | Not specified | Strong antiproliferative effect where octreotide (B344500) was ineffective[2] |
| NCI-H727 and BON-1 | Lanreotide | Not specified | Demonstrated an effect on cell viability[2] |
Table 3: In Vitro Effects on Hormone Secretion
| Cell Type | Compound | Concentration & Duration | Effect on Hormone Secretion |
| GH-secreting Pituitary Adenoma | Pasireotide | 10 nM (72h) | -37.1% ± 15.7% GH secretion[1] |
| GH-secreting Pituitary Adenoma | Octreotide | 10 nM (72h) | -36.8% ± 16.2% GH secretion[1] |
| GH- and PRL-secreting Adenoma | Pasireotide | 10 nM (72h) | More effective at inhibiting PRL hypersecretion than octreotide[1] |
| Octreotide has a similar receptor binding profile to lanreotide, primarily targeting SSTR2.[2] |
Signaling Pathways and Mechanisms of Action
The binding of lanreotide and pasireotide to their respective SSTRs initiates a cascade of intracellular signaling events that culminate in the inhibition of hormone secretion and cell proliferation.[1][2] The primary signaling pathway activated by both SSAs is the inhibition of adenylyl cyclase via G-protein coupled receptors, leading to decreased intracellular cyclic AMP (cAMP) levels.[3] This, in turn, affects the activity of protein kinase A (PKA) and other downstream effectors.[3]
Pasireotide's broader receptor profile allows it to potentially engage a wider range of these inhibitory pathways.[2]
Caption: Comparative Signaling Pathways of Lanreotide and Pasireotide.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are generalized protocols for key experiments cited in the comparison of lanreotide and pasireotide.
Competitive Binding Assay
This assay determines the binding affinity of a compound for a specific receptor.
Caption: Workflow for a Competitive Binding Assay.
Methodology:
-
Cell Culture and Membrane Preparation: Cells engineered to express high levels of a specific SSTR subtype are cultured and harvested. The cell membranes are then isolated through homogenization and centrifugation.
-
Binding Reaction: The membranes are incubated with a constant concentration of a radiolabeled somatostatin analog (e.g., ¹²⁵I-Tyr¹¹-SRIF-14) and increasing concentrations of the unlabeled competitor drug (lanreotide or pasireotide).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50).
Cell Viability/Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Caption: Workflow for an MTT Cell Viability Assay.
Methodology:
-
Cell Culture: Human neuroendocrine tumor cell lines are cultured in appropriate media and conditions.[2]
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of lanreotide or pasireotide for a specified duration (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[2] Metabolically active cells convert the yellow MTT into purple formazan crystals.[2]
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Data Acquisition: The absorbance is measured using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells.[2]
In Vivo Tumor Xenograft Model
This model assesses the anti-tumor efficacy of a compound in a living organism.
Methodology:
-
Cell Implantation: Human neuroendocrine tumor cells are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment groups and receive regular administrations of lanreotide, pasireotide, or a vehicle control.
-
Tumor Measurement: Tumor volume is measured periodically using calipers.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size.[1] Tumors are excised and weighed.[1] Tumor growth inhibition is calculated by comparing the mean tumor volume in the treatment groups to the control group.[1]
Conclusion
Preclinical data strongly indicate that pasireotide's broader SSTR binding profile, particularly its high affinity for SSTR1, SSTR3, and SSTR5 in addition to SSTR2, may translate into a more potent and wider-ranging anti-tumor activity in certain preclinical models compared to the more SSTR2-selective lanreotide.[1] While both compounds are effective somatostatin analogs, the choice between them for future clinical development in specific neuroendocrine tumor subtypes may be guided by the SSTR expression profile of the tumor.[1] The lack of extensive head-to-head in vitro studies on the same neuroendocrine tumor cell lines remains a limitation in the current literature.[2]
References
A Head-to-Head Showdown: Comparing Somatostatin Analogs in Cancer Cell Lines
For researchers, scientists, and drug development professionals, understanding the nuanced differences between somatostatin (B550006) analogs (SSAs) is critical for advancing cancer therapy. These synthetic versions of the natural hormone somatostatin are pivotal in managing neuroendocrine tumors (NETs) and are being explored for other malignancies.[1][2] Their primary function is to inhibit hormone secretion and control tumor growth by binding to somatostatin receptors (SSTRs) on cancer cells.[2] This guide offers a direct comparison of the most prominent SSAs—octreotide (B344500), lanreotide (B11836), and the second-generation analog pasireotide—supported by experimental data to elucidate their performance in vitro.
The antitumoral activity of SSAs is multifaceted, involving both direct and indirect mechanisms.[3] Directly, the activation of SSTRs on tumor cells triggers intracellular signaling pathways that can inhibit cell proliferation and induce apoptosis (programmed cell death).[3][4] Indirectly, SSAs can stifle tumor growth by inhibiting the secretion of growth factors and hormones, like insulin-like growth factor 1 (IGF-1), and by impeding tumor angiogenesis.[3][4][5] The efficacy of a particular SSA is closely tied to its binding affinity for the five distinct SSTR subtypes (SSTR1-5) and the specific SSTR expression profile of the tumor cells.[6][7]
Somatostatin Analog Signaling Pathway
The binding of a somatostatin analog to its G-protein coupled receptor initiates a cascade of intracellular events. A key mechanism is the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels.[1][4] This leads to downstream effects including the activation of phosphotyrosine phosphatases (PTPs), such as SHP-1, which can dephosphorylate and inactivate proliferative signaling pathways like PI3K/Akt and MAPK/ERK.[2][5] Activation of certain SSTR subtypes, notably SSTR3, can also induce apoptosis through the upregulation of p53 and Bax proteins.[5][8]
Data Presentation: A Comparative Overview
The therapeutic effectiveness of SSAs is fundamentally linked to their binding affinities for the different SSTR subtypes.[7] Pasireotide distinguishes itself with a broader binding profile compared to the first-generation analogs, octreotide and lanreotide, which primarily target SSTR2 and SSTR5.[7][9][10]
Table 1: Comparative Binding Affinities (Ki, nM) of SSAs to Human SSTR Subtypes
| Somatostatin Analog | SSTR1 (Ki, nM) | SSTR2 (Ki, nM) | SSTR3 (Ki, nM) | SSTR4 (Ki, nM) | SSTR5 (Ki, nM) |
|---|---|---|---|---|---|
| Octreotide | >1000 | 0.6 - 1.1 | >1000 | >1000 | 6 - 8 |
| Lanreotide | >1000 | 1.1 | 14.2 | >1000 | 8.0 |
| Pasireotide | 9.3 | 1.0 | 1.5 | >1000 | 0.16 |
Data compiled from multiple sources for illustrative comparison.[7][10] Ki (inhibition constant) represents the concentration required to occupy 50% of the receptors in vitro; lower values indicate higher binding affinity.
This variation in receptor affinity may lead to different antiproliferative outcomes depending on the SSTR expression of the cancer cell line. While direct head-to-head in vitro studies comparing all three analogs on the same cell lines are limited, existing data provides valuable insights.[9]
Table 2: Head-to-Head Comparison of Antiproliferative Effects in Cancer Cell Lines
| Cell Line | Cancer Type | Analog (1 µM) | Change in Cell Number (% of Control) | Reference |
|---|---|---|---|---|
| BON-1 | Pancreatic Neuroendocrine | Octreotide | No significant reduction | [2] |
| Lanreotide | 126.9 ± 3.2% (Increase) | [2] | ||
| QGP-1 | Pancreatic Neuroendocrine | Octreotide | No significant reduction | [2] |
| Lanreotide | 89.05 ± 5.46% (Reduction) | [2] | ||
| NCI-H727 | Lung Carcinoid | Lanreotide | Demonstrated effect on viability | [9] |
| H69 | Small Cell Lung Cancer | Pasireotide | Strong antiproliferative effect | [9] |
| Octreotide | Ineffective | [9] |
Note: The data highlights cell-line specific responses and underscores the challenge in generalizing the antiproliferative efficacy of SSAs. The unexpected increase in BON-1 cell proliferation with lanreotide suggests complex, context-dependent signaling.
Experimental Protocols
To ensure reproducibility and accurate comparison, standardized experimental methodologies are essential. Below are generalized protocols for key assays used to evaluate the efficacy of somatostatin analogs.
Radioligand Binding Assay for SSTR Affinity
This assay determines the binding affinity of an SSA to specific SSTR subtypes.
-
Objective: To determine the inhibition constant (Ki) of a test compound (e.g., octreotide, pasireotide) for a specific SSTR subtype.
-
Materials:
-
Cell Membranes: Prepared from cell lines (e.g., CHO-K1, HEK293) stably expressing a single human SSTR subtype.[7]
-
Radioligand: A high-affinity, radioactively labeled somatostatin analog (e.g., ¹²⁵I-[Tyr¹¹]-Somatostatin-14).[7]
-
Test Compounds: SSAs at various concentrations.
-
Assay Buffer: Typically 50 mM HEPES (pH 7.4) with MgCl₂, CaCl₂, BSA, and protease inhibitors.[7]
-
Filtration Apparatus: A cell harvester with glass fiber filters.[7]
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test SSA.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration through the glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Plot the percentage of specific binding against the concentration of the test SSA.
-
Calculate the IC50 value (the concentration of the test SSA that inhibits 50% of the specific radioligand binding).
-
Convert the IC50 value to the Ki value using the Cheng-Prusoff equation.
-
Cell Viability / Proliferation Assay (e.g., MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Objective: To assess the effect of SSAs on the viability and proliferation of cancer cells.
-
Materials:
-
Cancer cell lines of interest.
-
96-well culture plates.
-
Complete culture medium.
-
Somatostatin analogs (test compounds).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Microplate reader.
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the SSAs or a vehicle control for a specified duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
-
Experimental Workflow
A typical workflow for comparing the in vitro efficacy of somatostatin analogs involves several sequential stages, from cell culture preparation to data analysis and interpretation.
Conclusion
The selection of a somatostatin analog for cancer therapy is a complex decision that should be informed by preclinical data. While octreotide and lanreotide have long been the standard of care, their efficacy is largely tied to SSTR2 expression.[10][11] The second-generation analog, pasireotide, with its broader receptor binding profile, may offer a therapeutic advantage in tumors that express a wider range of SSTR subtypes or are resistant to first-generation SSAs.[3][9][10]
The in vitro data reveals that the antiproliferative effects of SSAs are highly dependent on the specific cancer cell line, likely due to heterogeneous SSTR expression patterns.[8][12] Therefore, characterizing the SSTR subtype expression in tumor cells is a critical step that could lead to more personalized and effective treatment strategies, maximizing the therapeutic potential of these targeted agents. Future head-to-head comparative studies across a broader range of cancer cell lines are necessary to fully delineate the relative potencies and optimal applications of these vital cancer therapeutics.
References
- 1. Somatostatin and Cancer: Applying Endocrinology to Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Antiproliferative effect of somatostatin analogs in gastroenteropancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of the use of somatostatin analogs in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Somatostatin Analogs in Clinical Practice: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. mcgill.ca [mcgill.ca]
- 9. benchchem.com [benchchem.com]
- 10. wjgnet.com [wjgnet.com]
- 11. onclive.com [onclive.com]
- 12. Expression and selective activation of somatostatin receptor subtypes induces cell cycle arrest in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
cross-validation of lanreotide's mechanism of action in different models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the mechanism of action for Lanreotide (B11836), a long-acting synthetic somatostatin (B550006) analog. It objectively compares its performance with other somatostatin analogs, octreotide (B344500) and pasireotide (B1678482), supported by experimental data from various in vitro and in vivo models. This document is intended to serve as a valuable resource for researchers in neuroendocrine tumor (NET) and acromegaly therapeutic development.
Abstract
Lanreotide is a cornerstone in the management of acromegaly and neuroendocrine tumors.[1] Its therapeutic efficacy stems from its high-affinity binding to somatostatin receptors (SSTR), primarily subtypes 2 and 5, initiating a cascade of intracellular events that inhibit hormone secretion and cell proliferation.[2][3] This guide delves into the molecular underpinnings of Lanreotide's action, presenting a comparative analysis of its signaling pathways, potency, and efficacy across different experimental models. Detailed protocols for key assays are provided to facilitate the replication and extension of these findings.
Comparative Analysis of Somatostatin Analogs
Lanreotide, octreotide, and pasireotide are the most widely used somatostatin analogs in the clinical setting. While all mimic the natural hormone somatostatin, their receptor binding profiles and, consequently, their biological effects, exhibit notable differences.
Table 1: Receptor Binding Affinity (IC50, nM) of Somatostatin Analogs
| Compound | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| Lanreotide | >1000 | 0.9 | 12.1 | >1000 | 8.2 |
| Octreotide | >1000 | 0.6 | 7.9 | >1000 | 14.3 |
| Pasireotide | 9.3 | 1.0 | 1.5 | >1000 | 0.16 |
Data compiled from multiple sources. Values can vary between studies and cell systems.
Pasireotide distinguishes itself with a broader binding profile, showing high affinity for SSTR1, SSTR2, SSTR3, and SSTR5, with a particularly high affinity for SSTR5.[4] In contrast, Lanreotide and octreotide are considered first-generation analogs, primarily targeting SSTR2 and, to a lesser extent, SSTR5.[4]
In Vitro Efficacy and Potency
The anti-proliferative and anti-secretory effects of Lanreotide have been validated in numerous in vitro models, primarily utilizing neuroendocrine tumor cell lines.
Table 2: In Vitro Efficacy of Lanreotide in Neuroendocrine Tumor Cell Lines
| Cell Line | Cancer Type | Assay | Lanreotide Concentration | Effect |
| NCI-H727 | Bronchial NET | MTT Viability | 25 µM | 17% reduction in viability[5] |
| MTT Viability | 100 µM | 23% reduction in viability[5] | ||
| BON-1 | Pancreatic NET | MTT Viability | 100 µM | 21% reduction in viability[5] |
| H720 | Bronchopulmonary NET | WST-1 Proliferation | 1,000 - 10,000 nM | Modest inhibition of proliferation[6] |
| H727 | Bronchopulmonary NET | WST-1 Proliferation | 10,000 nM | Modest inhibition of proliferation[6] |
| GH3 | Rat Pituitary Adenoma | Clonogenic Survival | 100 - 1000 nM | 5-10% reduction in survival |
Table 3: Functional Potency (cAMP Inhibition) of Lanreotide
| Receptor Subtype | Cell System | Parameter | Value (nM) |
| SSTR2 | GH12C1 cells | EC50 | ~0.6 |
| SSTR5 | Various | IC50 | ~10-100 (estimated) |
In Vivo Efficacy in Preclinical and Clinical Models
Xenograft models and clinical trials have been instrumental in validating the anti-tumor and anti-secretory effects of Lanreotide in a physiological context.
Table 4: In Vivo Efficacy of Lanreotide
| Model | Condition | Lanreotide Dosage | Outcome |
| GH3 Xenograft (Mouse) | Pituitary Tumor | 10 mg/kg daily for 5 days | Moderately inhibited tumor growth (4x tumor growth delay) |
| Acromegaly Patients | Acromegaly | 120 mg every 4-8 weeks | 77% of patients had ≥25% tumor volume reduction at 1 year |
| GEP-NET Patients (CLARINET study) | GEP-NETs | 120 mg every 4 weeks | Significantly prolonged progression-free survival (Median PFS not reached vs. 18 months for placebo)[7] |
| Acromegaly Patients | Acromegaly | Titrated (60, 90, or 120 mg) | 43% normalized IGF-1 levels; 85% achieved GH levels ≤2.5 µg/l |
Direct head-to-head preclinical in vivo comparisons are limited. However, a study in meningioma primary cultures showed pasireotide had a significantly stronger inhibitory effect on cell viability than octreotide.[8] In a thyroid cancer xenograft model, the combination of pasireotide and everolimus (B549166) showed greater tumor growth inhibition than everolimus alone.[9]
Signaling Pathways and Mechanism of Action
Lanreotide's therapeutic effects are mediated through a complex network of signaling pathways initiated by its binding to SSTR2 and SSTR5.
Canonical Signaling Pathway: Gαi-cAMP Axis
The predominant signaling pathway activated by Lanreotide is the inhibition of adenylyl cyclase via the inhibitory G-protein subunit, Gαi.[10] This leads to a decrease in intracellular cyclic AMP (cAMP) levels, which has several downstream consequences, including reduced hormone secretion and modulation of gene transcription.[10]
Non-Canonical Signaling Pathways
Beyond the cAMP pathway, Lanreotide activates other signaling cascades that contribute to its anti-proliferative effects.
-
Phosphotyrosine Phosphatases (PTPs): SSTR2 activation leads to the recruitment of SHP-1 and SHP-2, which dephosphorylate and inactivate receptor tyrosine kinases, attenuating mitogenic signals.[2]
-
MAPK/ERK Pathway: The modulation of the MAPK/ERK pathway can be complex and cell-type dependent, but often contributes to anti-proliferative effects.[11]
-
PI3K/Akt/mTOR Pathway: Lanreotide can inhibit the PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival.[12][13]
-
Ion Channel Modulation: Lanreotide can activate K+ channels and inhibit Ca2+ channels, leading to membrane hyperpolarization and reduced hormone secretion.[10]
Crosstalk with TGF-β Signaling
Emerging evidence suggests a potential crosstalk between somatostatin and TGF-β signaling pathways. In some neuroendocrine tumor cell lines, TGF-β1 has been shown to upregulate the expression of SSTR2 and SSTR5, potentially sensitizing the cells to the effects of somatostatin analogs like Lanreotide.[14][15][16] This interaction may contribute to the anti-proliferative effects of these drugs, especially in tumors with low basal SSTR expression.[14][17]
Experimental Protocols
Detailed methodologies are crucial for the robust evaluation of Lanreotide's mechanism of action.
In Vitro Cell Viability (MTT) Assay
Objective: To determine the effect of Lanreotide on the metabolic activity of cancer cells, as an indicator of cell viability.
Materials:
-
Neuroendocrine tumor cell lines (e.g., BON-1, QGP-1, NCI-H727)
-
Complete culture medium
-
96-well plates
-
Lanreotide acetate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of Lanreotide. Include a vehicle-treated control group.
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Western Blot Analysis of PI3K/Akt Pathway
Objective: To assess the activation status of key proteins in the PI3K/Akt signaling pathway in response to Lanreotide treatment.
Materials:
-
Neuroendocrine tumor cell lines
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat cells with Lanreotide for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-40 µg of protein per sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
In Vivo Neuroendocrine Tumor Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of Lanreotide.
Materials:
-
Neuroendocrine tumor cell lines
-
Immunocompromised mice (e.g., nude mice)
-
Matrigel (optional)
-
Lanreotide Autogel formulation
-
Calipers
Procedure:
-
Subcutaneously inject 1-5 x 10^6 NET cells (optionally in a 1:1 mixture with Matrigel) into the flank of each mouse.
-
Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, Lanreotide).
-
Administer Lanreotide (e.g., 120 mg/kg) subcutaneously every 28 days.
-
Monitor tumor growth, body weight, and the general health of the mice throughout the study.
-
At the end of the study, excise tumors for further analysis (e.g., weight, histology).
Conclusion
The cross-validation of Lanreotide's mechanism of action across various in vitro and in vivo models confirms its role as a potent anti-proliferative and anti-secretory agent. Its primary activity through SSTR2 and SSTR5 is well-established, leading to the modulation of key signaling pathways that control cell growth and hormone release. While direct preclinical comparisons with other somatostatin analogs are still emerging, the available data suggest nuances in their receptor binding profiles and downstream effects that warrant further investigation. The experimental protocols and comparative data presented in this guide provide a solid foundation for future research aimed at optimizing the therapeutic use of Lanreotide and developing next-generation somatostatin analogs.
References
- 1. Lanreotide - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Lanreotide Induces Cytokine Modulation in Intestinal Neuroendocrine Tumors and Overcomes Resistance to Everolimus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Concomitant inhibition of PI3K/mTOR signaling pathways boosts antiproliferative effects of lanreotide in bronchopulmonary neuroendocrine tumor cells [frontiersin.org]
- 7. The Antiproliferative Role of Lanreotide in Controlling Growth of Neuroendocrine Tumors: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pasireotide is more effective than octreotide, alone or combined with everolimus on human meningioma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. Biological and Biochemical Basis of the Differential Efficacy of First and Second Generation Somatostatin Receptor Ligands in Neuroendocrine Neoplasms [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Crosstalk of TGF-β and somatostatin signaling in adenocarcinoma and neuroendocrine tumors of the pancreas: a brief review [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. uni-salzburg.elsevierpure.com [uni-salzburg.elsevierpure.com]
Somatuline Autogel: A Comparative Analysis of its Engagement with SSTR2 and SSTR5 in Neuroendocrine Tumor Therapy
A deep dive into the binding affinities, signaling pathways, and clinical efficacy of Somatuline Autogel compared to other somatostatin (B550006) analogs, providing researchers, scientists, and drug development professionals with critical data for informed decision-making.
Somatuline® Autogel® (lanreotide), a long-acting synthetic analog of somatostatin, exerts its therapeutic effects in neuroendocrine tumors (NETs) primarily through its interaction with somatostatin receptors (SSTRs), with a pronounced affinity for subtypes SSTR2 and SSTR5. This targeted engagement triggers a cascade of intracellular events that ultimately inhibit hormone secretion and control tumor growth. This guide provides a comprehensive comparison of Somatuline Autogel with other commercially available somatostatin analogs, namely octreotide (B344500) and pasireotide (B1678482), focusing on their receptor binding profiles, downstream signaling, and clinical performance.
Comparative Binding Affinities and Functional Activity
The therapeutic efficacy of somatostatin analogs is intrinsically linked to their binding affinity for the five SSTR subtypes. Somatuline Autogel, similar to the first-generation analog octreotide, demonstrates a high affinity for SSTR2 and a moderate affinity for SSTR5. In contrast, the second-generation analog, pasireotide, exhibits a broader binding profile with high affinity for SSTR1, SSTR2, SSTR3, and notably the highest affinity for SSTR5 among the compared analogs.[1][2][3]
The following tables summarize the in vitro binding affinities (Ki in nM) and functional activities (IC50 in nM for cAMP inhibition) of lanreotide (B11836), octreotide, and pasireotide for human somatostatin receptor subtypes. Lower values indicate higher affinity and potency.
Table 1: Comparative Binding Affinities (Ki, nM) of Somatostatin Analogs
| SSTR Subtype | Lanreotide (Ki, nM) | Octreotide (Ki, nM) | Pasireotide (Ki, nM) |
| SSTR1 | >1000 | >1000 | 1.5 ± 0.2 |
| SSTR2 | 0.25 ± 0.05 | 0.9 ± 0.1 | 0.16 ± 0.02 |
| SSTR3 | 14.1 ± 2.1 | Low Affinity | 0.5 ± 0.1 |
| SSTR4 | >1000 | >1000 | >1000 |
| SSTR5 | 1.3 ± 0.1 | Low Affinity | 0.06 ± 0.01 |
| Data compiled from multiple in vitro studies. Absolute values may vary between different experimental setups.[1][4] |
Table 2: Comparative Functional Activity (IC50, nM for cAMP Inhibition)
| SSTR Subtype | Lanreotide (IC50, nM) | Octreotide (IC50, nM) | Pasireotide (IC50, nM) |
| SSTR1 | >1000 | >1000 | 9.3 |
| SSTR2 | 0.3 | 0.3 | 0.5 |
| SSTR3 | 7.8 | - | 1.1 |
| SSTR4 | >1000 | >1000 | >1000 |
| SSTR5 | 2.4 | - | 0.2 |
| Data compiled from multiple in vitro studies. Absolute values may vary between different experimental setups.[1] |
Downstream Signaling Pathways of SSTR2 and SSTR5
Upon binding of Somatuline Autogel to SSTR2 and SSTR5, a conformational change in the receptor activates intracellular signaling cascades. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory Gαi/o proteins.[1] This initiates a series of events that lead to the therapeutic effects of the drug.
Caption: Downstream signaling pathways of SSTR2 and SSTR5 activation.
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol outlines a standard procedure to determine the binding affinity (Ki) of a test compound like lanreotide for SSTR2 and SSTR5.
1. Membrane Preparation:
-
Culture cells stably expressing a single human SSTR subtype (e.g., CHO-K1 or HEK293 cells).
-
Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1000 x g for 5 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.
2. Assay Setup:
-
In a 96-well plate, add the following in order:
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA).
-
A fixed concentration of a suitable radioligand (e.g., [125I-Tyr11]-Somatostatin-14) at a concentration close to its Kd.
-
Increasing concentrations of the unlabeled test compound (e.g., lanreotide, octreotide, or pasireotide).
-
Cell membrane preparation (typically 10-50 µg of protein per well).
-
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled somatostatin).
3. Incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60-120 minutes) to reach binding equilibrium.
4. Filtration and Washing:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
5. Radioactivity Measurement:
-
Dry the filters and measure the retained radioactivity using a scintillation counter.
6. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[5][6][7][8][9]
Caption: Experimental workflow for a competitive radioligand binding assay.
Comparative Clinical Performance
Clinical trials have provided valuable data on the comparative efficacy of Somatuline Autogel and its alternatives in the management of neuroendocrine tumors.
Table 3: Comparative Efficacy in Clinical Trials
| Trial | Drug(s) | Indication | Key Efficacy Endpoint | Results |
| CLARINET | Lanreotide Autogel vs. Placebo | Gastroenteropancreatic NETs (GEP-NETs) | Progression-Free Survival (PFS) | Lanreotide significantly prolonged PFS compared to placebo (median not reached vs. 18 months).[10][11][12] |
| PROMID | Octreotide LAR vs. Placebo | Midgut NETs | Time to Tumor Progression | Octreotide LAR significantly increased time to tumor progression compared to placebo (14.3 vs. 6 months).[13][14][15][16][17] |
| PAOLA | Pasireotide LAR vs. Octreotide LAR or Lanreotide Autogel | Acromegaly (inadequately controlled) | Biochemical Control | Pasireotide LAR demonstrated superior biochemical control compared to continued treatment with first-generation analogs.[18][19][20][21][22] |
In the CLARINET study, lanreotide Autogel demonstrated a significant antitumor effect in patients with non-functioning GEP-NETs, with a clinical benefit (complete response + partial response + stable disease) of 66% compared to 43% with placebo.[10][23] The PROMID study showed that after 6 months of treatment, 66.7% of patients in the octreotide LAR group had stable disease compared to 37.2% in the placebo group.[13][14] The PAOLA study, conducted in patients with acromegaly inadequately controlled by first-generation somatostatin analogs, found that pasireotide LAR achieved biochemical control in 15-20% of patients, whereas no patients in the active control group (octreotide or lanreotide) achieved this endpoint.[18][19][20][21][22] A separate study comparing pasireotide LAR to octreotide LAR in NETs with inadequately controlled symptoms showed a longer median progression-free survival for pasireotide (11.8 months vs. 6.8 months).[24]
Conclusion
Somatuline Autogel is a well-established therapeutic for neuroendocrine tumors, primarily acting through high-affinity binding to SSTR2 and SSTR5. Its efficacy in controlling tumor growth and hormone secretion is supported by robust clinical trial data. While it shares a similar primary mechanism of action with octreotide, the broader receptor binding profile of pasireotide offers an alternative for patients who may not respond adequately to first-generation analogs. The choice of somatostatin analog should be guided by the specific clinical context, including tumor type, receptor expression profile, and prior treatment responses. This comparative guide provides a foundational dataset to aid researchers and clinicians in their evaluation and selection of the most appropriate therapeutic strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. revvity.com [revvity.com]
- 10. ascopubs.org [ascopubs.org]
- 11. medscape.com [medscape.com]
- 12. Novel Tumor Growth Rate Analysis in the Randomized CLARINET Study Establishes the Efficacy of Lanreotide Depot/Autogel 120 mg with Prolonged Administration in Indolent Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. Placebo-controlled, double-blind, prospective, randomized study on the effect of octreotide LAR in the control of tumor growth in patients with metastatic neuroendocrine midgut tumors: a report from the PROMID Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Placebo-Controlled , Double-Blind , Prospective , Randomized Study on the Effect of Octreotide LAR in the Control of Tumor Growth in Patients With Metastatic Neuroendocrine Midgut Tumors : A Report From the PROMID Study Group | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Placebo-Controlled, Double-Blind, Prospective, Randomized Study on the Effect of Octreotide LAR in the Control of Tumor Growth in Patients with Metastatic Neuroendocrine Midgut Tumors (PROMID): Results of Long-Term Survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pasireotide versus continued treatment with octreotide or lanreotide in patients with inadequately controlled acromegaly (PAOLA): a randomised, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pasireotide for acromegaly: long-term outcomes from an extension to the Phase III PAOLA study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pasireotide for acromegaly: long-term outcomes from an extension to the Phase III PAOLA study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. SAT-433 Long-Acting Pasireotide Provides Clinical Benefit to Patients with Uncontrolled Acromegaly over Continued Treatment with First‑Generation Somatostatin Analogues (SSAs): Results from Phase 3b, Open-Label Study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. asco.org [asco.org]
- 24. ASCO – American Society of Clinical Oncology [asco.org]
Lanreotide vs. Peptide Receptor Radionuclide Therapy: A Comparative Guide for Researchers
This guide provides a detailed, objective comparison between lanreotide (B11836), a long-acting somatostatin (B550006) analog (SSA), and peptide receptor radionuclide therapy (PRRT), a targeted radiation treatment. Both are pivotal in the management of well-differentiated, somatostatin receptor (SSTR)-positive neuroendocrine tumors (NETs), but they differ significantly in their mechanism, application, and efficacy profile. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed methodologies from key clinical trials, and visual representations of relevant biological pathways and workflows.
Mechanism of Action
Lanreotide: A Somatostatin Analog
Lanreotide is a synthetic octapeptide analog of the natural hormone somatostatin.[1] Its primary mechanism of action involves binding with high affinity to somatostatin receptors, particularly subtypes SSTR2 and SSTR5, which are frequently overexpressed on the surface of neuroendocrine tumor cells.[2] This binding initiates a cascade of intracellular events that lead to two main outcomes:
-
Antisecretory Effects: Inhibition of the release of various hormones and bioactive amines, which helps control the symptoms of functional NETs (e.g., carcinoid syndrome).[1][3]
-
Antiproliferative Effects: Direct and indirect inhibition of tumor growth. This is achieved through the induction of cell cycle arrest and apoptosis (programmed cell death), as well as the inhibition of angiogenesis and growth factor production.[3][4]
The signaling pathway is predominantly mediated through G-protein-coupled receptors, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, and modulation of ion channel activity.[3]
Caption: Lanreotide signaling pathway via SSTR2/5.
Peptide Receptor Radionuclide Therapy (PRRT)
PRRT is a form of targeted radiotherapy.[5] The therapy utilizes a somatostatin analog (e.g., DOTATATE or DOTATOC) chemically linked (chelated) to a radionuclide, most commonly the β- and γ-emitter Lutetium-177 (¹⁷⁷Lu).[6][7] The mechanism follows a "theranostic" approach, combining therapy and diagnostics.[6]
-
Targeting: The radiopeptide, such as ¹⁷⁷Lu-DOTATATE, is administered intravenously and circulates throughout the body.[8]
-
Binding and Internalization: Like lanreotide, the radiopeptide binds with high affinity to SSTRs (predominantly SSTR2) on tumor cells.[6][8] Upon binding, the entire receptor-radiopeptide complex is internalized into the cell.
-
DNA Damage: Once inside the cell, the radionuclide decays, emitting high-energy β-particles. These particles have a short range (0.05-12 mm), causing localized DNA damage, primarily double-strand breaks, which ultimately leads to cancer cell death.[6][7] The targeted nature of this radiation delivery minimizes damage to surrounding healthy tissues.[9]
Caption: Mechanism of action for Peptide Receptor Radionuclide Therapy (PRRT).
Comparative Efficacy: Key Clinical Trials
Direct head-to-head trials comparing lanreotide monotherapy against PRRT are scarce, as they are often used at different stages of the disease. However, pivotal Phase 3 trials for each provide strong evidence for their antiproliferative effects in similar patient populations.
| Parameter | CLARINET (Lanreotide vs. Placebo) | NETTER-1 (¹⁷⁷Lu-DOTATATE + Octreotide (B344500) vs. High-Dose Octreotide) |
| Patient Population | Unresectable, well/moderately differentiated, non-functioning, SSTR+ GEP-NETs (Ki-67 <10%) with disease progression | Inoperable, progressive, well-differentiated, SSTR+ midgut NETs |
| Median Progression-Free Survival (PFS) | Not reached for lanreotide vs. 16.6 months for placebo.[10] Estimated 24-month PFS rate: 65.1% (lanreotide) vs. 33.0% (placebo).[11] | Not reached for ¹⁷⁷Lu-DOTATATE arm vs. 8.4 months for control arm.[11][12] |
| Objective Response Rate (ORR) | 66% (Partial Response or Stable Disease) for lanreotide vs. 43% for placebo.[4] | 18% for ¹⁷⁷Lu-DOTATATE arm vs. 3% for control arm.[13] |
| Median Overall Survival (OS) | Long-term data showed a trend favoring lanreotide, but was not the primary endpoint. | Final analysis showed a median OS of 48.0 months for the ¹⁷⁷Lu-DOTATATE arm vs. 36.3 months for the control arm (not statistically significant, p=0.30).[13][14] |
Combination Therapy: Lanreotide with PRRT
Somatostatin analogs are a standard component of PRRT protocols. They are used for symptom control and their antiproliferative effects, but their use immediately around the time of PRRT administration has been debated due to concerns about receptor saturation.[15]
However, recent studies, including the PRELUDE retrospective analysis, have shown that combining lanreotide with PRRT is feasible and effective.[16][17] The NETTER-1 trial protocol itself included a background of long-acting octreotide therapy.[12]
A key study investigated the impact of continued SSA (lanreotide or octreotide) treatment during PRRT cycles. The findings indicated that continuing SSAs did not negatively affect the uptake of ¹⁷⁷Lu-DOTATATE in tumors.[15][18] In fact, it led to decreased uptake in the healthy liver and spleen, which could potentially improve the tumor-to-organ dose ratio.[15][18]
PRELUDE Study (Lanreotide + PRRT):
-
Design: Retrospective analysis of patients with progressive GEP-NETs or lung-NETs.[16]
-
Key Findings: In patients receiving the combination, the PFS rate was 91.7% at the end of the last PRRT cycle and 95.0% at the last available follow-up. The objective response rate was 36.8% at the last follow-up, demonstrating encouraging results for this combined approach.[16][17]
Experimental Protocols
CLARINET: Lanreotide Monotherapy
-
Objective: To assess the antiproliferative effect of lanreotide in patients with non-functioning GEP-NETs.[4]
-
Methodology:
-
Patient Selection: 204 patients with unresectable, well or moderately differentiated, locally advanced or metastatic, non-functioning GEP-NETs were enrolled.[10]
-
Randomization: Patients were randomized (1:1) to receive either lanreotide Autogel (120 mg) or a placebo.
-
Administration: Treatment was administered via deep subcutaneous injection every 28 days.[10]
-
Duration: Treatment continued until disease progression or unacceptable toxicity.
-
Primary Endpoint: Progression-free survival (PFS).[10]
-
NETTER-1: PRRT with SSA
-
Objective: To compare the efficacy and safety of ¹⁷⁷Lu-DOTATATE plus octreotide LAR with high-dose octreotide LAR in patients with progressive midgut NETs.[13]
-
Methodology:
-
Patient Selection: 229 patients with advanced, progressive, SSTR-positive midgut NETs were enrolled.
-
Randomization: Patients were randomized (1:1) to the experimental or control arm.
-
Treatment Arms:
-
Experimental Arm: Received four infusions of 7.4 GBq of ¹⁷⁷Lu-DOTATATE every 8 weeks, plus octreotide LAR 30 mg.
-
Control Arm: Received high-dose octreotide LAR 60 mg every 4 weeks.
-
-
Concomitant Medication: An amino acid solution was infused before, during, and after the ¹⁷⁷Lu-DOTATATE infusion to protect the kidneys.[5]
-
Primary Endpoint: Progression-free survival (PFS).[13]
-
Caption: Simplified workflow of the NETTER-1 clinical trial.
Safety and Tolerability
Both treatments are generally well-tolerated, but their safety profiles differ due to their distinct mechanisms.
| Adverse Event Category | Lanreotide | ¹⁷⁷Lu-DOTATATE (PRRT) |
| Common | Diarrhea, abdominal pain, nausea, cholelithiasis (gallstones), injection site reactions, potential for hyperglycemia.[1][19] | Nausea and vomiting (often related to the co-administered amino acid solution), fatigue, transient myelosuppression (thrombocytopenia, lymphopenia).[8][20] |
| Less Common / Serious | Pancreatitis, bradycardia (slow heart rate).[3][10] | Renal toxicity (mitigated by amino acid infusion), liver toxicity, and a low long-term risk of myelodysplastic syndrome (MDS) or acute leukemia.[8][21] |
Conclusion and Future Directions
Lanreotide and PRRT are both highly effective treatments for advanced NETs, but they occupy different, and often complementary, roles in the treatment paradigm.
-
Lanreotide serves as a foundational therapy, particularly as a first-line option for controlling tumor growth and symptoms in patients with well to moderately differentiated GEP-NETs.[22] Its favorable safety profile allows for long-term administration.
-
PRRT (¹⁷⁷Lu-DOTATATE) represents a more potent antitumor therapy, typically used for patients with progressive disease.[17] The landmark NETTER-1 trial established its superiority over high-dose SSAs in this setting.[13]
The future of NET treatment is likely to involve more strategic and earlier use of PRRT. The recent NETTER-2 trial, which evaluated ¹⁷⁷Lu-DOTATATE as a first-line treatment for high-grade GEP-NETs, showed a remarkable improvement in PFS compared to octreotide alone (23 months vs. 8.5 months), suggesting a potential paradigm shift in initial treatment strategies.[21] Further research will continue to refine patient selection, optimize combination therapies, and explore new radiopeptides to maximize efficacy while minimizing toxicity.
References
- 1. cancerresearchuk.org [cancerresearchuk.org]
- 2. droracle.ai [droracle.ai]
- 3. Lanreotide | C54H69N11O10S2 | CID 6918011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Antiproliferative Role of Lanreotide in Controlling Growth of Neuroendocrine Tumors: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancerresearchuk.org [cancerresearchuk.org]
- 6. Peptide Receptor Radionuclide Therapy: Looking Back, Looking Forward - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of Anti-Tumor Immune Responses by Peptide Receptor Radionuclide Therapy with 177Lu-DOTATATE in a Murine Model of a Human Neuroendocrine Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. netrf.org [netrf.org]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. Lanreotide in Gastroenteropancreatic Neuroendocrine Tumors - The ASCO Post [ascopost.com]
- 11. mdpi.com [mdpi.com]
- 12. Octreotide long-acting release (LAR) in combination with other therapies for treatment of neuroendocrine neoplasia: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Study Comparing Treatment With 177Lu-DOTA0-Tyr3-Octreotate to Octreotide LAR in Patients With Inoperable, Progressive, Somatostatin Receptor Positive Midgut Carcinoid Tumours [clin.larvol.com]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. Lessons from a multicentre retrospective study of peptide receptor radionuclide therapy combined with lanreotide for neuroendocrine tumours: a need for standardised practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Lessons from a multicentre retrospective study of peptide receptor radionuclide therapy combined with lanreotide for neuroendocrine tumours: a need for standardised practice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The effect of long-acting somatostatin analogues on the uptake of [177Lu]Lu-HA-DOTATATE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ronnyallan.net [ronnyallan.net]
- 20. Long-term clinical outcomes of [177Lu]Lu-DOTATATE in patients with metastatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Lutathera Delays Growth of Advanced Neuroendocrine Tumors - NCI [cancer.gov]
- 22. Real world use of lanreotide in neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Somatuline Autogel and Other Somatostatin Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the somatostatin (B550006) analogs (SSAs) lanreotide (B11836) (Somatuline Autogel), octreotide, and pasireotide (B1678482), focusing on their differential binding affinities for the five somatostatin receptor (SSTR) subtypes. This analysis is supported by a compilation of experimental data on binding affinities, detailed experimental protocols for key assays, and visualizations of the associated signaling pathways.
Somatostatin analogs are crucial therapeutic agents for various conditions, including neuroendocrine tumors and acromegaly. Their clinical efficacy is intrinsically linked to their binding affinity for the different SSTR subtypes (SSTR1-5).[1] First-generation SSAs, such as lanreotide and octreotide, and the second-generation SSA, pasireotide, exhibit distinct binding profiles that dictate their therapeutic applications and potential side effects.
Quantitative Comparison of Receptor Binding Affinity
The binding affinity of a drug to its receptor is a critical determinant of its potency and is often quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). A lower value indicates a higher binding affinity. The following table summarizes the in vitro receptor binding affinities of lanreotide, octreotide, and pasireotide for the five human somatostatin receptor subtypes.
| Somatostatin Analog | SSTR1 (IC50/Ki, nM) | SSTR2 (IC50/Ki, nM) | SSTR3 (IC50/Ki, nM) | SSTR4 (IC50/Ki, nM) | SSTR5 (IC50/Ki, nM) |
| Lanreotide | >1000[1][2] | 0.25 - 1.3[1][3] | 12.1 - 33[1][2] | >1000[1][2] | 1.3 - 9.5[1][3] |
| Octreotide | >1000[1][4] | 0.8[1][4] | 23 - 25[1][4] | >1000[1][4] | 6.3[1][4] |
| Pasireotide | 9.3[1][4] | 1.0[1][4] | 1.5[1][4] | >100[4] | 0.16[1][4] |
Note: IC50 and Ki values are compiled from various sources and may exhibit slight variations between different studies. These values should be considered representative.[1][3]
Key Observations from Binding Affinity Data:
-
First-Generation SSAs (Lanreotide and Octreotide): These analogs demonstrate a more selective binding profile, with a high affinity primarily for SSTR2.[1][5] They exhibit moderate to low affinity for SSTR3 and SSTR5 and do not bind significantly to SSTR1 and SSTR4.[1]
-
Second-Generation SSA (Pasireotide): Pasireotide has a broader binding profile, showing high affinity for SSTR1, SSTR2, SSTR3, and SSTR5.[1][4] Notably, it possesses the highest affinity for SSTR5 among the compared analogs.[4] Its affinity for SSTR4 is negligible.[1] This multi-receptor targeting suggests that pasireotide may have greater clinical efficacy in conditions where multiple SSTRs are expressed.[6]
Experimental Protocols
The determination of receptor binding affinities for somatostatin analogs is typically performed using a competitive radioligand binding assay.[1][4]
Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity (Ki) of lanreotide, octreotide, and pasireotide for SSTR subtypes.
1. Receptor Preparation:
-
Cell membranes are prepared from cell lines (e.g., CHO-K1 or HEK293) that have been stably transfected to express a single human somatostatin receptor subtype (SSTR1, SSTR2, SSTR3, SSTR4, or SSTR5).[1][4]
-
Cells are homogenized in an ice-cold lysis buffer and then centrifuged to isolate the cell membranes containing the receptors.[3]
2. Binding Assay:
-
A radiolabeled ligand with known high affinity for a specific SSTR subtype is incubated with the prepared cell membranes.[1]
-
The unlabeled SSA (lanreotide, octreotide, or pasireotide) is then added at increasing concentrations.[1]
-
The incubation is carried out at a specific temperature and for a set duration to reach equilibrium.[7]
3. Separation and Detection:
-
The reaction is terminated, and the mixture is filtered to separate the receptor-bound radioligand from the free radioligand.[7]
-
The radioactivity of the filter-bound complex is measured using a scintillation counter.[7]
4. Data Analysis:
-
The effectiveness of the unlabeled SSA in competing with the radioligand for binding to the receptor is measured by the reduction in radioactivity bound to the receptor.[1]
-
The data are plotted as the percentage of specific binding versus the concentration of the unlabeled SSA.
-
The IC50 value, the concentration of the unlabeled SSA that displaces 50% of the specifically bound radioligand, is determined from the resulting dose-response curve.[3]
-
The Ki value can then be calculated from the IC50 value.
Signaling Pathways
The binding of somatostatin analogs to their receptors initiates a cascade of intracellular signaling events.[4] All five SSTR subtypes are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gi/o).[3][4]
The primary signaling pathway activated by these SSAs is the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[2][4] This reduction in cAMP affects the activity of protein kinase A (PKA) and downstream effectors, ultimately resulting in the inhibition of hormone secretion and cell growth.[2]
Furthermore, SSTR activation can modulate the activity of various ion channels, including the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels.[2][3] These actions on ion channels are crucial for the rapid inhibition of hormone exocytosis. Both lanreotide and pasireotide can also influence other signaling pathways, such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[3][4]
The broader receptor binding profile of pasireotide suggests it may engage a wider array of these signaling pathways compared to the more SSTR2-selective analogs like lanreotide and octreotide.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A Unique Binding Profile | SIGNIFOR® LAR (pasireotide) [signiforlar.com]
- 6. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
Validating the Therapeutic Window of Lanreotide in Animal Studies: A Comparative Guide
This guide provides a comprehensive comparison of the therapeutic window of lanreotide (B11836) in animal studies, designed for researchers, scientists, and drug development professionals. It objectively presents lanreotide's performance, compares it with other somatostatin (B550006) analogs, and provides supporting experimental data to inform preclinical research.
Executive Summary
Lanreotide, a long-acting somatostatin analog, has a well-established safety and efficacy profile in various animal models, which supports its clinical use in treating neuroendocrine tumors (NETs) and acromegaly. Preclinical studies in mice, rats, rabbits, guinea pigs, and beagle dogs have been crucial in defining its therapeutic window. While direct head-to-head comparative studies with other somatostatin analogs like octreotide (B344500) and pasireotide (B1678482) are not extensively available in published literature, existing data allows for a synthesized comparison. Lanreotide demonstrates a favorable therapeutic index, with anti-tumor efficacy observed at doses well below those causing significant toxicity.
Mechanism of Action and Signaling Pathways
Lanreotide exerts its therapeutic effects by mimicking the natural hormone somatostatin.[1] It primarily binds with high affinity to somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5), which are G-protein coupled receptors.[1][2] This interaction triggers a cascade of intracellular signaling events, leading to both anti-secretory and anti-proliferative effects.[3]
The principal signaling pathway involves the activation of an inhibitory G-protein (Gαi), which suppresses the activity of adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn inhibits the secretion of various hormones, including growth hormone (GH), insulin, and glucagon.[3] Furthermore, lanreotide can modulate other signaling pathways, such as the MAPK and PI3K/Akt pathways, and activate protein tyrosine phosphatases, contributing to its anti-proliferative effects through cell cycle arrest and apoptosis.[3]
Comparative Efficacy and Therapeutic Window in Animal Models
Defining the therapeutic window of lanreotide requires an evaluation of its efficacy and toxicity at various doses in animal models.
Efficacy in Tumor Models
Lanreotide has demonstrated significant anti-tumor efficacy in various preclinical models. A key study in nude mice with GH3 pituitary tumors showed a dose-dependent inhibition of tumor growth.
| Animal Model | Lanreotide Dose | Dosing Regimen | Outcome |
| Nude mice with GH3 pituitary tumors | 2.5, 5, or 10 mg/kg | Once or twice daily for 5 days | Dose-dependent inhibition of tumor growth. 10 mg/kg once daily produced the longest tumor growth delay.[4] |
| Rat prostate tumor model | Not specified | Not specified | As effective as castration in inhibiting tumor growth.[5] |
| Nude mice with neuroendocrine tumor xenografts | 10-30 mg/kg | Subcutaneously every 2-4 weeks | Suggested dose range for efficacy evaluation in xenograft models.[5] |
Toxicity Profile
Toxicology studies have been conducted in a range of animal species to establish the safety profile of lanreotide.
| Animal Model | Dosing Regimen | NOAEL (No-Observed-Adverse-Effect Level) / Key Findings |
| Rat | Subcutaneous, once every 14 days for 26 weeks | Systemic Toxicity: ~156 times the maximum human exposure.[6] Local Toxicity: <47 times the maximum human exposure.[6] |
| Dog | Subcutaneous, once every 14 days for 26 weeks | Systemic Toxicity: ~5 times the maximum human exposure.[6] Local Toxicity: <2 times the maximum human exposure.[6] |
| Beagle Dogs | Dosages up to 22 mg/kg (long-acting formulation) | No significant acute or chronic toxicity was observed.[7] |
| Mice | Daily subcutaneous doses of 30 mg/kg/day for 104 weeks | Led to cutaneous and subcutaneous tumors at the injection site.[7] |
| Rats and Rabbits | Not specified | Reduced female fecundity at doses less than the maximum human exposure.[6] Not found to be teratogenic.[6] |
It is important to note that the dog appears to be more sensitive to lanreotide than the rat in toxicity testing.[6]
Comparison with Other Somatostatin Analogs
Direct, head-to-head preclinical studies comparing the efficacy and toxicity of lanreotide with octreotide and pasireotide are limited.[7][8] However, some insights can be drawn from available data.
-
Octreotide : Functionally similar to lanreotide, with a high affinity for SSTR2.[2] Clinical data suggests comparable efficacy in delaying disease progression in neuroendocrine tumors.[8]
-
Pasireotide : A second-generation somatostatin analog with a broader receptor binding profile (SSTR1, SSTR2, SSTR3, and SSTR5).[3] Preclinical studies suggest that pasireotide may have a more potent and wider-ranging anti-tumor activity in certain models compared to SSTR2-preferring analogs like lanreotide and octreotide.[3] For instance, in a rat model of nonfunctioning pituitary tumors, pasireotide demonstrated a superior anti-tumor effect compared to octreotide.[2] In vitro studies on meningioma primary cultures also showed a significantly stronger inhibitory effect on cell viability for pasireotide compared to octreotide.[9]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of preclinical studies. Below are generalized protocols for key in vivo experiments.
Xenograft Tumor Growth Inhibition Study
This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of lanreotide in a xenograft model.
1. Cell Culture and Animal Model:
-
Human neuroendocrine tumor cells (e.g., BON-1, QGP-1) expressing SSTR2 are cultured under standard conditions.[8]
-
Immunocompromised mice (e.g., athymic nude mice), 6-8 weeks old, are used to prevent rejection of human tumor cells.[5]
2. Tumor Implantation:
-
A suspension of 1-5 x 10^6 tumor cells in sterile PBS or a 1:1 mixture with Matrigel is injected subcutaneously into the flank of each mouse.[5]
3. Tumor Growth Monitoring and Randomization:
-
Tumor growth is monitored by measuring the length and width of the tumors with calipers 2-3 times per week.[5]
-
Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.[5]
-
When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups.[8]
4. Treatment Administration:
-
Vehicle control: Administered according to the treatment vehicle schedule.
-
Lanreotide: Administered subcutaneously at the desired dose and schedule (e.g., 10-30 mg/kg every 2-4 weeks).[5]
-
Comparative agents: Administered at equimolar doses and appropriate schedules.
5. Efficacy Evaluation:
-
Primary endpoint: Tumor growth inhibition is monitored throughout the study.[8]
-
Secondary endpoints: Animal body weight is monitored to assess toxicity. At the end of the study, tumors can be excised and weighed, and blood samples may be collected for biomarker analysis.[8]
Chronic Toxicity Study (General Protocol)
This protocol provides a general framework for a 26-week chronic toxicity study, based on the type of studies reviewed by the FDA.[6]
1. Animal Model and Groups:
-
Species: Sprague-Dawley rats and Beagle dogs.
-
Groups: Vehicle control, low-dose, mid-dose, and high-dose lanreotide. A recovery group may be included.
2. Dosing:
-
Route: Subcutaneous injection.
-
Frequency: Once every 14 days for 26 weeks.
3. In-life Observations:
-
Daily clinical observations for signs of toxicity.
-
Weekly body weight and food consumption measurements.
-
Ophthalmoscopic examinations at baseline and termination.
4. Clinical Pathology:
-
Hematology, coagulation, and serum chemistry panels at baseline, interim time points, and termination.
-
Urinalysis at the same time points.
5. Toxicokinetics:
-
Blood samples are collected at predetermined time points after the first and last doses to determine plasma concentrations of lanreotide.
6. Pathology:
-
At termination, a full necropsy is performed on all animals.
-
Organ weights are recorded.
-
A comprehensive list of tissues is collected and preserved for histopathological examination.
Conclusion
The available preclinical data from animal studies provide a solid foundation for understanding the therapeutic window of lanreotide. It demonstrates dose-dependent anti-tumor efficacy at exposures that are well-tolerated in multiple species. While direct comparative animal studies with other somatostatin analogs are limited, the existing evidence suggests lanreotide has a favorable safety and efficacy profile. Future research should focus on head-to-head preclinical studies to more definitively delineate the comparative therapeutic indices of different somatostatin analogs.
References
- 1. youtube.com [youtube.com]
- 2. Gender-Specific Efficacy Revealed by Head-to-Head Comparison of Pasireotide and Octreotide in a Representative In Vivo Model of Nonfunctioning Pituitary Tumors | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Pasireotide is more effective than octreotide, alone or combined with everolimus on human meningioma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Synergistic Potential: A Comparative Guide to Somatuline® Autogel® Combination Therapies
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of Somatuline® Autogel® (lanreotide) with other compounds in the context of cancer therapy, supported by experimental data. Somatuline® Autogel®, a long-acting somatostatin (B550006) analog, has demonstrated antiproliferative effects in neuroendocrine tumors (NETs) and is increasingly being explored in combination regimens to enhance its therapeutic efficacy.
This guide summarizes key preclinical and clinical findings for Somatuline® Autogel® in combination with targeted therapies, chemotherapy, and peptide receptor radionuclide therapy (PRRT). Detailed experimental protocols and visual representations of signaling pathways and workflows are provided to facilitate a deeper understanding of these synergistic interactions.
Somatuline® Autogel® in Combination with Targeted Therapies
The rationale for combining Somatuline® Autogel® with targeted therapies lies in the potential to simultaneously inhibit multiple signaling pathways crucial for tumor growth and survival.
Everolimus (B549166) (mTOR Inhibitor)
Preclinical and clinical evidence strongly supports the synergistic combination of Somatuline® Autogel® and the mTOR inhibitor everolimus. The mTOR pathway is a key regulator of cell growth and proliferation and is often dysregulated in NETs.[1]
Quantitative Data Summary:
| Study Type | Model/Population | Key Findings | Reference |
| Preclinical (In Vitro) | Bronchopulmonary NET cell lines (NCI-H720, NCI-H727) | Combination with PI3K inhibitor BYL719 and everolimus resulted in a 20-70% reduction in cell viability, compared to 1-23% with lanreotide (B11836) alone. | |
| Clinical Trial (Phase III - STARTER-NET) | Patients with unresectable or recurrent gastroenteropancreatic (GEP)-NETs | Median Progression-Free Survival (PFS): 29.7 months with combination vs. 11.5 months with everolimus alone. | [2] |
| Retrospective Analysis | Patients with NETs | Probability of being progression-free at 18 months: 57.0% for everolimus + lanreotide. Median time-to-progression: 25.8 months. | [3] |
Experimental Protocols:
In Vitro Cell Viability Assay (MTT Assay): [1]
-
Cell Lines: BON-1, QGP-1, NCI-H727 human neuroendocrine tumor cell lines.
-
Procedure: Cells are seeded in 96-well plates and treated with serial dilutions of lanreotide, everolimus, and their combination for 48-72 hours. MTT reagent is then added, and the resulting formazan (B1609692) crystals are solubilized. Absorbance is measured to determine cell viability.
Clinical Trial (STARTER-NET): [2]
-
Patient Population: Patients with unresectable or recurrent Grade 1/2 GEP-NETs with poor prognostic factors.
-
Treatment Regimen: Everolimus (10 mg/day) with or without lanreotide (120 mg every 28 days).
-
Primary Endpoint: Progression-Free Survival (PFS).
Signaling Pathway:
The synergy between Somatuline® Autogel® and everolimus stems from their convergent inhibition of the PI3K/Akt/mTOR pathway. Somatuline® Autogel®, through its interaction with somatostatin receptors (SSTRs), can indirectly inhibit this pathway, while everolimus directly targets mTOR.[1]
Sunitinib (B231) (Tyrosine Kinase Inhibitor)
Retrospective data suggests a potential benefit for combining Somatuline® Autogel® with the multi-targeted tyrosine kinase inhibitor sunitinib.
Quantitative Data Summary:
| Study Type | Model/Population | Key Findings | Reference |
| Retrospective Analysis | Patients with NETs | Probability of being progression-free at 18 months: 67.4% for sunitinib + lanreotide. Median time-to-progression was not reached. | [3] |
Experimental Protocols:
Retrospective Clinical Analysis: [3]
-
Patient Population: Patients with NETs treated with lanreotide and targeted therapies in a real-world setting.
-
Data Collection: Retrospective analysis of patient records to evaluate efficacy and safety.
-
Treatment Regimen: Lanreotide Autogel (typically 120 mg every 28 days) in combination with sunitinib (e.g., 37.5 mg/day continuous or 50 mg/day on a 4/2 week schedule).
Somatuline® Autogel® in Combination with Chemotherapy
Combining Somatuline® Autogel® with cytotoxic agents aims to attack tumors through complementary mechanisms: cytostatic effects from lanreotide and cytotoxic effects from chemotherapy.
Temozolomide (B1682018) (Alkylating Agent)
The combination of Somatuline® Autogel® with the alkylating agent temozolomide has shown promise in clinical trials for progressive NETs. The synergy is thought to arise from lanreotide's control of cell proliferation and temozolomide's induction of cytotoxic cell death.[1]
Quantitative Data Summary:
| Study Type | Model/Population | Key Findings | Reference |
| Clinical Trial (Phase II - ATLANT) | Patients with progressive thoracic NETs | Disease Control Rate (DCR) at 9 months: 35.0%. Median PFS: 37.1 weeks. | [4][5] |
| Clinical Trial (Phase II - SONNET) | Patients with progressive GEP-NETs | DCR at 6 months: 73.5%. Median PFS: 11.1 months. | [6][7] |
Experimental Protocols:
In Vivo Xenograft Model: [1]
-
Animal Model: Immunocompromised mice with neuroendocrine tumor xenografts.
-
Procedure: Mice are randomized into treatment groups: vehicle control, lanreotide alone, temozolomide alone, and the combination. Tumor volume and animal well-being are monitored.
-
Drug Administration: Lanreotide Autogel administered subcutaneously every 28 days. Temozolomide administered by oral gavage or intraperitoneal injection for 5 consecutive days every 28 days.
Clinical Trial (ATLANT): [4]
-
Patient Population: Patients with progressive, unresectable, locally advanced/metastatic, well/moderately differentiated thoracic NETs.
-
Treatment Regimen: Lanreotide Autogel (120 mg subcutaneously every 28 days) and oral temozolomide (250 mg/day for 5 consecutive days every 28-day cycle).
-
Primary Endpoint: DCR at 9 months.
Signaling Pathway and Mechanism of Action:
Somatuline® Autogel® is believed to exert a cytostatic effect by inhibiting proliferative signals, while temozolomide induces DNA damage, leading to cell cycle arrest and apoptosis. The exact synergistic signaling interactions are still under investigation, but it is hypothesized that by slowing down cell proliferation, lanreotide may increase the susceptibility of tumor cells to the DNA-damaging effects of temozolomide.
5-Fluorouracil (B62378) (5-FU)/Capecitabine
Preclinical evidence suggests a synergistic effect when Somatuline® Autogel® is combined with the chemotherapeutic agent 5-fluorouracil (5-FU).[4] Capecitabine is an oral prodrug of 5-FU.
Quantitative Data Summary:
| Study Type | Model/Population | Key Findings | Reference |
| Preclinical (In Vitro) | Human colon cancer cell lines | Antiproliferative effects of 5-fluorouracil were increased synergistically by lanreotide exposure. | [4] |
Somatuline® Autogel® in Combination with Peptide Receptor Radionuclide Therapy (PRRT)
PRRT is a targeted therapy that delivers radiation to SSTR-positive tumors. Combining Somatuline® Autogel® with PRRT is being investigated to potentially enhance the therapeutic effect. One hypothesis is that treatment with "cold" somatostatin analogs may upregulate SSTR expression, thereby increasing the target for subsequent PRRT.[8]
Quantitative Data Summary:
| Study Type | Model/Population | Key Findings | Reference |
| Retrospective Study (PRELUDE) | Patients with progressive GEP- or lung-NETs | PFS rate at the end of the last LAN-PRRT cycle: 91.7%. Objective Response Rate (ORR): 27.3%. | [9] |
| Retrospective Analysis | Patients with NETs | Combined PRRT and SSA treatment significantly prolonged PFS (48 vs. 27 months) and OS (91 vs. 47 months) compared to PRRT alone. | [8] |
Experimental Protocols:
Retrospective Clinical Study (PRELUDE): [9]
-
Patient Population: Patients with progressive, metastatic or locally advanced, Grade 1 or 2, SSTR-positive GEP- or lung-NETs.
-
Treatment Regimen: Continuous lanreotide autogel/depot (LAN) combined with 177Lu-DOTATOC or 177Lu-DOTATATE (LAN-PRRT).
-
Primary Endpoint: PFS at the end of the last LAN-PRRT cycle.
Logical Relationship:
The proposed mechanism for the enhanced effect of combining Somatuline® Autogel® with PRRT involves the modulation of SSTRs on tumor cells.
Conclusion
The combination of Somatuline® Autogel® with other anticancer agents presents a promising strategy to enhance therapeutic outcomes in patients with neuroendocrine tumors and potentially other malignancies. The synergistic effects observed with mTOR inhibitors like everolimus are well-supported by both preclinical and clinical data, with a clear mechanistic rationale. Combinations with chemotherapy, particularly temozolomide, have also demonstrated clinical benefit, although the precise molecular mechanisms of synergy warrant further investigation. The integration of Somatuline® Autogel® with PRRT is an evolving area of research with the potential to optimize the efficacy of radionuclide therapy.
This guide provides a foundational overview for researchers and drug development professionals. Further prospective, randomized controlled trials are essential to validate these findings, elucidate the underlying mechanisms of synergy, and define the optimal sequencing and combination of these therapies in clinical practice.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. karger.com [karger.com]
- 4. Lessons from a multicentre retrospective study of peptide receptor radionuclide therapy combined with lanreotide for neuroendocrine tumours: a need for standardised practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Combined Lanreotide Autogel and Temozolomide Treatment of Progressive Pancreatic and Intestinal Neuroendocrine Tumors: The Phase II SONNET Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ukinets.org [ukinets.org]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Somatuline® Autogel®
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of pharmaceutical products like Somatuline® Autogel® (lanreotide) is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the proper disposal of used and expired Somatuline® Autogel® pre-filled syringes, aligning with best practices for handling hazardous and pharmaceutical waste.
Post-Administration Disposal Protocol
The Somatuline® Autogel® pre-filled syringe is engineered with an automatic safety system to prevent needlestick injuries. The needle automatically retracts into a protective guard after the full dose has been administered.[1][2] Immediate and proper disposal of the used syringe is mandatory to ensure a safe laboratory environment.
Step-by-Step Disposal Procedure:
-
Needle Retraction: Immediately after injection, maintain pressure on the plunger as you withdraw the needle from the injection site. Once fully withdrawn, release the plunger. The needle will automatically retract into the needle guard, where it will be permanently locked.[2][3]
-
Do Not Recap: Never attempt to recap the needle after use. The automatic safety system is designed to eliminate this risk.
-
Immediate Sharps Disposal: Place the entire used syringe immediately into an appropriate sharps disposal container.[2][4] These containers are specifically designed to be puncture-resistant and leak-proof.
-
Container Selection: Use an FDA-cleared sharps container if available. Alternatively, a heavy-duty, puncture-resistant plastic container with a secure, screw-on lid (such as a laundry detergent bottle) can be used as a substitute.[5][6]
-
General Waste Prohibition: Do not dispose of the used syringe in general household or laboratory trash.[1][2][7] Flushing the syringe or its contents down the toilet is also strictly prohibited.[6]
-
Contaminated Materials: Any materials that have come into contact with lanreotide, such as gloves or bench paper, should be collected in a separate, clearly labeled bag for chemical waste.[4]
Disposal of Unused or Expired Product
Unused or expired Somatuline® Autogel® must be treated as pharmaceutical waste and disposed of in accordance with local, state, and federal regulations, such as those outlined by the Resource Conservation and Recovery Act (RCRA).[4]
-
Segregation: Separate unused or expired Somatuline® Autogel® from other waste streams at the point of generation.[4]
-
Containerization: Place the intact pre-filled syringes into a designated, puncture-proof hazardous waste container.[4]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the chemical name "Lanreotide Acetate," and the date when waste accumulation began.[4]
-
Professional Disposal: Arrange for collection and disposal through a licensed pharmaceutical waste disposal company.[4] Do not discard unused medicine via wastewater.[1]
Quantitative Data and Specifications
To facilitate proper handling and disposal, key specifications of the Somatuline® Autogel® pre-filled syringe are summarized below.
| Feature | Specification | Source |
| Product Name | Somatuline® Autogel® | [1] |
| Active Substance | Lanreotide | [1] |
| Syringe Type | Pre-filled, single-use with automatic safety system | [1][2] |
| Needle Gauge and Length | 1.2 mm x 20 mm | [1][8] |
| Storage Temperature | 2°C to 8°C (in refrigerator) | [2][5][9] |
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of a Somatuline® Autogel® syringe after administration.
References
- 1. medicines.org.uk [medicines.org.uk]
- 2. medsafe.govt.nz [medsafe.govt.nz]
- 3. somatulineautogel.ca [somatulineautogel.ca]
- 4. benchchem.com [benchchem.com]
- 5. somatulinedepot.com [somatulinedepot.com]
- 6. Page Unavailable [d1k9mvmg2wtslx.cloudfront.net]
- 7. medicarcp.com [medicarcp.com]
- 8. assets.hpra.ie [assets.hpra.ie]
- 9. assets.hpra.ie [assets.hpra.ie]
Personal protective equipment for handling Somatuline Autogel
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Somatuline Autogel (lanreotide). The following procedural steps and personal protective equipment (PPE) recommendations are designed to ensure safe handling and disposal in a laboratory or clinical research setting.
Personal Protective Equipment (PPE) and Safety Recommendations
When handling Somatuline Autogel, adherence to proper PPE protocols is mandatory to minimize exposure risk. Lanreotide acetate (B1210297) is suspected of damaging fertility or the unborn child.[1] The following table summarizes the required PPE and other safety-related quantitative data.
| Item | Specification | Recommendation/Source |
| Gloves | Powder-free nitrile gloves; impermeable and resistant material. | Double-gloving is recommended. Change every 30-60 minutes or immediately if contaminated or damaged.[2][3] |
| Eye Protection | Safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | A face shield should be worn in addition to goggles if there is a splash hazard.[4][5][6] |
| Protective Clothing | Disposable, long-sleeved, seamless gown with tight-fitting cuffs. Impervious clothing. | Gown must close in the back and should be changed every 2-3 hours or immediately after a spill.[3][4][7] |
| Respiratory Protection | NIOSH-approved N100 or FFP3 particulate respirator. | To be used as a backup to engineering controls or in case of aerosol formation.[1] |
| Storage Temperature | Refrigerated at 2°C to 8°C. | May be brought to room temperature (below 40°C) for no more than 72 hours in its sealed pouch. The number of temperature excursions should not exceed three. |
| Injection Time | The injection should be administered slowly and steadily. | A slow, firm push on the plunger is required due to the viscous nature of the gel. |
Experimental Protocol: Safe Handling and Disposal of Somatuline Autogel
This protocol outlines the step-by-step methodology for the safe handling, preparation, administration, and disposal of Somatuline Autogel in a research setting.
1. Preparation:
- Work in a well-ventilated area, preferably within a biological safety cabinet (BSC) or a designated clean area.
- Wash hands thoroughly with soap and water before donning PPE.
- Don the following PPE in order: shoe covers, gown, face mask, goggles, and inner gloves, followed by outer gloves.
- Remove the Somatuline Autogel box from the refrigerator and allow the sealed pouch to sit for 30 minutes to reach room temperature. Do not open the pouch until ready to inject, as injecting cold medication can be painful.[8]
- Inspect the laminated pouch to ensure it is intact and check the expiration date on both the outer carton and the pouch.[8] Do not use if expired or if the packaging is damaged.
- Place a sharps container and designated hazardous waste container (e.g., a yellow chemotherapy waste bin) within easy reach.[9]
2. Handling and Administration:
- Open the pouch and remove the pre-filled syringe.
- Visually inspect the syringe to ensure the contents are white to pale yellow and semi-solid.
- Remove the needle cap by pulling it straight off. Do not twist.
- For administration (in an experimental or clinical trial context), follow the specific protocol for deep subcutaneous injection. The injection requires a specific technique due to the viscous nature of the product.
- Press the plunger with steady, very firm pressure. The medication is thicker and harder to push than many other injectables.
3. Post-Administration and Immediate Disposal:
- After the full dose is administered, do not release pressure on the plunger. Withdraw the needle from the injection site.
- Release pressure on the plunger. The needle will automatically retract into the needle guard, where it will be permanently locked to prevent needlestick injuries.
- Immediately dispose of the entire used syringe into a designated, puncture-resistant sharps container.[9][10][11]
- Do not recap the needle. The syringe and needle are for single use only and are not reusable.[12][13]
4. Decontamination and Waste Disposal:
- Dispose of all contaminated materials, including the outer pair of gloves, gown, and any wipes, into a designated hazardous waste container (yellow bag for incineration).[9]
- In case of a spill, use an appropriate spill kit. Absorb the spill with a suitable material, decontaminate the area, and dispose of all cleanup materials as hazardous waste.[4]
- Remove remaining PPE by first removing shoe covers, then the inner gloves, goggles, and mask.
- Wash hands thoroughly with soap and water after removing all PPE.
- Unused or expired Somatuline Autogel should be disposed of as hazardous pharmaceutical waste in accordance with federal and local regulations. Do not dispose of it in general household rubbish or via wastewater.[7]
Workflow for Safe Handling of Somatuline Autogel
References
- 1. benchchem.com [benchchem.com]
- 2. pppmag.com [pppmag.com]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. echemi.com [echemi.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. hsrm.umn.edu [hsrm.umn.edu]
- 10. ph.health.mil [ph.health.mil]
- 11. wastemedic.com [wastemedic.com]
- 12. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 13. The science of viscous drug product filling: Pumps, pressure, and process optimization - Pharmaceutical Technology [pharmaceutical-technology.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
